Product packaging for L-Afegostat(Cat. No.:CAS No. 202979-51-9)

L-Afegostat

Cat. No.: B015963
CAS No.: 202979-51-9
M. Wt: 147.17 g/mol
InChI Key: QPYJXFZUIJOGNX-KVQBGUIXSA-N
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Description

L-Afegostat, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B015963 L-Afegostat CAS No. 202979-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5S)-5-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYJXFZUIJOGNX-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445285
Record name 5-epi-Isofagomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202979-51-9
Record name 5-epi-Isofagomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-Afegostat: A Technical Guide to its Mechanism of Action as a Pharmacological Chaperone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Afegostat (also known as isofagomine or AT2101) is an iminosugar that was investigated as a pharmacological chaperone therapy for Gaucher disease. Gaucher disease is a lysosomal storage disorder arising from mutations in the GBA1 gene, which lead to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucocerebroside, within lysosomes, causing a range of clinical manifestations. This compound was designed to act as a molecular scaffold, binding to and stabilizing misfolded mutant GCase, thereby facilitating its proper trafficking to the lysosome and increasing its enzymatic activity. Despite demonstrating biochemical efficacy in increasing GCase levels in preclinical and clinical studies, its development was terminated after Phase 2 trials failed to show clinically meaningful improvements in most patients. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Pharmacological Chaperoning

Gaucher disease is characterized by mutations that cause the GCase enzyme to misfold within the endoplasmic reticulum (ER). The cell's quality control system recognizes these misfolded proteins and targets them for premature degradation, preventing them from reaching the lysosome where they are needed.

This compound functions as a pharmacological chaperone , a small molecule that specifically and reversibly binds to the misfolded GCase enzyme in the ER.[1][2] This binding has several key consequences:

  • Stabilization and Correct Folding: this compound, as an active site-directed inhibitor, binds to the catalytic site of the mutant GCase. This interaction stabilizes the protein, helping it to achieve a more native conformation.[3]

  • ER Trafficking: The stabilized GCase-chaperone complex is then recognized as properly folded by the ER's quality control machinery, allowing it to traffic through the Golgi apparatus and be transported to the lysosome.[2][4]

  • pH-Dependent Dissociation: The affinity of this compound for GCase is pH-dependent. It binds with high affinity in the relatively neutral pH of the ER. Upon arrival in the acidic environment of the lysosome (pH ≈ 4.5-5.0), its affinity for the enzyme is reduced.[2] This causes the chaperone to dissociate, unblocking the active site and leaving behind a functional GCase enzyme capable of metabolizing the accumulated glucocerebroside.[2]

In essence, this compound acts as a transport and folding guide, rescuing mutant GCase from degradation and delivering it to its site of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Enzyme Inhibition and Affinity
ParameterEnzymeValueSource MutationReference
Ki β-Glucosidase30 µMN/A[5]
Ki GCase~30 nMWild-type, N370S, V394L[6]
Table 2: In Vitro Efficacy in Patient-Derived Cells
Cell TypeGCase MutationFold Increase in GCase ActivityNotesReference
FibroblastsN370SMultiple-fold increaseMechanism included enhanced ER transport and increased lysosomal pool.[4]
Lymphoblastoid CellsL444P~3.5-foldMeasured in cell lysates.[4]
FibroblastsL444P~1.3-foldEffect increased ~2-fold with methods to reduce chaperone carryover in the assay.[4]
Table 3: In Vivo Efficacy in Preclinical Models
Animal ModelGCase MutationTreatmentTissueFold Increase in GCase ActivityReference
MouseL444POral administrationBrain & other tissues2- to 5-fold[4]
MouseV394L, D409H, D409V30 mg/kg/dayVisceral tissues & brainIncreased GCase activity noted[6]
Thy1-aSyn MouseWild-type GCase100 mg/kg for 4 monthsBrain, Liver, SpleenIncreased GCase activity noted[1]
Table 4: Clinical Trial Observations (Phase 2)
Study PopulationDose Regimens StudiedKey Biochemical OutcomeKey Clinical OutcomeReference
Type 1 Gaucher (on ERT)Various oral regimensGCase activity increased in 20 of 26 evaluable patients.Safety & Tolerability Study.
Type 1 Gaucher (treatment-naive)225 mg (intermittent dosing)All 18 patients who completed the study experienced an increase in GCase levels in white blood cells.Clinically meaningful improvements were observed in only 1 of 18 patients.[7][8]

Key Experimental Protocols

Protocol 1: GCase Activity Assay in Cell Lysates

This protocol describes a general method for quantifying GCase activity using an artificial substrate.

  • Cell Culture and Lysis:

    • Culture patient-derived fibroblasts or lymphoblasts under standard conditions.

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 3-5 days).

    • Include a "washout" period by incubating cells in this compound-free media for 12-24 hours prior to lysis. This is critical to ensure the chaperone does not inhibit the enzyme during the assay itself.[4]

    • Harvest cells and lyse them in a suitable buffer (e.g., citrate/phosphate buffer, pH 5.2) containing a non-ionic detergent like Triton X-100.

  • Enzymatic Reaction:

    • Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

    • In a microplate, combine a standardized amount of lysate protein with the artificial substrate, p-Nitrophenyl-β-D-glucopyranoside (PNPG), in an acidic assay buffer (e.g., pH 5.0-5.6).[9][10]

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Quantification:

    • Stop the reaction by adding a high pH stop buffer (e.g., sodium carbonate).

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate enzyme activity relative to a standard curve and normalize to the total protein concentration.

Protocol 2: Phase 2 Clinical Trial Design Synopsis (NCT00433147)

This protocol summarizes the design of a key clinical study for this compound.

  • Study Title: A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy.[11]

  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[12][13]

  • Design: Phase 2, open-label study.[12]

  • Patient Population: 30 adult patients (18-74 years) with a confirmed diagnosis of Type 1 Gaucher disease, clinically stable on enzyme replacement therapy (ERT).[13]

  • Procedure:

    • Screening Period: 14 days.[12][13]

    • Treatment Period: 28 days. Patients temporarily discontinued ERT and received one of four different oral dosing regimens of afegostat tartrate.[12][13]

    • Wash-out Period: 7 days.[12][13]

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures: Pharmacodynamic effects, including the change in GCase activity levels measured in white blood cells.

Visualizations

Diagram 1: this compound Chaperone Mechanism of Action

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (ER) pH ~7.2 cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome pH ~5.0 misfolded_gcase Misfolded Mutant GCase complex Stabilized GCase-Afegostat Complex misfolded_gcase->complex Binding & Stabilization degradation Proteasomal Degradation misfolded_gcase->degradation ER-Associated Degradation (ERAD) chaperone This compound chaperone->complex Binding & Stabilization trafficking Vesicular Transport complex->trafficking active_gcase Active GCase trafficking->active_gcase Dissociation in Acidic pH chaperone_free This compound product Glucose + Ceramide active_gcase->product Metabolism substrate Glucocerebroside (Substrate) substrate->active_gcase

Caption: this compound binds and stabilizes mutant GCase in the ER, enabling its transport to the lysosome.

Diagram 2: Experimental Workflow for Chaperone Activity

Experimental_Workflow A 1. Cell Culture (Patient Fibroblasts) B 2. Treatment (Incubate with this compound) A->B C 3. Washout Step (Incubate in Chaperone-Free Media) B->C D 4. Cell Lysis (Release Cellular Proteins) C->D E 5. GCase Activity Assay (Add PNPG Substrate in Acidic Buffer) D->E F 6. Data Acquisition (Measure Absorbance at 405nm) E->F G 7. Analysis (Compare Treated vs. Untreated Activity) F->G

Caption: Workflow for evaluating the effect of this compound on GCase activity in patient-derived cells.

Diagram 3: Logical Relationship of this compound's Dual Function

Dual_Function cluster_ER In the ER (pH ~7.2) cluster_Lysosome In the Lysosome (pH ~5.0) cluster_Assay In Vitro Assay (Acidic pH) start This compound er_action Binds to Misfolded GCase (Acts as Chaperone) start->er_action assay_action If present, binds to GCase (Acts as Inhibitor) start->assay_action er_outcome Outcome: Increased quantity of GCase trafficked to lysosome er_action->er_outcome lyso_action Dissociates from GCase er_outcome->lyso_action lyso_outcome Outcome: Functional GCase is released and active lyso_action->lyso_outcome assay_outcome Outcome: Measured activity is artificially low assay_action->assay_outcome

Caption: this compound functions as a chaperone in the ER but can act as an inhibitor in acidic assays.

References

L-Afegostat as a β-Glucosidase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to L-Afegostat and its Role as a β-Glucosidase Inhibitor

Introduction

Gaucher disease is a lysosomal storage disorder characterized by the deficient activity of the enzyme acid β-glucosidase (also known as glucocerebrosidase or GCase).[1][2] This deficiency is caused by mutations in the GBA1 gene, leading to the accumulation of its substrate, glucosylceramide, within lysosomes, primarily in macrophages.[1][3] This accumulation results in a range of clinical manifestations, including hepatosplenomegaly, hematological abnormalities, and skeletal complications.[1][2]

One therapeutic strategy for Gaucher disease is Pharmacological Chaperone Therapy (PCT).[3] This approach utilizes small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their proper folding and trafficking from the endoplasmic reticulum (ER) to the lysosome, thereby increasing residual enzyme activity.[3][4] Afegostat (also known as Isofagomine or AT2101), an iminosugar, was developed as a pharmacological chaperone for GCase.[5] this compound is a stereoisomer of Afegostat and also functions as a glycosidase inhibitor.[6] This guide provides a detailed technical overview of Afegostat and this compound, focusing on their mechanism of action as β-glucosidase inhibitors, relevant quantitative data, and the experimental protocols used for their evaluation.

Mechanism of Action: Pharmacological Chaperoning

Afegostat is a potent, active-site inhibitor of GCase that binds selectively and reversibly to the enzyme.[7][8][9] In Gaucher disease, many GBA1 mutations result in the production of GCase protein that is misfolded and prematurely targeted for degradation by the ER-associated degradation (ERAD) pathway.[1]

The therapeutic mechanism of Afegostat involves:

  • Binding and Stabilization in the ER: Afegostat binds with high affinity to the misfolded GCase enzyme within the neutral pH environment of the ER.[7] This binding stabilizes the protein's conformation.[5]

  • Correct Folding and Trafficking: The stabilized enzyme-chaperone complex is recognized as properly folded by the ER's quality control system, allowing it to transit through the Golgi apparatus and be trafficked to the lysosome.[3][10]

  • Dissociation in the Lysosome: Once in the acidic environment of the lysosome, the affinity of Afegostat for the GCase active site is reduced. The chaperone dissociates, leaving a functional, active enzyme capable of metabolizing the accumulated glucosylceramide.

However, clinical trials with Afegostat were ultimately unsuccessful, potentially due to a high binding affinity that persisted even at lower pH levels, causing the chaperone to act more as an inhibitor than a facilitator of enzyme activity in the lysosome.[10]

cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded_GCase Misfolded GCase (from GBA1 mutation) Complex_ER Afegostat-GCase Complex (Stabilized) Misfolded_GCase->Complex_ER ERAD ER-Associated Degradation Misfolded_GCase->ERAD Default Pathway Afegostat_ER Afegostat Afegostat_ER->Complex_ER Binds & Stabilizes Golgi Golgi Apparatus Complex_ER->Golgi Correct Trafficking Active_GCase Active GCase Golgi->Active_GCase Transport to Lysosome Afegostat_Lysosome Afegostat Golgi->Afegostat_Lysosome Ceramide_Glucose Ceramide + Glucose (Products) Active_GCase->Ceramide_Glucose Metabolizes Afegostat_Lysosome->Active_GCase Dissociates at Low pH Glucosylceramide Glucosylceramide (Substrate) Glucosylceramide->Active_GCase

Mechanism of Pharmacological Chaperone Therapy.

Quantitative Data: Inhibitory Potency

The inhibitory constants (Ki) and IC50 values are critical for characterizing the interaction between an inhibitor and its target enzyme. The data for Afegostat (Isofagomine) and its stereoisomer this compound are summarized below. Afegostat is a significantly more potent inhibitor of GCase than this compound.

CompoundTarget EnzymeParameterValueReference(s)
Afegostat (Isofagomine)Acid β-Glucosidase (GCase)Ki~30 nM[8][9]
This compound (5-epi-Isofagomine)β-GlucosidaseKi30 µM[6]

Experimental Protocols

In Vitro β-Glucosidase Activity Assay

A common method to determine β-glucosidase activity and evaluate inhibitors is a colorimetric assay using a chromogenic substrate.[11][12]

Principle: This assay utilizes p-nitrophenyl-β-D-glucopyranoside (p-NPG), which is colorless. β-glucosidase hydrolyzes this substrate to release glucose and p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored product with a maximum absorbance at 405 nm.[11][12] The rate of formation of this product is directly proportional to the enzyme's activity.[11]

Reagents and Materials:

  • β-Glucosidase enzyme (e.g., recombinant human GCase)

  • p-nitrophenyl-β-D-glucopyranoside (p-NPG) substrate solution

  • Assay Buffer (e.g., 0.1 M Acetate buffer, pH 5.0)[13]

  • Stop Solution (e.g., Sodium Carbonate or other alkaline buffer to raise pH)

  • Inhibitor (this compound or Afegostat) at various concentrations

  • 96-well clear bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Prepare dilutions of the β-glucosidase enzyme in the assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add 20 µL of the sample (or buffer for control). For inhibitor studies, pre-incubate the enzyme with various concentrations of this compound for a defined period.

  • Initiate Reaction: Add 200 µL of the p-NPG substrate solution (Working Reagent) to each well to start the reaction.[12]

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set time (e.g., 10-20 minutes).[12][13]

  • Stop Reaction: Stop the reaction by adding a stop solution to raise the pH.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: The enzyme activity is calculated based on the change in absorbance over time, corrected for the blank, and compared against a standard curve (e.g., a p-nitrophenol standard). For inhibition studies, IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Dilutions - Substrate (p-NPG) - Inhibitor Dilutions - Assay Buffer Plate Pipette Enzyme and Inhibitor into 96-well plate Reagents->Plate PreIncubate Pre-incubate Enzyme with Inhibitor Plate->PreIncubate AddSubstrate Add p-NPG Substrate to initiate reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C for 10-20 min AddSubstrate->Incubate Stop Add Stop Solution (e.g., Na2CO3) Incubate->Stop Read Read Absorbance at 405 nm Stop->Read Calculate Calculate % Inhibition vs. Control Read->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 / Ki values Plot->Determine

Workflow for an in vitro β-Glucosidase Inhibition Assay.

In Vivo Studies and Clinical Development

  • Preclinical Models: In mouse models of Gaucher disease, oral administration of Afegostat (Isofagomine) led to increased GCase activity in the brain, liver, and spleen.[7][10] Treatment with Afegostat resulted in a significant reduction of accumulated substrates, including a 75% reduction in glucosylceramide and a 33% reduction in glucosylsphingosine after 8 weeks in one study.[9] These results indicated that the chaperone could stabilize GCase in vivo and reduce the visceral substrate burden.[9]

  • Clinical Trials: Afegostat, under the trade name Plicera, advanced to Phase 2 clinical trials for patients with Type 1 Gaucher disease.[2][5][14] The studies were designed to evaluate the safety, tolerability, and efficacy of the drug.[2][14] While results showed that all enrolled patients experienced an increase in the levels of the GCase enzyme in their white blood cells, clinically meaningful improvements in key disease markers were observed in only a small fraction of patients.[2] Due to the lack of significant clinical efficacy in these trials, the development of Afegostat for Gaucher disease was terminated in 2009.[5]

Conclusion

This compound and its more potent stereoisomer, Afegostat (Isofagomine), are iminosugar inhibitors of β-glucosidase that function as pharmacological chaperones. The core concept of stabilizing misfolded GCase to restore its function and alleviate the substrate accumulation in Gaucher disease is a valid and promising therapeutic strategy. Preclinical studies with Afegostat demonstrated significant success in increasing enzyme activity and reducing substrate levels in animal models. However, this success did not translate into broad clinical efficacy, leading to the discontinuation of its development. The challenges faced by Afegostat highlight the delicate balance required for a pharmacological chaperone; it must bind with sufficient affinity in the ER to promote proper folding but dissociate effectively in the acidic lysosome to allow for substrate catalysis. Despite the outcome for Afegostat, the research has provided valuable insights into the application of pharmacological chaperone therapy for lysosomal storage disorders.

References

L-Afegostat: A Technical Guide on its Role as a Glycosidase Inhibitor and its Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Afegostat, the L-enantiomer of isofagomine, is a potent iminosugar that has garnered interest within the scientific community. While its name might suggest a role in carbohydrate synthesis, it is crucial to clarify a common misconception. This compound is not utilized as a building block or catalyst for the synthesis of carbohydrates. Instead, its primary significance lies in its function as a competitive inhibitor of glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. This technical guide will provide an in-depth overview of this compound, focusing on its mechanism of action as a glycosidase inhibitor, its quantitative inhibition data, and a detailed protocol for its chemical synthesis. This document is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, enzymology, and medicinal chemistry.

This compound as a Glycosidase Inhibitor

This compound belongs to the class of iminosugars, which are carbohydrate analogues where the ring oxygen has been replaced by a nitrogen atom. This structural modification is key to their biological activity. The protonated nitrogen at physiological pH mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. By binding tightly to the active site of these enzymes, this compound acts as a competitive inhibitor.

Mechanism of Action

The inhibitory activity of this compound is directed towards β-glucosidases. As a competitive inhibitor, this compound binds to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of the natural carbohydrate substrate. The affinity of this compound for the enzyme is significantly higher than that of the substrate.

The mechanism can be visualized as a reversible equilibrium where the enzyme can bind either the substrate or the inhibitor. The presence of this compound reduces the rate of the enzymatic reaction by decreasing the concentration of enzyme available to bind the substrate.

cluster_0 Enzymatic Reaction cluster_1 Inhibition E β-Glucosidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) (e.g., Glucosylceramide) I This compound (I) ES->E - S (k-1) P Products (P) (Glucose + Ceramide) ES->P k_cat start 1,6:2,3-dianhydro-4-O-benzyl- β-d-mannopyranose step1 1. Vinylmagnesium bromide 2. Ozonolysis (reductive workup) start->step1 intermediate1 1,6-anhydro-4-O-benzyl-2-deoxy- 2-C-hydroxymethyl-β-d-glucopyranose step1->intermediate1 step2 1. Hydrolysis 2. Oxidative cleavage intermediate1->step2 intermediate2 Pentodialdose derivative step2->intermediate2 step3 Reductive amination (NH3) intermediate2->step3 intermediate3 4-O-benzyl-isofagomine step3->intermediate3 step4 Hydrogenation (acidic) intermediate3->step4 end Isofagomine (as hydrochloride salt) step4->end

biological activity of L-Afegostat

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of L-Afegostat and its Stereoisomer, Afegostat

Introduction

This technical guide provides a detailed overview of the and its extensively studied stereoisomer, D-Afegostat (also known as isofagomine). This compound is identified as a glycosidase inhibitor. Its stereoisomer, Afegostat, has been investigated as a pharmacological chaperone for the treatment of lysosomal storage disorders, particularly Gaucher disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, experimental methodologies, and relevant signaling pathways.

This compound: A Glycosidase Inhibitor

This compound, also known as 5-epi-Isofagomine, is an iminosugar that has been identified as an inhibitor of β-Glucosidase.[1] Currently, the publicly available data on the specific biological activities of this compound is limited compared to its D-isomer.

Quantitative Data for this compound

The primary reported quantitative measure of this compound's biological activity is its inhibition constant (Ki) against β-Glucosidase.

CompoundTarget EnzymeInhibition Constant (Ki)
This compoundβ-Glucosidase30 μM[1]

Afegostat (D-Isofagomine): A Pharmacological Chaperone

Afegostat (D-Isofagomine) is the D-stereoisomer of this compound and has been the subject of more extensive research. It functions as a pharmacological chaperone that specifically binds to the acid-β-glucosidase (GCase), the enzyme deficient in Gaucher disease.[2][3] This interaction occurs in the endoplasmic reticulum (ER) and helps to correctly fold mutant forms of GCase, such as the N370S variant, facilitating their trafficking to the lysosome and increasing their enzymatic activity.[2][4]

Quantitative Data for Afegostat (D-Isofagomine)

The biological activity of Afegostat has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Acid β-Glucosidase (GCase)

CompoundTarget EnzymeGCase VariantsInhibition Constant (Ki)
Afegostat (Isofagomine)Acid β-glucosidase (GCase)Wild-type, N370S, V394L~30 nM[5][6]

Table 2: In Vivo Efficacy in Mouse Models of Gaucher Disease

CompoundAdministrationMouse ModelTissueObserved Effect
Afegostat100 mg/kg (oral, 4 months)Thy1-aSyn miceBrain, Liver, SpleenIncreased GCase activity[2][7][8]
Afegostat (Isofagomine)30 mg/kg/dayMice with GCase mutations (V394L, D409H, or D409V)Visceral tissues, BrainIncreased GCase activity[5][6]
Afegostat (Isofagomine)8-week treatmenthG/4L/PS-NA mouse modelNot specified75% reduction in glucosylceramide, 33% reduction in glucosylsphingosine[6]
Afegostat (Isofagomine)20 mg/kg/day and 600 mg/kg/day4L;C* (V394L/V394L + saposin C-/-) neuronopathic mouse modelLiver, LungIncreased GCase protein and activity levels, delayed onset of neurological disease, and extended lifespan[9]

Signaling and Mechanistic Pathways

The primary mechanism of action for Afegostat is as a pharmacological chaperone for GCase. This involves the cellular protein folding and trafficking machinery.

Afegostat_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome misfolded_gcase Misfolded GCase (e.g., N370S mutant) chaperone_complex Afegostat-GCase Complex misfolded_gcase->chaperone_complex degradation Proteasomal Degradation misfolded_gcase->degradation ER-Associated Degradation (ERAD) afegostat Afegostat afegostat->chaperone_complex correctly_folded_gcase Correctly Folded GCase chaperone_complex->correctly_folded_gcase Promotes Correct Folding golgi Trafficking correctly_folded_gcase->golgi Transport lysosomal_gcase Active GCase golgi->lysosomal_gcase Transport hydrolysis Hydrolysis lysosomal_gcase->hydrolysis glucocerebroside Glucocerebroside (Substrate) glucocerebroside->hydrolysis

Caption: Mechanism of action for Afegostat as a pharmacological chaperone for GCase.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound and Afegostat are crucial for reproducibility and further research. Below are generalized methodologies for key experiments.

Enzyme Inhibition Assay (for Ki Determination)
  • Objective: To determine the inhibition constant (Ki) of the compound against a target glycosidase.

  • Materials: Purified target enzyme (e.g., β-Glucosidase or GCase), a suitable chromogenic or fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside), assay buffer at an optimal pH for the enzyme, and the test compound (this compound or Afegostat) at various concentrations.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a microplate, add the enzyme solution to the assay buffer. c. Add the different concentrations of the test compound to the wells and incubate for a specific period to allow for binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a plate reader. f. Calculate the initial reaction velocities for each compound concentration. g. Determine the mode of inhibition and the Ki value by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff equation).

Fibroblast Assay for GCase Activity Enhancement
  • Objective: To assess the ability of a pharmacological chaperone to increase the activity of mutant GCase in patient-derived cells.

  • Materials: Fibroblast cell lines from Gaucher disease patients (e.g., carrying the N370S mutation), cell culture medium, the test compound, lysis buffer, and reagents for the GCase activity assay.

  • Procedure: a. Culture the patient-derived fibroblasts in multi-well plates. b. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours). c. Wash the cells and lyse them to release the cellular proteins. d. Determine the total protein concentration in the lysates for normalization. e. Measure the GCase activity in the cell lysates using a fluorogenic substrate. f. Quantify the GCase protein levels using methods like Western blotting or ELISA to correlate activity with protein amount. g. Compare the GCase activity in treated cells to untreated controls to determine the fold-increase in activity.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_CellBased Cell-Based Assays cluster_InVivo In Vivo Studies enzyme_assay Enzyme Inhibition Assay (Determine Ki) fibroblast_culture Culture Patient Fibroblasts compound_treatment Treat with Afegostat fibroblast_culture->compound_treatment mouse_model Gaucher Disease Mouse Model cell_lysis Cell Lysis and Protein Quantification compound_treatment->cell_lysis gcase_activity Measure GCase Activity cell_lysis->gcase_activity gcase_protein Measure GCase Protein (Western Blot) cell_lysis->gcase_protein oral_admin Oral Administration of Afegostat mouse_model->oral_admin tissue_collection Tissue Collection (Brain, Liver, Spleen) oral_admin->tissue_collection biochemical_analysis Biochemical Analysis (GCase Activity, Substrate Levels) tissue_collection->biochemical_analysis

Caption: A generalized experimental workflow for evaluating Afegostat.

Conclusion

This compound is a known inhibitor of β-Glucosidase. Its stereoisomer, Afegostat (D-Isofagomine), has been more thoroughly investigated as a pharmacological chaperone for acid-β-glucosidase. The data presented in this guide highlights the potential of iminosugars in modulating glycosidase activity. While Afegostat showed promise in preclinical studies for Gaucher disease, its clinical development was halted. Nevertheless, the detailed characterization of its biological activity provides a valuable framework for future research in the field of pharmacological chaperones and the development of therapies for lysosomal storage disorders. Further studies are required to fully elucidate the broader biological activities of this compound.

References

L-Afegostat: A Technical Overview of a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Afegostat, also known as 5-epi-Isofagomine, is an iminosugar and a glycosidase inhibitor. It is the L-enantiomer of the more extensively studied Afegostat (D-Isofagomine), a pharmacological chaperone that was investigated for the treatment of Gaucher's disease. While Afegostat's development was discontinued after clinical trials, the study of related iminosugars like this compound continues to be of interest for their potential therapeutic applications. This document provides a technical summary of the available information on the chemical structure and properties of this compound.

Chemical Structure and Properties

This compound is a polyhydroxylated piperidine, a class of compounds known for their ability to mimic the transition state of glycosidase-catalyzed reactions.

IdentifierValue
IUPAC Name (3S,4S,5S)-5-(hydroxymethyl)piperidine-3,4-diol
Synonyms 5-epi-Isofagomine
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS Number 202979-51-9
SMILES OC[C@@H]1CN--INVALID-LINK--O">C@HO

Biological Activity

This compound is known to be an inhibitor of β-Glucosidase. The inhibitory constant (Ki) for its interaction with β-Glucosidase has been reported to be 30 μM[1].

Mechanism of Action

As a glycosidase inhibitor, this compound is presumed to act by binding to the active site of β-glucosidase, thereby preventing the hydrolysis of its natural substrate. This mechanism is typical for iminosugar inhibitors, which are structural mimics of the carbohydrate substrates of these enzymes.

The following diagram illustrates the general mechanism of competitive enzyme inhibition.

Inhibition E Enzyme (β-Glucosidase) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex E->EI Binds S Substrate S->ES I Inhibitor (this compound) I->EI ES->E Releases P Products ES->P Catalysis EI->E Releases Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Inhibitor Inhibitor (this compound) Inhibitor->Mix Substrate Substrate (pNPG) AddSubstrate Add Substrate Substrate->AddSubstrate Preincubation Pre-incubate Mix->Preincubation Preincubation->AddSubstrate Incubation Incubate AddSubstrate->Incubation StopReaction Stop Reaction Incubation->StopReaction Measure Measure Absorbance StopReaction->Measure Calculate Calculate % Inhibition, IC50, Ki Measure->Calculate

References

L-Afegostat and Iminosugars: A Technical Guide to Pharmacological Chaperone Therapy for Gaucher Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Afegostat, a member of the iminosugar class of compounds, and its potential as a pharmacological chaperone for the treatment of Gaucher disease. The document details the core principles of iminosugar-based therapies, the specific biochemical properties of this compound, relevant experimental protocols, and the molecular pathways it aims to modulate.

Introduction to Iminosugars and Their Therapeutic Applications

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom of a monosaccharide is replaced by a nitrogen atom. This structural modification confers chemical and metabolic stability, allowing them to interact with carbohydrate-processing enzymes such as glycosidases and glycosyltransferases. Their ability to act as competitive inhibitors or enhancers of these enzymes has led to their investigation and successful application in various therapeutic areas, including viral infections, diabetes, and lysosomal storage disorders (LSDs).

In the context of LSDs, iminosugars are primarily utilized in two therapeutic strategies:

  • Substrate Reduction Therapy (SRT): This approach aims to decrease the biosynthesis of the substrate that accumulates in a specific LSD, thereby alleviating the cellular storage burden. An example is Miglustat (N-butyl-deoxynojirimycin), which inhibits glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.

  • Pharmacological Chaperone Therapy (PCT): This strategy employs small molecules that bind to and stabilize misfolded mutant enzymes, facilitating their correct folding and trafficking from the endoplasmic reticulum (ER) to the lysosome. This increases the amount of functional enzyme in the lysosome, enhancing the degradation of the accumulated substrate.

This compound: A Profile of a Pharmacological Chaperone

This compound, also known as 5-epi-Isofagomine, is a stereoisomer of Afegostat (Isofagomine). Afegostat was developed as a pharmacological chaperone for the treatment of Gaucher disease, an autosomal recessive LSD caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase). This deficiency results in the accumulation of glucosylceramide in macrophages, leading to a range of clinical manifestations.

This compound, as an iminosugar, is designed to act as a specific and reversible inhibitor of GCase at the neutral pH of the ER, allowing it to bind to and stabilize misfolded GCase. Upon trafficking to the acidic environment of the lysosome, the chaperone is intended to dissociate, allowing the now correctly folded enzyme to catabolize its substrate.

Quantitative Data on Glycosidase Inhibition

The inhibitory activity of this compound and related iminosugars against various glycosidases is a critical determinant of their therapeutic potential and selectivity. The following table summarizes the available quantitative data.

CompoundEnzymeSourceInhibition ConstantReference
This compound (L-Isofagomine) Human β-glucocerebrosidase Human IC50 = 8.7 μM [1][2]
This compound (5-epi-Isofagomine) β-Glucosidase Not Specified Ki = 30 μM [3]
Afegostat (D-Isofagomine)β-GlucosidaseSweet AlmondsPotent Inhibitor[4]
Afegostat (D-Isofagomine)Lysosomal acid α-glucosidaseHumanIC50 = 1 mM (weak inhibitor)[5]
Miglustat (N-butyl-deoxynojirimycin)Glucosylceramide synthaseNot SpecifiedPotent Inhibitor
(5aR)-5a-C-pentyl-4-epi-isofagomineHuman β-galactosidaseHumanIC50 = 8 nM[6]

Mechanism of Action of this compound as a Pharmacological Chaperone

Mutations in the GBA1 gene often lead to the production of GCase protein that is misfolded and retained in the ER, where it is targeted for degradation by the ER-associated degradation (ERAD) pathway. This prevents the enzyme from reaching the lysosome to perform its catalytic function.

This compound is designed to act as a pharmacological chaperone that specifically binds to the active site of the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER quality control checkpoints and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the affinity of this compound for GCase is reduced, leading to its dissociation from the enzyme. The correctly folded GCase is then able to hydrolyze the accumulated glucosylceramide.

G cluster_ER Endoplasmic Reticulum (pH ~7.4) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) misfolded_gcase Misfolded GCase complex GCase-Chaperone Complex misfolded_gcase->complex Binding & Stabilization degradation ERAD Pathway (Degradation) misfolded_gcase->degradation chaperone This compound chaperone->complex transport Trafficking complex->transport functional_gcase Functional GCase transport->functional_gcase dissociated_chaperone This compound functional_gcase->dissociated_chaperone Dissociation products Glucose + Ceramide functional_gcase->products Hydrolysis substrate Glucosylceramide (Accumulated Substrate) substrate->products

Mechanism of this compound as a Pharmacological Chaperone.

Signaling Pathways Implicated in Gaucher Disease

The deficiency of GCase in Gaucher disease leads to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine. This accumulation triggers a cascade of downstream pathological events, including lysosomal dysfunction, impaired autophagy, and chronic inflammation.

Autophagy-Lysosomal Pathway Dysfunction

The accumulation of substrates within the lysosome impairs its function, leading to a disruption of the autophagy-lysosomal pathway. This results in the accumulation of dysfunctional organelles and protein aggregates, contributing to cellular toxicity, particularly in neurons.

GCase_deficiency GCase Deficiency Substrate_accumulation Glucosylceramide/ Glucosylsphingosine Accumulation GCase_deficiency->Substrate_accumulation Lysosomal_dysfunction Lysosomal Dysfunction Substrate_accumulation->Lysosomal_dysfunction Impaired_autophagy Impaired Autophagy Lysosomal_dysfunction->Impaired_autophagy Autophagosome_accumulation Autophagosome Accumulation Impaired_autophagy->Autophagosome_accumulation Cellular_toxicity Cellular Toxicity & Neurodegeneration Autophagosome_accumulation->Cellular_toxicity

Dysregulation of the Autophagy-Lysosomal Pathway in Gaucher Disease.
Inflammatory Signaling

The storage of glucosylceramide in macrophages, known as Gaucher cells, leads to their activation and the secretion of pro-inflammatory cytokines. This chronic inflammation contributes significantly to the pathology of Gaucher disease. The NF-κB signaling pathway is a key regulator of this inflammatory response.

Gaucher_cell Gaucher Cell (Macrophage with Glucosylceramide) IKK IKK Complex Gaucher_cell->IKK NFkB_activation NF-κB Activation (p50/p65 translocation to nucleus) IKK->NFkB_activation Gene_transcription Pro-inflammatory Gene Transcription NFkB_activation->Gene_transcription Cytokine_secretion Cytokine Secretion (e.g., IL-1β, TNF-α) Gene_transcription->Cytokine_secretion Chronic_inflammation Chronic Inflammation Cytokine_secretion->Chronic_inflammation

NF-κB Mediated Inflammatory Signaling in Gaucher Disease.
mTOR Signaling Dysregulation

Recent studies have shown that the accumulation of glycosphingolipids in Gaucher disease can lead to the hyperactivation of the mTORC1 signaling pathway. mTORC1 is a negative regulator of lysosomal biogenesis and autophagy. Its hyperactivity further exacerbates the lysosomal dysfunction seen in the disease.

Substrate_accumulation Glycosphingolipid Accumulation mTORC1_hyperactivation mTORC1 Hyperactivation Substrate_accumulation->mTORC1_hyperactivation TFEB_inhibition Inhibition of TFEB mTORC1_hyperactivation->TFEB_inhibition Inhibition_of_autophagy Inhibition of Autophagy mTORC1_hyperactivation->Inhibition_of_autophagy Reduced_lysosomal_biogenesis Reduced Lysosomal Biogenesis TFEB_inhibition->Reduced_lysosomal_biogenesis Lysosomal_dysfunction Exacerbated Lysosomal Dysfunction Reduced_lysosomal_biogenesis->Lysosomal_dysfunction Inhibition_of_autophagy->Lysosomal_dysfunction

Dysregulation of mTOR Signaling in Gaucher Disease.

By restoring GCase activity and reducing substrate accumulation, this compound has the potential to ameliorate the dysregulation of these interconnected signaling pathways.

Experimental Protocols

Synthesis of this compound (5-epi-Isofagomine)

A general strategy for the synthesis of isofagomine analogues involves the use of a chiral starting material, such as a carbohydrate, followed by a series of chemical transformations to construct the piperidine ring with the desired stereochemistry. A key step often involves a reductive amination to form the heterocyclic ring. The specific synthesis of this compound (5-epi-Isofagomine) would typically start from a readily available L-sugar to establish the correct stereochemistry.

Glycosidase Inhibition Assay

The inhibitory activity of this compound against β-glucosidase can be determined using a chromogenic substrate such as p-nitrophenyl-β-D-glucopyranoside (pNP-Glc).

Principle: β-glucosidase hydrolyzes pNP-Glc to glucose and p-nitrophenol. The reaction is stopped, and the color is developed by adding a basic solution, which converts p-nitrophenol to the p-nitrophenolate ion, a yellow compound that absorbs light at 405 nm. The rate of p-nitrophenolate formation is proportional to the enzyme activity.

Materials:

  • β-glucosidase (e.g., from human lysosomes or a commercial source)

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc)

  • Citrate-phosphate buffer (pH 5.2)

  • This compound

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the pNP-Glc substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the Ki, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or other kinetic plots.

Cell-Based Pharmacological Chaperone Activity Assay

The ability of this compound to increase the cellular activity of mutant GCase can be assessed in patient-derived fibroblasts or other cell models expressing a specific GCase mutation.

Principle: Cells are incubated with this compound, which is expected to stabilize the mutant GCase and increase its trafficking to the lysosome. After a washout period to remove the inhibitor from the lysosome, the cellular GCase activity is measured using a fluorogenic substrate.

Materials:

  • Gaucher patient-derived fibroblasts (e.g., with N370S or L444P mutation)

  • Cell culture medium and supplements

  • This compound

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Cell lysis buffer

  • Fluorometer

Procedure:

  • Plate the patient-derived fibroblasts in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound in fresh culture medium for a period of 3-5 days. Include an untreated control.

  • After the treatment period, wash the cells thoroughly with fresh medium and incubate in inhibitor-free medium for a washout period (e.g., 24-48 hours) to allow for the dissociation of the chaperone in the lysosomes.

  • Lyse the cells using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Measure GCase activity by adding the fluorogenic substrate 4-MUG to the cell lysates. The hydrolysis of 4-MUG by GCase releases the fluorescent product 4-methylumbelliferone.

  • Measure the fluorescence using a fluorometer (excitation ~365 nm, emission ~445 nm).

  • Calculate the GCase activity, normalized to the protein concentration.

  • A significant increase in GCase activity in the this compound-treated cells compared to the untreated cells indicates pharmacological chaperone activity.

Conclusion

This compound represents a promising iminosugar-based pharmacological chaperone for the treatment of Gaucher disease. Its ability to inhibit β-glucocerebrosidase suggests it can bind to and potentially stabilize misfolded mutant forms of the enzyme, thereby increasing its cellular activity. The therapeutic rationale is to restore sufficient GCase function to alleviate the downstream pathological consequences of substrate accumulation, including lysosomal-autophagic dysfunction and chronic inflammation. Further preclinical and clinical studies are necessary to fully elucidate the efficacy and safety profile of this compound and to determine its potential as a valuable therapeutic option for individuals with Gaucher disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel iminosugar-based pharmacological chaperones.

References

L-Afegostat vs. D-Afegostat: A Technical Deep-Dive into Stereochemistry and Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afegostat, an iminosugar, exists as two stereoisomers, L-Afegostat and D-Afegostat, with profoundly different biological activities stemming from their distinct three-dimensional structures. D-Afegostat, also known as isofagomine, was investigated as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the β-glucocerebrosidase (GCase) enzyme. In contrast, this compound acts as a glycosidase inhibitor. This technical guide provides an in-depth comparison of the stereochemistry, biological activity, and mechanisms of action of these two isomers, supported by quantitative data, experimental methodologies, and pathway visualizations.

Stereochemistry and Structure

This compound and D-Afegostat are enantiomers, mirror images of each other that are not superimposable. This difference in spatial arrangement of their hydroxyl and hydroxymethyl groups around the piperidine ring is the fundamental reason for their distinct biological targets and activities.

D-Afegostat (Isofagomine) has the (3R,4R,5R) configuration. Its structure mimics the transition state of the natural substrate of β-glucocerebrosidase, allowing it to bind with high affinity to the enzyme's active site.

This compound (5-epi-Isofagomine) possesses the opposite stereochemistry. This configuration does not fit as precisely into the active site of GCase but allows it to interact with other glycosidases.

Comparative Biological Activity and Potency

The stereochemical differences between L- and D-Afegostat lead to vastly different biological activities and potencies. D-Afegostat is a potent inhibitor of GCase and acts as a pharmacological chaperone, while this compound is a much weaker GCase inhibitor and a more general glycosidase inhibitor.

ParameterD-Afegostat (Isofagomine)This compound (5-epi-Isofagomine)Reference
Primary Target β-Glucocerebrosidase (GCase)β-Glucosidase[1][2]
Ki for Target ~30 nM (for GCase)30 µM (for β-Glucosidase)[2][3]
IC50 for human GCase Nanomolar range8.7 µM[4][5]

Mechanism of Action

D-Afegostat: A Pharmacological Chaperone for Gaucher Disease

In Gaucher disease, mutations in the GBA1 gene lead to the production of misfolded GCase enzyme. This misfolded protein is recognized by the endoplasmic reticulum's quality control system and targeted for degradation via the ER-associated degradation (ERAD) pathway, preventing it from reaching the lysosome to perform its function.

D-Afegostat acts as a pharmacological chaperone by binding to the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the quality control checkpoints and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the lower pH and competition from the natural substrate, glucosylceramide, facilitate the dissociation of D-Afegostat, allowing the rescued GCase to function.

D-Afegostat_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~5.2) Misfolded_GCase Misfolded GCase DAfegostat_GCase_Complex D-Afegostat-GCase Complex (Stabilized) ERAD ER-Associated Degradation (ERAD) Misfolded_GCase->ERAD Degradation Calnexin Calnexin Cycle Chaperones Misfolded_GCase->Calnexin Binding DAfegostat D-Afegostat DAfegostat->Misfolded_GCase Binding & Stabilization Transport_Vesicle Transport Vesicle DAfegostat_GCase_Complex->Transport_Vesicle Correct Trafficking Calnexin->Misfolded_GCase Attempted Folding Functional_GCase Functional GCase Transport_Vesicle->Functional_GCase Delivery Glucosylceramide Glucosylceramide Functional_GCase->Glucosylceramide Hydrolysis Ceramide_Glucose Ceramide + Glucose

D-Afegostat as a Pharmacological Chaperone.
This compound: A Glycosidase Inhibitor

This compound does not effectively chaperone mutant GCase. Instead, its stereochemistry allows it to act as a competitive inhibitor of other glycosidases, such as β-glucosidase. Its inhibitory activity is significantly weaker than that of D-Afegostat for GCase. The broader inhibitory profile of this compound has not been as extensively studied as the specific chaperone activity of its D-enantiomer.

Experimental Protocols

Synthesis of Afegostat Stereoisomers

The stereoselective synthesis of D- and this compound typically starts from chiral precursors.

General Strategy for D-Afegostat (Isofagomine) Synthesis: A common route begins with a readily available chiral starting material such as D-arabinose.[1] Key steps often involve:

  • Introduction of a nitrogen source: This can be achieved through reductive amination or other nitrogen-incorporating reactions.

  • Formation of the piperidine ring: Cyclization is a critical step to form the core structure.

  • Stereocontrolled installation of hydroxyl and hydroxymethyl groups: Protecting group strategies and stereoselective reactions are employed to achieve the desired (3R,4R,5R) configuration.

One published synthesis of D-isofagomine starts from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose and proceeds in six steps with an overall yield of 34%. Key transformations include epoxide opening to introduce the hydroxymethyl group, hydrolysis, oxidative cleavage, and reductive amination for cyclization.

Synthesis of this compound: The synthesis of this compound would require starting with an L-sugar or employing a synthetic route that allows for the inversion of stereocenters from a D-sugar precursor. The principles of stereoselective synthesis, including the use of chiral catalysts and protecting group manipulation, are essential.

Synthesis_Workflow cluster_D_synthesis D-Afegostat Synthesis cluster_L_synthesis This compound Synthesis Start_D Chiral D-Sugar Precursor (e.g., D-Arabinose) Steps_D 1. Nitrogen Introduction 2. Cyclization 3. Stereocontrol of Substituents Start_D->Steps_D Start_L Chiral L-Sugar Precursor Steps_L 1. Nitrogen Introduction 2. Cyclization 3. Stereocontrol of Substituents Start_L->Steps_L Product_D D-Afegostat Steps_D->Product_D Product_L This compound Steps_L->Product_L

General Synthetic Workflow for Afegostat Stereoisomers.
In Vitro Glucocerebrosidase (GCase) Activity Assay

This protocol describes a common method to measure GCase activity using a fluorogenic substrate.

Materials:

  • Cell lysates or purified GCase

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Assay buffer (e.g., citrate-phosphate buffer, pH 5.2, containing a detergent like sodium taurocholate)

  • Stop solution (e.g., glycine-NaOH buffer, pH 10.7)

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement (excitation ~360 nm, emission ~445 nm)

  • Inhibitor (L- or D-Afegostat) solutions at various concentrations

Procedure:

  • Enzyme Preparation: Prepare dilutions of the cell lysate or purified GCase in assay buffer.

  • Inhibitor Incubation (for IC50 determination): In the wells of the microplate, add the enzyme preparation and varying concentrations of the inhibitor (L- or D-Afegostat). Include control wells with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Reaction Initiation: Add the 4-MUG substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Add the stop solution to each well to terminate the reaction and enhance the fluorescence of the product.

  • Fluorescence Measurement: Read the fluorescence of each well using the plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Pharmacokinetics

Conclusion

The stereochemistry of afegostat is a critical determinant of its biological function. D-Afegostat (isofagomine) is a potent and specific pharmacological chaperone for mutant GCase, a mechanism that has been explored for the treatment of Gaucher disease. In stark contrast, this compound is a much weaker inhibitor of GCase and functions as a more general glycosidase inhibitor. This profound difference underscores the importance of stereoisomerism in drug design and development, where subtle changes in the three-dimensional arrangement of atoms can lead to entirely different pharmacological profiles. Further research into the broader glycosidase inhibitory profile of this compound and the development of more detailed comparative studies would provide a more complete understanding of this pair of enantiomers.

References

An In-depth Technical Guide to the Discovery and Synthesis of Afegostat and L-Afegostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Afegostat (also known as isofagomine or AT2101) and its stereoisomer, L-Afegostat (5-epi-Isofagomine). Afegostat emerged as a promising pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the β-glucocerebrosidase (GCase) enzyme. This document details the mechanism of action, synthetic chemistry, and key preclinical and clinical findings. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal syntheses and assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction and Discovery

Afegostat (isofagomine) was invented by Mikael Bols and Troels Skrydstrup and first prepared by Jespersen and Bols.[1] It was developed as an experimental drug for the treatment of certain forms of Gaucher's disease by Amicus Therapeutics and Shire plc.[1] Gaucher disease is a genetic disorder resulting from the misfolding of the β-glucocerebrosidase (GCase) enzyme, leading to its premature degradation and the toxic accumulation of its substrate, glucocerebroside.[1] Afegostat, an iminosugar, was designed to act as a pharmacological chaperone, a small molecule that selectively binds to and stabilizes misfolded GCase, facilitating its proper trafficking to the lysosome and restoring its enzymatic activity.[1] Despite promising preclinical results, the development of Afegostat (under the planned trade name Plicera) was terminated in 2009 after it failed to meet its primary endpoints in a Phase 2 clinical trial.[1]

This compound (5-epi-Isofagomine) is a stereoisomer of Afegostat and is also a glycosidase inhibitor.[2] Its synthesis and biological activity have been explored, though it has not undergone the same level of clinical development as Afegostat.

Mechanism of Action: Pharmacological Chaperoning of β-Glucocerebrosidase

In Gaucher disease, mutations in the GBA1 gene lead to the production of misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for proteasomal degradation. This results in insufficient levels of functional GCase in the lysosome to break down glucocerebroside.

Afegostat functions as a pharmacological chaperone by binding to the active site of the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control system and be trafficked to the lysosome. In the acidic environment of the lysosome, the affinity of Afegostat for GCase is reduced, leading to its dissociation and the release of a functional, active enzyme capable of metabolizing glucocerebroside. Afegostat has been shown to enhance the activity of the N370S mutant GCase, a common mutation in Gaucher disease, by approximately threefold.[1]

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) misfolded_gcase Misfolded GCase chaperoned_gcase Afegostat-GCase Complex misfolded_gcase->chaperoned_gcase Binding & Stabilization degradation Proteasomal Degradation misfolded_gcase->degradation ER-Associated Degradation (ERAD) afegostat_er Afegostat afegostat_er->chaperoned_gcase golgi Trafficking chaperoned_gcase->golgi ER Export active_gcase Active GCase golgi->active_gcase Lysosomal Targeting afegostat_lyso Afegostat active_gcase->afegostat_lyso Dissociation product Glucose + Ceramide active_gcase->product Catalysis substrate Glucocerebroside substrate->product

Figure 1: Mechanism of Action of Afegostat as a Pharmacological Chaperone.

Synthesis of Afegostat and this compound

Synthesis of Afegostat (Isofagomine)

The initial synthesis of Afegostat was reported by Jespersen et al. While the full detailed protocol requires access to the original publication, the synthetic strategy has been outlined in several sources. A common route starts from a readily available carbohydrate precursor.

Experimental Protocol: Synthesis of Afegostat (General Scheme)

A detailed, step-by-step protocol will be added upon obtaining the full text of the primary literature. The following is a generalized representation of a potential synthetic route.

  • Starting Material: A suitably protected monosaccharide (e.g., a derivative of glucose or mannose).

  • Introduction of Nitrogen: The introduction of a nitrogen atom, often via an azide intermediate, to form a piperidine ring precursor.

  • Cyclization: Reductive amination or other cyclization strategies to form the core piperidine ring structure.

  • Stereochemical Control: The stereochemistry of the hydroxyl groups is controlled by the choice of starting material and subsequent stereoselective reactions.

  • Deprotection: Removal of protecting groups to yield the final Afegostat molecule.

Afegostat_Synthesis start Protected Monosaccharide step1 Introduction of Nitrogen start->step1 intermediate1 Azido Intermediate step1->intermediate1 step2 Cyclization intermediate1->step2 intermediate2 Protected Isofagomine step2->intermediate2 step3 Deprotection intermediate2->step3 end Afegostat (Isofagomine) step3->end

Figure 2: Generalized Synthetic Workflow for Afegostat.
Synthesis of this compound (5-epi-Isofagomine)

The synthesis of this compound has been described by Pandey et al. The route involves a photoinduced electron transfer (PET) cyclization.

Experimental Protocol: Synthesis of this compound (General Scheme)

A detailed, step-by-step protocol will be added upon obtaining the full text of the primary literature. The following is a generalized representation of the synthetic strategy.

  • Key Precursor Synthesis: Preparation of a key precursor, often involving multiple steps from a chiral starting material.

  • PET Cyclization: A photoinduced electron transfer (PET) cyclization of an α-trimethylsilylmethylamine radical cation to a tethered acetylene functionality is a key step in forming the piperidine ring.

  • Functional Group Manipulations: Subsequent steps involve dihydroxylation of a double bond and other functional group transformations to install the desired stereochemistry of the hydroxyl groups.

  • Deprotection: Final deprotection steps to yield this compound.

Quantitative Data Summary

Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for Afegostat and this compound.

Table 1: In Vitro Activity of Afegostat

ParameterCell Line/EnzymeValueReference
GCase Activity Increase N370S Gaucher Fibroblasts~2.2-3.0 fold[3]
L444P Gaucher Lymphoblasts~3.5 fold[2][4]
L444P Gaucher Fibroblasts~1.3 fold[2][4]
IC50 Wild-type GCase (pH 7.2)Nanomolar range[3]
N370S GCase (pH 7.2)Nanomolar range[3]
Wild-type GCase (pH 5.2)Nanomolar range[3]
N370S GCase (pH 5.2)Nanomolar range[3]

Table 2: In Vivo Activity of Afegostat in a Mouse Model of Gaucher Disease

ParameterTissueValueReference
GCase Activity Increase Brain2-5 fold[5][6]
Visceral Tissues2-5 fold[5][6]

Table 3: In Vitro Activity of this compound

ParameterEnzymeValueReference
Ki β-Glucosidase30 μM[2]
Clinical Data

Afegostat (AT2101) was evaluated in Phase 2 clinical trials for Gaucher disease.

Table 4: Afegostat Phase 2 Clinical Trial Details

Trial IdentifierConditionDose Regimens StudiedKey OutcomeReference
NCT00446550Type 1 Gaucher Disease225 mg (3 days on/4 days off and 7 days on/7 days off)Increased GCase levels in all patients, but clinically meaningful improvements in only 1 of 18 patients.[7]
NCT00433147Type 1 Gaucher Disease (on ERT)Multiple oral dosing regimensAssessed safety and tolerability.[7][8]
NCT00813865Type 1 Gaucher Disease225 mg (long-term extension)Evaluated long-term safety and efficacy.[9][10]

Key Experimental Protocols

β-Glucocerebrosidase (GCase) Activity Assay

A detailed, step-by-step protocol will be added upon obtaining the full text of the primary literature. The following is a general protocol for a fluorogenic GCase assay.

Objective: To measure the enzymatic activity of GCase in cell lysates or purified enzyme preparations.

Principle: The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is non-fluorescent. GCase cleaves the glycosidic bond, releasing the highly fluorescent 4-methylumbelliferone (4-MU). The rate of increase in fluorescence is directly proportional to the GCase activity.

Materials:

  • Cell lysates or purified GCase

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution

  • Assay buffer (e.g., citrate-phosphate buffer with sodium taurocholate)

  • Stop solution (e.g., glycine-carbonate buffer)

  • Fluorometer

Procedure:

  • Prepare serial dilutions of a 4-MU standard to generate a standard curve.

  • Incubate the cell lysate or purified enzyme with the assay buffer at 37°C.

  • Initiate the reaction by adding the 4-MUG substrate solution.

  • After a defined incubation period, stop the reaction by adding the stop solution.

  • Measure the fluorescence of the samples and standards using a fluorometer (e.g., excitation at 365 nm and emission at 445 nm).

  • Calculate the GCase activity based on the standard curve and express as nmol of substrate hydrolyzed per hour per mg of protein.

GCase_Assay_Workflow start Prepare Cell Lysate/ Purified GCase incubate Incubate with Assay Buffer (37°C) start->incubate add_substrate Add 4-MUG Substrate incubate->add_substrate reaction Enzymatic Reaction (GCase cleaves 4-MUG) add_substrate->reaction stop_reaction Add Stop Solution reaction->stop_reaction measure_fluorescence Measure Fluorescence of 4-MU stop_reaction->measure_fluorescence calculate_activity Calculate GCase Activity measure_fluorescence->calculate_activity

Figure 3: Workflow for a Fluorogenic GCase Activity Assay.

Conclusion

Afegostat demonstrated a clear mechanism of action as a pharmacological chaperone for mutant GCase and showed promising preclinical efficacy. However, the translation of these findings to significant clinical benefit in Gaucher disease patients proved challenging, ultimately leading to the cessation of its development. The study of Afegostat has, nevertheless, provided valuable insights into the potential and the complexities of pharmacological chaperone therapy for lysosomal storage disorders. This compound remains a subject of academic interest as a glycosidase inhibitor. This guide provides a foundational resource for researchers in the field, consolidating key data and methodologies to inform future drug discovery and development efforts in this area.

References

The Physiological Role of β-Glucosidase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Glucosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in a wide array of substrates, playing critical roles in various biological processes across kingdoms. In humans, these enzymes are integral to the digestion of dietary glucosides, the metabolism of glycolipids within lysosomes, and the modulation of gut microbiota. Inhibition of β-glucosidase activity has emerged as a significant therapeutic strategy for a range of pathologies, from lysosomal storage disorders to cancer and potentially metabolic diseases. This technical guide provides an in-depth exploration of the physiological consequences of β-glucosidase inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction: The Diverse Roles of β-Glucosidase

β-Glucosidases (EC 3.2.1.21) are glycoside hydrolases that cleave terminal, non-reducing β-D-glucosyl residues from a variety of substrates, including oligosaccharides and glycosides. Their physiological functions are remarkably diverse and context-dependent:

  • In Humans:

    • Lysosomal Function: Acid β-glucosidase (glucocerebrosidase, GBA1) is a lysosomal enzyme responsible for the breakdown of glucosylceramide into glucose and ceramide.[1] Its deficiency leads to the accumulation of glucosylceramide, causing Gaucher disease, a lysosomal storage disorder.[1]

    • Digestion and Xenobiotic Metabolism: Cytosolic and broad-specificity β-glucosidases in the small intestine and liver contribute to the hydrolysis of dietary plant glycosides, impacting the bioavailability of various phytochemicals.[2]

    • Gut Microbiota: Bacterial β-glucosidases in the colon play a crucial role in the breakdown of complex carbohydrates and the metabolism of plant-derived compounds, influencing the composition and metabolic output of the gut microbiome.[3]

  • In Plants: β-Glucosidases are key players in plant defense mechanisms, activating inert glucosylated defense compounds upon tissue damage by herbivores or pathogens. They are also involved in cell wall lignification and phytohormone activation.[2]

  • In Microorganisms: Microbial β-glucosidases are essential for the degradation of cellulose and other plant-based biomass, a process of significant interest for biofuel production.[4]

Given these critical roles, the inhibition of β-glucosidase can lead to profound physiological changes, offering opportunities for therapeutic intervention.

Molecular Consequences of β-Glucosidase Inhibition

The primary consequence of β-glucosidase inhibition is the accumulation of its substrate. The downstream effects, however, vary significantly depending on the specific enzyme being targeted and the cellular context.

Lysosomal Storage and Sphingolipid Metabolism

Inhibition or genetic deficiency of the lysosomal acid β-glucosidase (GBA1) directly leads to the accumulation of glucosylceramide within lysosomes. This is the pathological hallmark of Gaucher disease.[1] The accumulation of this lipid contributes to the formation of "Gaucher cells," which are lipid-engorged macrophages that infiltrate various organs, leading to hepatosplenomegaly, bone disease, and neurological symptoms in severe forms.[5]

The sphingolipid metabolic pathway is a complex network of interconnected lipids. Inhibition of GBA1 disrupts this balance, leading to not only the buildup of glucosylceramide but also its conversion to the cytotoxic metabolite glucosylsphingosine.[1]

Sphingolipid_Metabolism_Inhibition Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase GCS Glucosylceramide Synthase Ceramide->GCS GlcCer Glucosylceramide (Accumulates) LacCer Lactosylceramide GlcCer->LacCer GBA1 GBA1 (β-Glucosidase) GlcCer->GBA1 AC Acid Ceramidase GlcCer->AC Deacylation GalCer Galactosylceramide ComplexGSLs Complex Glycosphingolipids LacCer->ComplexGSLs GlcSph Glucosylsphingosine (Accumulates) Glucose Glucose GCS->GlcCer UDP-Glucose GBA1->Ceramide GBA1->Glucose Inhibitor Inhibitor->GBA1 AC->GlcSph

Sphingolipid pathway disruption by GBA1 inhibition.
Cancer Cell Proliferation and Survival

Recent studies have highlighted a role for β-glucosidase in cancer biology. Upregulation of β-glucosidase has been observed in breast cancer, where it activates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of β-glucosidase in breast cancer cells has been shown to suppress growth, induce apoptosis, and sensitize the cells to chemotherapy.

The precise mechanism linking β-glucosidase to the PI3K/Akt/mTOR pathway is still under investigation, but it may involve the modulation of signaling lipids or receptor glycosylation patterns.

PI3K_Akt_mTOR_Pathway bGlucosidase β-Glucosidase PI3K PI3K bGlucosidase->PI3K Activates Inhibitor Inhibitor Inhibitor->bGlucosidase PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

β-Glucosidase inhibition and the PI3K/Akt/mTOR pathway.
Impact on Gut Microbiota

The gut microbiota possesses a vast repertoire of enzymes, including β-glucosidases, that are crucial for metabolizing dietary fibers and phytochemicals. Inhibition of these bacterial enzymes can significantly alter the gut microbial landscape. For instance, α-glucosidase inhibitors, a class of anti-diabetic drugs, are known to shift the composition of the gut microbiota.[6][7] While less studied, β-glucosidase inhibitors are also expected to impact the gut microbiome by altering the availability of fermentable sugars and the bioactivity of dietary glycosides.[3] This could have downstream effects on host health, including modulation of the immune system and production of short-chain fatty acids.

Quantitative Data on β-Glucosidase Inhibition

The potency of β-glucosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), while the enzyme's affinity for its substrate is described by the Michaelis constant (Km).

Table 1: IC50 Values of Selected β-Glucosidase Inhibitors
InhibitorEnzyme SourceIC50Reference
AMP-DeoxynojirimycinNot specified1.0 nM[8]
MiglustatNot specified230.0 nM[8]
1-DeoxynojirimycinNot specified20,000 - 30,000 nM[8]
(2S,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triolNot specified250.0 - 1000.0 nM[8]
Carba-cyclophellitol analog 5Human GBA1~100 µM[9]
Table 2: Kinetic Parameters of Selected β-Glucosidases
EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Reference
β-Glucosidase (from almonds)p-Nitrophenyl-β-D-glucopyranoside2.8Not specified[4]
β-Glucosidase (recombinant, from E. coli)p-Nitrophenyl-β-D-glucopyranoside0.40375735.8[10]
Immobilized β-Glucosidasep-Nitrophenyl-β-D-glucopyranoside13.41.72 (U/mL)[11]
Free β-Glucosidasep-Nitrophenyl-β-D-glucopyranoside6.983.96 (U/mL)[11]
Recombinant GH3 β-glucosidase (Aspergillus nidulans)p-Nitrophenyl-β-D-glucopyranoside0.0607212[12]
Recombinant GH3 β-glucosidase (Aspergillus nidulans)Cellobiose2.757[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of β-glucosidase inhibition.

β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This colorimetric assay is a standard method for measuring β-glucosidase activity.

Principle: β-glucosidase hydrolyzes the colorless substrate pNPG to release glucose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is yellow and can be quantified by measuring its absorbance at 405 nm.[13][14]

Materials:

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in water)

  • Sodium acetate buffer (e.g., 50 mM, pH 5.0)

  • Enzyme solution (e.g., purified β-glucosidase or cell lysate)

  • Stop solution (e.g., 0.2 M Sodium Carbonate, Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of sodium acetate buffer to each well.

  • Add 25 µL of the enzyme solution to the appropriate wells. For a blank, add 25 µL of buffer instead of the enzyme.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.

  • Initiate the reaction by adding 25 µL of the pNPG solution to each well.

  • Incubate the plate at the same temperature for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the enzyme activity based on a p-nitrophenol standard curve. One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute.[14]

pNPG_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Add Buffer to Wells B Add Enzyme (or Blank) A->B C Pre-incubate at 37°C B->C D Add pNPG Substrate C->D E Incubate (15-30 min) D->E F Add Stop Solution E->F G Read Absorbance at 405 nm F->G

Workflow for pNPG-based β-glucosidase activity assay.
Screening for β-Glucosidase Inhibitors using Esculin Agar Plate Method

This is a simple and rapid method for screening a large number of samples for β-glucosidase inhibitory activity.[15]

Principle: β-glucosidase hydrolyzes esculin to esculetin and glucose. In the presence of ferric ions (FeCl3), esculetin forms a dark brown or black complex. An inhibitor will prevent this reaction, resulting in a clear or pale yellowish zone around the sample.[16]

Materials:

  • Agar

  • Sodium acetate buffer (e.g., 0.1 M, pH 5.0)

  • Ferric chloride (FeCl3) solution (e.g., 5% w/v)

  • Esculin solution (e.g., 0.2% w/v)

  • β-glucosidase solution

  • Petri dishes

  • Samples to be screened (e.g., microbial extracts)

Procedure:

  • Prepare an agar solution (e.g., 2% w/v) in sodium acetate buffer, dissolve by heating.

  • Cool the agar to about 60°C and add the FeCl3 solution and the β-glucosidase solution.

  • Pour the mixture into petri dishes and allow it to solidify.

  • Spot a small volume (e.g., 5 µL) of each sample onto the surface of the agar.

  • Incubate at room temperature for about 15 minutes to allow for enzyme-inhibitor interaction.

  • Overlay the plate with the esculin solution.

  • Incubate at room temperature for 30-60 minutes.

  • Observe the plate for the formation of a dark background. A clear or pale yellowish zone around a sample spot indicates the presence of a β-glucosidase inhibitor.[15]

Cell Viability Assessment using MTT Assay

This assay is used to assess the effect of β-glucosidase inhibitors on cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

  • Cultured cells

  • 96-well cell culture plate

  • β-glucosidase inhibitor

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the β-glucosidase inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.

  • Shake the plate for about 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Detection using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[18]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[19]

Materials:

  • Cultured cells (adherent or in suspension)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

  • Fluorescence microscope or flow cytometer

Procedure (for adherent cells):

  • Culture cells on coverslips or in chamber slides and treat with the β-glucosidase inhibitor.

  • Wash the cells with PBS and fix with the fixation solution for 15-30 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with the permeabilization solution for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:

    • Incubating the cells with an equilibration buffer.

    • Incubating the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Wash the cells to remove unincorporated nucleotides.

  • If desired, counterstain the nuclei with a DNA stain like DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright fluorescent nuclei.

Quantification of Cellular Glucosylceramide by LC-MS/MS

This method allows for the specific and sensitive quantification of glucosylceramide accumulation in cells treated with a β-glucosidase inhibitor.

Principle: Lipids are extracted from cells, and glucosylceramide is separated from other lipids and its isomers (like galactosylceramide) using liquid chromatography (LC). The separated lipid is then detected and quantified by tandem mass spectrometry (MS/MS).[20][21]

Materials:

  • Cultured cells

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standard (e.g., a non-endogenous glucosylceramide species with a different fatty acid chain length)

  • LC-MS/MS system

Procedure Outline:

  • Harvest and pellet the cells.

  • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method, after adding a known amount of the internal standard.

  • Dry the lipid extract, for example, under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. A normal-phase or HILIC column is typically used to separate glucosylceramide from galactosylceramide.

  • Set up the mass spectrometer to detect the specific precursor and product ions for glucosylceramide and the internal standard.

  • Quantify the amount of glucosylceramide in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.[20]

Conclusion and Future Directions

The inhibition of β-glucosidase presents a multifaceted approach to therapeutic development. In the realm of lysosomal storage diseases, inhibitors that can act as pharmacological chaperones to restore the function of mutant GBA1 are a promising avenue for Gaucher disease treatment. In oncology, β-glucosidase inhibitors are being explored as a means to sensitize cancer cells to existing chemotherapies by disrupting critical survival pathways like the PI3K/Akt/mTOR cascade. Furthermore, the modulation of gut microbial β-glucosidases could offer novel strategies for influencing host metabolism and immune function.

Future research in this field will likely focus on the development of more specific and potent inhibitors for different β-glucosidase isoforms. A deeper understanding of the intricate signaling pathways modulated by β-glucosidase activity will be crucial for identifying new therapeutic targets and predicting the physiological consequences of their inhibition. Moreover, exploring the complex interplay between β-glucosidase inhibitors, the gut microbiota, and host health will undoubtedly open up new avenues for personalized medicine. This technical guide provides a foundational understanding of the physiological role of β-glucosidase inhibition, offering valuable protocols and data to support these future research endeavors.

References

Methodological & Application

Application Notes and Protocols: L-Afegostat β-Glucosidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Afegostat, an iminosugar, is recognized as a potent inhibitor of β-glucosidase, an enzyme implicated in various physiological and pathological processes, including lysosomal storage disorders like Gaucher disease. Understanding the inhibitory activity of this compound is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for determining the inhibitory potency of this compound against β-glucosidase, specifically through the calculation of its half-maximal inhibitory concentration (IC50).

Iminosugars, such as this compound and its stereoisomer Afegostat (also known as D-Isofagomine), are competitive inhibitors of glycosidases. They mimic the transition state of the natural substrate, binding tightly to the enzyme's active site. Afegostat has been shown to act as a pharmacological chaperone for mutant β-glucocerebrosidase, the enzyme deficient in Gaucher disease, indicating a high affinity for this class of enzymes. A related compound, Afegostat, has a reported inhibition constant (Ki) of approximately 30 nM for acid β-glucosidase, highlighting the potent inhibitory nature of this class of molecules.

Principle of the Assay

The β-glucosidase inhibition assay is based on the enzymatic hydrolysis of the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). β-glucosidase cleaves pNPG to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor like this compound, the rate of p-nitrophenol production is reduced. By measuring the enzyme activity at various concentrations of this compound, a dose-response curve can be generated to determine the IC50 value.

Data Presentation

Table 1: Materials and Reagents

Reagent/MaterialSupplierCatalog NumberStorage
β-Glucosidase (from almonds)Sigma-AldrichG03952-8°C
This compoundMedChemExpressHY-116335-20°C
p-Nitrophenyl-β-D-glucopyranoside (pNPG)Sigma-AldrichN70062-8°C
Sodium Acetate Buffer (0.1 M, pH 5.0)In-house preparation-2-8°C
Sodium Carbonate (Na2CO3)Sigma-AldrichS7795Room Temp.
96-well microplate, clear, flat-bottomCorning3596Room Temp.
Microplate readerMolecular DevicesSpectraMax M5-

Table 2: Example IC50 Determination Data for this compound

This compound Conc. (nM)Log [this compound]Absorbance at 405 nm (Mean)% Inhibition
0 (No Inhibitor)-1.2500
101.12510
50.700.93825
101.000.75040
201.300.62550
501.700.37570
1002.000.25080
5002.700.12590

Note: The data presented in this table is for illustrative purposes only. Actual results may vary depending on experimental conditions.

Experimental Protocols

Preparation of Reagents
  • 0.1 M Sodium Acetate Buffer (pH 5.0): Dissolve 8.2 g of sodium acetate in 900 mL of deionized water. Adjust the pH to 5.0 with acetic acid. Bring the final volume to 1 L with deionized water.

  • β-Glucosidase Solution (0.5 U/mL): Prepare a stock solution of β-glucosidase in 0.1 M sodium acetate buffer. Dilute the stock solution to a final concentration of 0.5 U/mL with the same buffer immediately before use.

  • pNPG Solution (1 mM): Dissolve 3.01 mg of pNPG in 10 mL of 0.1 M sodium acetate buffer.

  • This compound Stock Solution (1 mM): Dissolve this compound powder in deionized water to make a 1 mM stock solution. Further dilutions should be made in deionized water to achieve the desired concentrations.

  • Stop Solution (0.5 M Sodium Carbonate): Dissolve 5.3 g of sodium carbonate in 100 mL of deionized water.

β-Glucosidase Inhibition Assay Protocol
  • Prepare a serial dilution of this compound: From the 1 mM stock solution, prepare a series of dilutions in deionized water. A suggested concentration range to test is between 1 nM and 10 µM to encompass the expected IC50 value.

  • Set up the assay plate: In a 96-well microplate, add the following reagents in the order listed:

    • 50 µL of 0.1 M Sodium Acetate Buffer (pH 5.0)

    • 25 µL of the this compound dilution (or deionized water for the 0% inhibition control)

    • 25 µL of the 0.5 U/mL β-glucosidase solution

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction: Add 50 µL of the 1 mM pNPG solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction: Add 50 µL of 0.5 M sodium carbonate solution to each well to stop the enzymatic reaction.

  • Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Controls:

    • 100% Activity Control (No Inhibitor): Replace the this compound solution with deionized water.

    • Blank: Replace the enzyme solution with 0.1 M sodium acetate buffer.

Data Analysis and IC50 Determination
  • Correct for background absorbance: Subtract the absorbance of the blank from all other readings.

  • Calculate the percentage of inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] * 100

  • Plot the dose-response curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. The IC50 is the concentration of this compound that produces 50% inhibition of the β-glucosidase activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Buffer - Enzyme - Substrate (pNPG) - Inhibitor (this compound) inhibitor_dilution Prepare Serial Dilutions of this compound reagent_prep->inhibitor_dilution plate_setup Add Buffer, this compound, and β-Glucosidase to Plate inhibitor_dilution->plate_setup pre_incubation Pre-incubate at 37°C for 10 min plate_setup->pre_incubation reaction_start Add pNPG to Initiate Reaction pre_incubation->reaction_start incubation Incubate at 37°C for 30 min reaction_start->incubation reaction_stop Add Stop Solution (Na2CO3) incubation->reaction_stop read_absorbance Measure Absorbance at 405 nm reaction_stop->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot % Inhibition vs. log[this compound] calc_inhibition->plot_curve determine_ic50 Determine IC50 via Non-linear Regression plot_curve->determine_ic50

Caption: Experimental workflow for the this compound β-Glucosidase inhibition assay.

signaling_pathway cluster_enzyme β-Glucosidase Active Site enzyme β-Glucosidase product p-Nitrophenol (Yellow Product) enzyme->product Catalyzes Hydrolysis substrate pNPG (Substrate) substrate->enzyme Binds to Active Site inhibitor This compound (Inhibitor) inhibitor->enzyme Competitively Binds to Active Site

Application Notes and Protocols for the Use of Afegostat in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afegostat, also known as Isofagomine or AT-2101, is a potent iminosugar that has been extensively studied as a pharmacological chaperone for the lysosomal enzyme acid β-glucosidase (GCase), also known as glucocerebrosidase.[1][2] This document provides detailed application notes and protocols for the use of Afegostat in cell-based assays, particularly for investigating its effects on mutant GCase associated with Gaucher disease.

It is important to note that the pharmacological chaperone activity described is attributed to the D-isomer of the molecule, Afegostat (D-Isofagomine). The L-isomer, L-Afegostat, is also a glycosidase inhibitor but is less characterized in the context of chaperone activity. The protocols and data presented here are based on studies conducted with Afegostat (D-Isofagomine).

Afegostat functions by binding to misfolded mutant GCase in the endoplasmic reticulum (ER), stabilizing the protein, and facilitating its proper folding and subsequent trafficking to the lysosome.[2] This chaperone-mediated trafficking increases the concentration of functional GCase in the lysosome, thereby enhancing the degradation of its substrate, glucosylceramide.

Data Presentation

Table 1: In Vitro and Cell-Based Activity of Afegostat
ParameterValueEnzyme/Cell TypeComments
Ki ~30 nMWild-type, N370S, and V394L mutant GCaseAfegostat is a potent inhibitor of GCase.[3]
Optimal Concentration for Chaperoning 30 µMN370S mutant GCase in human fibroblastsThis concentration provided the maximal increase in GCase activity in cell-based assays.
GCase Activity Enhancement 2.3 to 3.0-foldN370S homozygous patient fibroblastsFollowing 5 days of treatment with 30 µM Afegostat.[2]
GCase Activity Enhancement ~3.5-foldL444P homozygous patient lymphoblastoid cell lines (LCLs)Demonstrates efficacy on another common GCase mutation.[4]
GCase Activity Enhancement ~1.3-foldL444P homozygous patient fibroblastsThe effect of Afegostat can be cell-type dependent.[4]
Cell Proliferation Effect 20% reductionHuman fibroblastsObserved at a high concentration of 20 mM Afegostat-tartrate, suggesting some cytotoxicity at very high doses.

Signaling Pathway and Mechanism of Action

The primary mechanism of Afegostat as a pharmacological chaperone involves the stabilization of mutant GCase and its trafficking from the ER to the lysosome.

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Misfolded GCase Misfolded GCase Complex Misfolded GCase + Afegostat Complex Misfolded GCase->Complex Binding ERAD ER-Associated Degradation Misfolded GCase->ERAD Degradation Afegostat Afegostat Afegostat->Complex Correctly Folded GCase Correctly Folded GCase Complex->Correctly Folded GCase Stabilization & Folding Trafficking GCase Trafficking GCase-Afegostat Complex Correctly Folded GCase->Trafficking GCase Transport Active GCase Active GCase Trafficking GCase->Active GCase Delivery & Dissociation Ceramide + Glucose Ceramide + Glucose Active GCase->Ceramide + Glucose Substrate Hydrolysis Afegostat_released Afegostat (released) Active GCase->Afegostat_released Glucosylceramide Glucosylceramide Glucosylceramide->Active GCase

Mechanism of Afegostat as a pharmacological chaperone for GCase.

Experimental Protocols

Protocol 1: Assessment of Afegostat-Mediated Increase in GCase Activity in Patient-Derived Fibroblasts

This protocol describes the treatment of fibroblasts from Gaucher disease patients with Afegostat and the subsequent measurement of GCase activity in cell lysates.

Materials:

  • Gaucher patient-derived fibroblasts (e.g., homozygous for N370S or L444P mutation)

  • Wild-type human fibroblasts (for control)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Afegostat (D-Isofagomine)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Citrate-phosphate buffer (pH 5.4) with and without sodium taurocholate

  • Glycine-carbonate stop buffer (pH 10.7)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Experimental Workflow:

GCase_Activity_Assay_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding Plate patient and wild-type fibroblasts. B 2. Afegostat Treatment Incubate cells with varying concentrations of Afegostat (e.g., 0-100 µM) for 5-7 days. A->B C 3. Washout Period Replace medium with Afegostat-free medium and incubate for 24-72 hours. B->C D 4. Cell Lysis Wash cells with PBS and lyse to collect protein extracts. C->D E 5. Protein Quantification Determine protein concentration of lysates using BCA assay. D->E F 6. GCase Activity Assay Incubate lysates with 4-MUG substrate. E->F G 7. Fluorescence Measurement Stop reaction and measure fluorescence. F->G H 8. Data Analysis Normalize fluorescence to protein concentration and calculate fold-change in GCase activity. G->H

Workflow for assessing GCase activity enhancement by Afegostat.

Procedure:

  • Cell Culture and Treatment: a. Culture patient-derived and wild-type fibroblasts in standard cell culture conditions (37°C, 5% CO₂). b. Seed cells in 6-well plates and allow them to adhere overnight. c. Prepare a stock solution of Afegostat in a suitable solvent (e.g., water or DMSO) and dilute it in a cell culture medium to final concentrations ranging from 1 µM to 100 µM. d. Replace the medium in the wells with the Afegostat-containing medium. Include a vehicle-only control. e. Incubate the cells for 5 to 7 days, replacing the medium with freshly prepared Afegostat-containing medium every 2-3 days.

  • Washout Phase: a. After the treatment period, aspirate the Afegostat-containing medium. b. Wash the cells twice with sterile PBS. c. Add fresh, Afegostat-free culture medium to each well. d. Incubate the cells for a washout period of 24 to 72 hours. This step is critical to allow Afegostat to dissociate from GCase in the lysosomes.[4]

  • Cell Lysis and Protein Quantification: a. After the washout period, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer and collect the lysates. c. Determine the total protein concentration of each lysate using a BCA assay.

  • GCase Activity Assay: a. Prepare the 4-MUG substrate solution in a citrate-phosphate buffer (pH 5.4) containing sodium taurocholate (to inhibit non-lysosomal β-glucosidases). b. In a 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well. c. Add the 4-MUG substrate solution to initiate the reaction. d. Incubate the plate at 37°C for 1-2 hours. e. Stop the reaction by adding the glycine-carbonate stop buffer. f. Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with excitation at ~365 nm and emission at ~445 nm.

  • Data Analysis: a. Normalize the fluorescence readings to the protein concentration for each sample. b. Calculate the fold-change in GCase activity in Afegostat-treated cells compared to the vehicle-treated control cells.

Protocol 2: In Situ Measurement of Glucosylceramide Levels

This protocol provides a method to assess the functional consequence of increased GCase activity by measuring the levels of its substrate, glucosylceramide, in intact cells.

Materials:

  • Cells treated with Afegostat as described in Protocol 1.

  • Methanol

  • Chloroform

  • High-performance thin-layer chromatography (HPTLC) system or a liquid chromatography-mass spectrometry (LC-MS) system.

  • Glucosylceramide standard

Procedure:

  • Lipid Extraction: a. Following the treatment and washout period as in Protocol 1, harvest the cells. b. Perform a lipid extraction using a standard method, such as the Bligh-Dyer method with a chloroform/methanol/water solvent system. c. Dry the lipid extracts under a stream of nitrogen.

  • Quantification of Glucosylceramide: a. Resuspend the dried lipid extracts in a suitable solvent. b. Separate the lipids using HPTLC or LC. c. Detect and quantify the glucosylceramide levels. For HPTLC, this can be done by charring with a suitable reagent and performing densitometry. For LC-MS, use a glucosylceramide standard curve for absolute quantification.

  • Data Analysis: a. Normalize the glucosylceramide levels to the total protein or lipid content of the original cell pellet. b. Compare the glucosylceramide levels in Afegostat-treated cells to those in untreated or vehicle-treated cells to determine the percentage reduction in substrate. A significant reduction indicates a functional rescue of GCase activity.[4]

Concluding Remarks

Afegostat has demonstrated significant potential as a pharmacological chaperone for mutant GCase in various cell-based models of Gaucher disease. The provided protocols offer a framework for researchers to investigate the efficacy of Afegostat and other potential chaperone compounds in a preclinical setting. Careful optimization of treatment duration, concentration, and washout periods is crucial for obtaining reliable and reproducible results. These assays are fundamental in the early stages of drug development for lysosomal storage disorders.

References

Application Notes and Protocols for In Vitro Studies of Afegostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease is a lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages. Afegostat (also known as D-Isofagomine or AT2101) is a pharmacological chaperone designed to treat Gaucher disease.[1][2] It acts as an active-site inhibitor that selectively binds to and stabilizes mutant forms of GCase in the endoplasmic reticulum (ER), facilitating their proper folding and trafficking to the lysosome.[1][2][3] This mechanism ultimately increases the lysosomal GCase activity, helping to clear the accumulated substrate.

These application notes provide detailed protocols for the in vitro evaluation of Afegostat using Gaucher patient-derived fibroblasts, a key cellular model for studying this disease. The described experiments are designed to assess the efficacy of Afegostat in enhancing GCase activity and reducing glucosylceramide levels.

Note on L-Afegostat: The user's query specified this compound. However, the vast majority of scientific literature indicates that the pharmacologically active compound for Gaucher disease is the D-isomer, Afegostat (D-Isofagomine). Therefore, these protocols are based on the experimental design for Afegostat.

Mechanism of Action: Afegostat as a Pharmacological Chaperone

Afegostat functions by binding to misfolded GCase mutants (e.g., N370S, L444P) within the ER. This binding stabilizes the enzyme, allowing it to pass the ER's quality control system and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the higher concentration of the substrate (glucosylceramide) and the lower pH facilitate the dissociation of Afegostat, allowing the now correctly localized GCase to perform its catalytic function.

GCase_Pathway cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded_GCase Misfolded GCase (e.g., N370S, L444P) Stabilized_Complex Stabilized GCase-Afegostat Complex Misfolded_GCase->Stabilized_Complex Binding ER_QC ER Quality Control (Leads to Degradation) Misfolded_GCase->ER_QC Default Pathway Afegostat_ER Afegostat Afegostat_ER->Stabilized_Complex Transport Transport & Processing Stabilized_Complex->Transport Successful Trafficking Active_GCase Active GCase Transport->Active_GCase Delivery to Lysosome Ceramide_Glucose Ceramide + Glucose (Products) Active_GCase->Ceramide_Glucose Hydrolysis Afegostat_L Afegostat Active_GCase->Afegostat_L Dissociation (Low pH, High Substrate) Glucosylceramide Glucosylceramide (Substrate) Glucosylceramide->Active_GCase

Caption: Mechanism of Afegostat as a Pharmacological Chaperone.

Data Presentation

The following tables summarize the expected quantitative outcomes from in vitro studies with Afegostat on Gaucher patient-derived fibroblasts.

Table 1: Dose-Dependent Effect of Afegostat on GCase Activity in N370S Mutant Fibroblasts

Afegostat (µM)Fold Increase in GCase Activity (Mean ± SD)
0 (Vehicle)1.0 ± 0.1
101.8 ± 0.3
303.0 ± 0.6[3]
1002.7 ± 0.5

Data is synthesized from representative studies.[3]

Table 2: Effect of Afegostat on GCase Activity in Different GBA1 Mutant Fibroblasts

Cell Line (Genotype)Treatment (5 days)Fold Increase in GCase Activity (Mean ± SD)
N370S/N370S25 µM Afegostat2.5 ± 0.4[4]
L444P/L444P50 µM Afegostat1.3 ± 0.2[5]
F213I/L444P25 µM Afegostat4.3 ± 0.7[4]

Data is synthesized from representative studies.[4][5]

Experimental Workflow

The overall workflow for evaluating Afegostat in vitro involves culturing patient-derived cells, treating them with the compound, and then performing biochemical assays to measure the effects on enzyme activity and substrate levels.

Experimental_Workflow start Start cell_culture Culture Gaucher Patient Fibroblasts start->cell_culture treatment Treat cells with varying concentrations of Afegostat (e.g., 0-100 µM for 5 days) cell_culture->treatment harvest Harvest Cells treatment->harvest split harvest->split gcase_assay GCase Activity Assay (4-MUG substrate) split->gcase_assay lipid_extraction Lipid Extraction split->lipid_extraction data_analysis Data Analysis & Visualization gcase_assay->data_analysis lcms Glucosylceramide Quantification (LC-MS/MS) lipid_extraction->lcms lcms->data_analysis end End data_analysis->end

Caption: In Vitro Experimental Workflow for Afegostat Evaluation.

Experimental Protocols

Protocol 1: Culture and Treatment of Gaucher Patient-Derived Fibroblasts

This protocol describes the maintenance and treatment of human skin fibroblasts derived from Gaucher disease patients.

Materials:

  • Gaucher patient-derived fibroblasts (e.g., N370S/N370S, L444P/L444P)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Afegostat (Isofagomine)

  • DMSO (vehicle control)

  • Cell culture flasks (T-75) and plates (6-well, 96-well)

Procedure:

  • Cell Culture:

    • Culture fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 3-5 days or when they reach 80-90% confluency. To passage, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.

  • Preparation of Afegostat Stock Solution:

    • Prepare a 10 mM stock solution of Afegostat in sterile water or DMSO.

    • Store aliquots at -20°C.

  • Treatment of Fibroblasts:

    • Seed fibroblasts into appropriate culture plates (e.g., 6-well plates for protein lysates and lipid analysis, 96-well plates for activity assays).

    • Allow cells to adhere and grow for 24 hours.

    • Prepare working concentrations of Afegostat by diluting the stock solution in complete culture medium. A typical concentration range is 10-100 µM.[3][4]

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the highest Afegostat dose).

    • Remove the old medium from the cells and replace it with the medium containing Afegostat or vehicle.

    • Incubate the cells for 5 days, replacing the medium with freshly prepared treatment medium every 2-3 days.[4]

Protocol 2: Glucocerebrosidase (GCase) Activity Assay

This protocol measures GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Treated and control fibroblasts

  • PBS

  • Cell lysis buffer (e.g., 0.25% Triton X-100 or 1% taurocholate in water)

  • Citrate-phosphate buffer (pH 5.4)

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Stop solution (e.g., 0.25 M Glycine, pH 10.4)[3]

  • 4-methylumbelliferone (4-MU) standard

  • Black, flat-bottom 96-well plates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)[6]

  • BCA Protein Assay Kit

Procedure:

  • Cell Lysate Preparation:

    • After the 5-day treatment, place the culture plates on ice.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and keep it on ice.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Enzymatic Reaction:

    • Prepare the assay buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate.

    • Prepare the 4-MUG substrate solution by dissolving it in the assay buffer to a final concentration of 1-5 mM.

    • In a black 96-well plate, add 10-20 µg of protein lysate to each well. Bring the volume to 50 µL with assay buffer.

    • To start the reaction, add 50 µL of the 4-MUG substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[3][6]

  • Fluorescence Measurement:

    • Stop the reaction by adding 100 µL of stop solution to each well.

    • Prepare a standard curve using 4-MU in the range of 0-1 nmol.

    • Read the fluorescence on a plate reader (Excitation: ~360 nm, Emission: ~450 nm).[6]

  • Data Analysis:

    • Calculate the amount of 4-MU produced using the standard curve.

    • Express GCase activity as nmol of 4-MU/hour/mg of protein.

    • Normalize the activity of treated samples to the vehicle control to determine the fold increase.

Protocol 3: Glucosylceramide Quantification by LC-MS/MS

This protocol outlines the extraction and analysis of glucosylceramide from cell pellets.

Materials:

  • Treated and control fibroblast cell pellets

  • Internal standard (e.g., a non-endogenous ceramide species)

  • Chloroform, Methanol, Water (HPLC grade)

  • Solvents for LC-MS/MS (e.g., Acetonitrile, Formic Acid, Ammonium Formate)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a HILIC or reverse-phase column

Procedure:

  • Lipid Extraction (Folch Method):

    • Harvest cells by trypsinization, wash with PBS, and generate a cell pellet by centrifugation.

    • Resuspend the cell pellet in a known volume of water.

    • Add the internal standard to the cell suspension.

    • Add a 2:1 mixture of chloroform:methanol to the cell suspension for a final solvent ratio of 8:4:3 (methanol:chloroform:water).

    • Vortex thoroughly and incubate at room temperature for 1 hour.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Clean-up (Optional, using SPE):

    • Reconstitute the dried lipid extract in a small volume of a suitable solvent.

    • Condition a C18 SPE cartridge.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the glucosylceramides with an appropriate solvent mixture (e.g., acetone/methanol).[7]

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried lipid extract in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate glucosylceramide from its isomers (e.g., galactosylceramide) using an appropriate column (HILIC is often preferred for this separation).[7]

    • Use tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) to specifically detect and quantify different species of glucosylceramide based on their precursor and product ions.

    • Quantify the amount of glucosylceramide by comparing its peak area to that of the internal standard.

    • Normalize the glucosylceramide levels to the total protein or cell number of the original sample.

References

Application Notes and Protocols: L-Afegostat for Probing Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Afegostat, the L-enantiomer of Afegostat (also known as Isofagomine), is a potent iminosugar inhibitor of β-glucosidases. Unlike its D-isomer, which has been extensively studied as a pharmacological chaperone for mutant β-glucocerebrosidase (GCase) in the context of Gaucher disease, this compound serves as a valuable tool for probing carbohydrate metabolism through the specific inhibition of glycosidase activity.[1][2] Its distinct stereochemistry provides a crucial control for researchers studying the effects of D-Afegostat, allowing for the dissection of specific enzyme-inhibitor interactions. These application notes provide detailed protocols for utilizing this compound to investigate β-glucosidase activity in both in vitro and cell-based assays.

Mechanism of Action

This compound, as a piperidine-based iminosugar, mimics the transition state of the glycosidic bond cleavage reaction catalyzed by β-glucosidases. The protonated nitrogen atom in the piperidine ring at physiological pH interacts with the catalytic carboxylate residues in the enzyme's active site, leading to competitive inhibition.[1][2]

Applications

  • Probing β-Glucosidase Activity: this compound can be used as a selective inhibitor to study the role of β-glucosidases in various biological processes related to carbohydrate metabolism.

  • Structure-Activity Relationship (SAR) Studies: As a stereoisomer of the well-characterized D-Afegostat, this compound is an essential tool for understanding the stereochemical requirements of the β-glucosidase active site.

  • Negative Control in Chaperone Therapy Research: In studies investigating the pharmacological chaperone activity of D-Afegostat, this compound can be used as a negative control to differentiate between effects due to enzyme inhibition and those due to correct protein folding and trafficking.

Quantitative Data

A summary of the inhibitory potency of this compound against human β-glucocerebrosidase is provided in Table 1.

CompoundTarget EnzymeIC₅₀ (μM)Reference
This compoundHuman β-glucocerebrosidase8.7[1][2]

Experimental Protocols

Protocol 1: In Vitro Inhibition of β-Glucocerebrosidase Activity

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound on human β-glucocerebrosidase.

Materials:

  • Recombinant human β-glucocerebrosidase (GCase)

  • This compound

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Citrate-phosphate buffer (0.1 M, pH 5.2)

  • Glycine-NaOH buffer (0.2 M, pH 10.7)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant human GCase in citrate-phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a series of dilutions in citrate-phosphate buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • To each well of a 96-well black microplate, add 20 µL of the this compound dilution (or vehicle control).

    • Add 20 µL of the GCase working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the 4-MUG substrate solution (pre-warmed to 37°C) to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 100 µL of glycine-NaOH buffer to each well.

    • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Probing Carbohydrate Metabolism

This protocol outlines a method to assess the effect of this compound on β-glucocerebrosidase activity in a cellular context, which can be used to probe its impact on cellular carbohydrate metabolism.

Materials:

  • Human fibroblast cell line (e.g., primary human dermal fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Citrate-phosphate buffer (0.1 M, pH 5.2) with 0.1% Triton X-100

  • Glycine-NaOH buffer (0.2 M, pH 10.7)

  • BCA protein assay kit

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate human fibroblasts in a suitable culture vessel and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound (and a vehicle control) in fresh cell culture medium. The treatment duration can vary (e.g., 24-72 hours) depending on the experimental goals.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA protein assay kit.

  • Enzyme Activity Assay:

    • In a 96-well black microplate, add a standardized amount of protein from each cell lysate (e.g., 10-20 µg) to each well. Adjust the volume with lysis buffer to ensure all wells have the same total volume.

    • Add citrate-phosphate buffer with Triton X-100 to each well.

    • Initiate the reaction by adding 4-MUG substrate solution.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding glycine-NaOH buffer.

    • Measure the fluorescence of the liberated 4-MU.

  • Data Analysis:

    • Normalize the fluorescence readings to the total protein concentration in each lysate.

    • Express the GCase activity in the this compound-treated cells as a percentage of the activity in the vehicle-treated control cells.

Visualizations

GCase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis GCase β-Glucocerebrosidase Incubation Pre-incubation (GCase + this compound) GCase->Incubation L_Afegostat This compound Dilutions L_Afegostat->Incubation Substrate 4-MUG Substrate Reaction Enzymatic Reaction (+ 4-MUG) Substrate->Reaction Add Incubation->Reaction Add Termination Reaction Termination (+ Stop Solution) Reaction->Termination Stop Measurement Fluorescence Reading Termination->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: In Vitro β-Glucocerebrosidase Inhibition Assay Workflow.

Cellular_Assay_Workflow Start Culture Cells Treatment Treat with this compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant Enzyme_Assay GCase Activity Assay Lysis->Enzyme_Assay Protein_Quant->Enzyme_Assay Analysis Data Analysis Enzyme_Assay->Analysis

Caption: Cellular Assay Workflow for this compound.

Inhibition_Mechanism Enzyme { β-Glucocerebrosidase | Active Site} Products Glucose + Ceramide Enzyme:f1->Products Hydrolysis Inhibited_Complex { β-Glucocerebrosidase | Active Site (Blocked)} Enzyme:f0->Inhibited_Complex:f0 Substrate Glucosylceramide Substrate->Enzyme:f1 L_Afegostat This compound L_Afegostat->Inhibited_Complex:f1 Competitive Binding

References

Application Notes and Protocols for L-Afegostat in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Afegostat, also known as 5-epi-Isofagomine, is an iminosugar and a known inhibitor of glycosidases. Specifically, it has been identified as an inhibitor of β-Glucosidase. This document provides detailed application notes and protocols for the use of this compound in enzymatic reactions, focusing on β-Glucosidase inhibition assays. These guidelines are intended to assist researchers in pharmacology, biochemistry, and drug development in characterizing the inhibitory activity of this compound and understanding its potential downstream cellular effects.

Mechanism of Action

This compound acts as a competitive inhibitor of β-Glucosidase. Iminosugars like this compound are structural mimics of the natural substrate's transition state during enzymatic hydrolysis. By binding to the active site of the enzyme, this compound prevents the cleavage of the glycosidic bond in the substrate.

Quantitative Data

The inhibitory potency of this compound against β-Glucosidase has been quantified and is summarized in the table below.

CompoundTarget EnzymeInhibition Constant (Ki)Reference
This compoundβ-Glucosidase30 µM[1]

Experimental Protocols

Protocol 1: In Vitro β-Glucosidase Inhibition Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on β-Glucosidase using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). The enzymatic reaction releases p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.

Materials:

  • β-Glucosidase (from almond or other sources)

  • This compound

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Sodium acetate buffer (e.g., 50 mM, pH 5.0) or Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of β-Glucosidase in buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the range of 0.1-1 U/mL.

    • Prepare a stock solution of this compound in the same buffer. A serial dilution should be prepared to test a range of concentrations (e.g., from 1 µM to 1 mM).

    • Prepare a stock solution of pNPG in the buffer. A typical final concentration in the assay is around 1 mM.

    • Prepare a stop solution of 1 M Sodium Carbonate.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 20 µL of this compound at various concentrations.

    • Control wells (100% enzyme activity): Add 20 µL of buffer.

    • Blank wells (no enzyme): Add 40 µL of buffer.

    • Add 20 µL of β-Glucosidase solution to the test and control wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 50 µL of 1 M Sodium Carbonate solution to all wells. This will also enhance the color of the p-nitrophenol product.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the test and control wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100%

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Cellular Effects

Inhibition of β-Glucosidase can have significant downstream effects on cellular signaling pathways. While the direct signaling consequences of this compound are still under investigation, studies on β-glucosidase inhibition in various contexts, such as cancer, provide insights into potential pathways involved.[2][3]

One key pathway that can be affected is the PI3K/Akt/mTOR signaling cascade . Upregulation of β-glucosidase has been observed in some cancers, leading to the activation of this pathway and promoting cell growth and survival.[2] Conversely, inhibition of β-glucosidase may lead to the suppression of this pathway.

Furthermore, inhibition of lysosomal acid β-glucosidase can lead to mitochondrial dysfunction . This includes impaired mitochondrial clearance (mitophagy), accumulation of dysfunctional mitochondria, and increased generation of reactive oxygen species (ROS).[3] The subsequent cellular stress can ultimately trigger apoptosis (programmed cell death).

Signaling_Pathway cluster_inhibition Enzymatic Inhibition cluster_pathway Downstream Cellular Effects This compound This compound Beta-Glucosidase Beta-Glucosidase This compound->Beta-Glucosidase Inhibits PI3K PI3K Beta-Glucosidase->PI3K Activates Mitochondrial_Dysfunction Mitochondrial_Dysfunction Beta-Glucosidase->Mitochondrial_Dysfunction Prevents Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival ROS_Generation ROS_Generation Mitochondrial_Dysfunction->ROS_Generation Apoptosis Apoptosis ROS_Generation->Apoptosis

Potential signaling pathways affected by β-Glucosidase inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the inhibitory effect of this compound on β-Glucosidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) Serial_Dilution Prepare Serial Dilutions of this compound Reagent_Prep->Serial_Dilution Plate_Setup Set up 96-well plate (Test, Control, Blank) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction with Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with Na2CO3 Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for β-Glucosidase inhibition assay.

Logical Relationship of Inhibition

The inhibitory effect of this compound on β-Glucosidase follows a logical competitive inhibition model.

Logical_Relationship Enzyme Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex + Substrate Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor_Complex + Inhibitor Substrate Substrate Substrate->Enzyme_Substrate_Complex Inhibitor This compound Inhibitor->Enzyme_Inhibitor_Complex Product Product Enzyme_Substrate_Complex->Product Catalysis

Competitive inhibition of β-Glucosidase by this compound.

References

Determining the Inhibitor Constant (Ki) of L-Afegostat for β-Glucosidase: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

β-Glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various carbohydrates and glycosides. These enzymes are implicated in a range of physiological and pathological processes, including inherited metabolic disorders such as Gaucher disease. In Gaucher disease, a deficiency in the lysosomal enzyme acid β-glucosidase (glucocerebrosidase, GCase) leads to the accumulation of its substrate, glucosylceramide.

L-Afegostat, also known as isofagomine, is an iminosugar that acts as a potent inhibitor of β-glucosidase. It functions as a pharmacological chaperone, specifically binding to and stabilizing mutant forms of GCase, thereby facilitating their proper folding and trafficking to the lysosome. This can lead to an increase in the residual enzyme activity in patients with certain mutations. The inhibitor constant (Ki) is a critical parameter for characterizing the potency of an inhibitor, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. This document provides a detailed protocol for determining the Ki of this compound for β-glucosidase.

Principle of the Assay

The determination of the Ki value for this compound against β-glucosidase involves a colorimetric enzyme inhibition assay. The activity of β-glucosidase is measured using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). β-glucosidase hydrolyzes pNPG to release p-nitrophenol, which produces a yellow color that can be quantified by measuring the absorbance at 405 nm.

The assay is performed in two main stages. First, the Michaelis-Menten constant (Km) of β-glucosidase for the substrate pNPG is determined. The Km is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). Second, the IC50 value of this compound is determined. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50% under specific assay conditions. Finally, the Ki value is calculated from the IC50 and Km values using the Cheng-Prusoff equation.

Materials and Reagents

Equipment:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • 96-well clear, flat-bottom microplates

  • Incubator set to the optimal temperature for the specific β-glucosidase (e.g., 37°C)

  • Pipettes and tips

  • Reagent reservoirs

  • Vortex mixer

Reagents:

  • β-Glucosidase (from a commercial source, e.g., almonds, or purified)

  • This compound (isofagomine)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Assay Buffer: 50 mM sodium acetate buffer, pH 5.0 (or other appropriate buffer for the specific enzyme)

  • Stop Solution: 0.4 M sodium carbonate (Na2CO3) or 0.4 M glycine-NaOH buffer, pH 10.8

  • Distilled or deionized water

Experimental Protocols

Preparation of Reagents
  • β-Glucosidase Stock Solution: Prepare a stock solution of β-glucosidase in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

  • pNPG Substrate Stock Solution: Prepare a stock solution of pNPG in assay buffer (e.g., 10 mM).

  • This compound Stock Solution: Prepare a stock solution of this compound in distilled water or assay buffer (e.g., 1 mM). Perform serial dilutions to create a range of inhibitor concentrations.

  • Stop Solution: Prepare a 0.4 M solution of Na2CO3 or glycine-NaOH buffer, pH 10.8.

Determination of the Michaelis-Menten Constant (Km) of β-Glucosidase
  • Prepare Substrate Dilutions: Prepare a series of dilutions of pNPG in assay buffer. The final concentrations in the assay wells should bracket the expected Km value (e.g., 0.1 to 10 times the expected Km). A typical range might be 0.1, 0.2, 0.5, 1, 2, 5, and 10 mM.

  • Set up the Assay Plate: To each well of a 96-well plate, add the following in the order listed:

    • Assay Buffer (to bring the final volume to 100 µL)

    • pNPG solution (at various concentrations)

  • Initiate the Reaction: Add the β-glucosidase solution to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Add 100 µL of stop solution to each well to terminate the reaction.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Plot the reaction velocity (absorbance/time) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) can also be used for a linear representation of the data.

Determination of the IC50 Value of this compound
  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound in assay buffer. The concentrations should span a range that will produce a full inhibition curve (e.g., from 0% to 100% inhibition). Given the reported Ki of ~30 nM, a starting range could be from 1 nM to 1 µM.

  • Set up the Assay Plate: To each well of a 96-well plate, add the following in the order listed:

    • Assay Buffer

    • This compound solution (at various concentrations)

    • β-Glucosidase solution

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at the assay temperature to allow for binding.

  • Initiate the Reaction: Add the pNPG substrate to each well to a final concentration equal to the determined Km value. The final volume in each well should be 100 µL.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme for the same duration as in the Km determination experiment.

  • Stop the Reaction: Add 100 µL of stop solution to each well.

  • Measure Absorbance: Read the absorbance of each well at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calculation of the Inhibitor Constant (Ki)

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • IC50 is the concentration of this compound that causes 50% inhibition of the enzyme activity.

  • [S] is the concentration of the substrate (pNPG) used in the IC50 determination assay.

  • Km is the Michaelis-Menten constant of the enzyme for the substrate.

Data Presentation

The following tables should be used to summarize the determined kinetic parameters.

Table 1: Michaelis-Menten Kinetic Parameters for β-Glucosidase with pNPG

ParameterValueUnits
KmCalculated ValuemM
VmaxCalculated Valueµmol/min/mg

Table 2: Inhibition Parameters of this compound for β-Glucosidase

ParameterValueUnits
IC50Calculated ValuenM
KiCalculated ValuenM
Inhibition TypeCompetitive-

Note: The reported Ki for this compound (isofagomine) is approximately 30 nM for wild-type and mutant GCase.[1][2] The Km of β-glucosidase for pNPG can vary depending on the source of the enzyme, with reported values ranging from approximately 0.89 mM to 6.28 mM.[3][4]

Visualization

Experimental Workflow

experimental_workflow cluster_km Km Determination cluster_ic50 IC50 Determination cluster_ki Ki Calculation km_prep Prepare pNPG dilutions km_assay Enzyme assay with varying [pNPG] km_prep->km_assay km_analysis Michaelis-Menten / Lineweaver-Burk analysis km_assay->km_analysis ki_calc Cheng-Prusoff Equation km_analysis->ki_calc Km value ic50_prep Prepare this compound dilutions ic50_assay Enzyme assay with fixed [pNPG] (at Km) and varying [this compound] ic50_prep->ic50_assay ic50_analysis Dose-response curve analysis ic50_assay->ic50_analysis ic50_analysis->ki_calc IC50 value

Caption: Workflow for determining the Ki of this compound.

Mechanism of Competitive Inhibition

inhibition_mechanism E Enzyme (β-Glucosidase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (pNPG) I Inhibitor (this compound) ES->E + P P Product (p-Nitrophenol)

Caption: Competitive inhibition of β-Glucosidase by this compound.

Troubleshooting

IssuePossible CauseSolution
No or low enzyme activityInactive enzymeUse a fresh batch of enzyme. Ensure proper storage conditions.
Incorrect buffer pHVerify the pH of the assay buffer.
High background absorbanceSubstrate degradationPrepare fresh substrate solution.
Contaminated reagentsUse high-purity water and reagents.
Inconsistent resultsPipetting errorsCalibrate pipettes. Use a consistent pipetting technique.
Temperature fluctuationsEnsure the incubator maintains a stable temperature.
Incomplete inhibition curveInhibitor concentration range is too narrow or not centered around the IC50Perform a wider range of inhibitor dilutions.

References

Application Notes: L-Afegostat In Situ Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Afegostat is an iminosugar that has been identified as a glycosidase inhibitor, with a noted inhibitory constant (Ki) for β-Glucosidase of 30 μM. It is the L-stereoisomer of Afegostat (also known as Isofagomine or D-Isofagomine), a compound extensively studied as a pharmacological chaperone for the lysosomal enzyme acid β-glucosidase (GCase). Pharmacological chaperones are small molecules that can bind to and stabilize misfolded mutant proteins, facilitating their proper trafficking from the endoplasmic reticulum (ER) to their destination, such as the lysosome, thereby increasing cellular enzyme activity.

Mutations in the GCase gene can lead to Gaucher disease, a lysosomal storage disorder. Afegostat was developed to rescue the activity of certain mutant forms of GCase. Given the stereochemical relationship between this compound and Afegostat, the methodologies established for evaluating the in situ chaperone activity of Afegostat serve as an excellent framework for investigating this compound. These application notes provide detailed protocols for assessing the ability of this compound to increase GCase activity within living cells, a critical step in evaluating its potential as a pharmacological chaperone. The protocols are based on the well-documented assays for Afegostat.

Mechanism of Action: Pharmacological Chaperoning of GCase

In many cases of Gaucher disease, mutations in the GCase enzyme lead to its misfolding within the endoplasmic reticulum (ER). This misfolded protein is recognized by the cell's quality control system and targeted for degradation, preventing it from reaching the lysosome where it is needed to break down its substrate, glucosylceramide. A pharmacological chaperone like Afegostat binds to the misfolded GCase in the ER, stabilizing its conformation. This stabilization allows the enzyme to pass the ER quality control, traffic through the Golgi apparatus, and successfully reach the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, leaving a functional enzyme capable of catabolizing the accumulated substrate.

GCase_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) misfolded_gcase Misfolded Mutant GCase bound_complex Stabilized GCase-Chaperone Complex misfolded_gcase->bound_complex Binding & Stabilization degradation ER-Associated Degradation (ERAD) misfolded_gcase->degradation Quality Control Failure chaperone This compound (Chaperone) chaperone->bound_complex golgi_transport Transport & Processing bound_complex->golgi_transport Successful Trafficking active_gcase Active GCase golgi_transport->active_gcase Delivery dissociated_chaperone This compound golgi_transport->dissociated_chaperone Release product Glucose + Ceramide active_gcase->product substrate Glucosylceramide (Substrate) substrate->product Hydrolysis

Caption: Mechanism of this compound as a pharmacological chaperone for GCase.

Data Presentation

The following tables summarize quantitative data obtained from studies on Afegostat (Isofagomine), the D-isomer of this compound. This data illustrates the typical efficacy of this class of pharmacological chaperones in cellular and in vivo models of Gaucher disease.

Table 1: In Vitro and In Situ Efficacy of Afegostat (Isofagomine)

ParameterValueEnzyme/SystemReference
Ki ~30 nMWild-type and mutant GCase (N370S, V394L)[1]
In Situ IC50 ~280 nMLysosomal GCase inhibition in human fibroblasts

Table 2: Chaperone Activity of Afegostat in Cellular and In Vivo Models

Model SystemGCase MutationTreatment Concentration/DoseIncrease in GCase ActivityReference
Gaucher Patient FibroblastsL444P30 µM~1.3-fold increase in cell lysates[2][3]
Gaucher Patient Lymphoblastoid Cell LinesL444P30 µM~3.5-fold increase in cell lysates[2][3]
Gaucher Patient FibroblastsN370SNot specified~3-fold increase[4]
Mouse Model (homozygous for GCase mutations)V394L, D409H, D409V30 mg/kg/dayIncreased GCase in tissues and brain[1]
Mouse Model (expressing L444P GCase)L444PNot specified2- to 5-fold increase in tissues (incl. brain)[3][5]

Experimental Protocols

Experimental Workflow: In Situ GCase Activity Assay

The overall workflow for assessing the pharmacological chaperone activity of this compound involves treating cells with the compound, allowing time for enzyme rescue, removing the compound to prevent assay inhibition, and then measuring the rescued enzyme's activity in live cells using a fluorogenic substrate.

Assay_Workflow A 1. Cell Seeding Seed Gaucher patient fibroblasts in 96-well plates. B 2. Compound Incubation Treat cells with various concentrations of this compound for 4-5 days. A->B C 3. Chaperone Washout Replace media with fresh, compound-free media and incubate for 24-72 hours. B->C D 4. Substrate Loading Incubate cells with a live-cell GCase substrate (e.g., PFB-FDGlu). C->D E 5. Signal Measurement Measure fluorescence intensity using a microplate reader. D->E F 6. Data Analysis Normalize data to untreated controls and calculate fold-increase in activity. E->F

Caption: Workflow for the this compound in situ activity assay.
Detailed Protocol: 96-Well Plate-Based In Situ GCase Activity Assay

This protocol is designed for measuring the in situ activity of GCase in adherent cells (e.g., patient-derived fibroblasts) in a 96-well format.

Materials:

  • Gaucher patient-derived fibroblasts (e.g., homozygous for L444P or N370S GCase mutation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, Penicillin/Streptomycin)

  • This compound

  • GCase inhibitor (e.g., Conduritol B epoxide - CBE) for negative control

  • Live-cell GCase substrate: 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu)

  • DMSO (for stock solutions)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: a. Culture Gaucher patient fibroblasts according to standard protocols. b. Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer after the total experiment duration (approx. 7-8 days). c. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment (Chaperone Incubation): a. Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). b. Prepare control wells: medium with vehicle (DMSO) only (untreated control) and medium with a known GCase inhibitor like 10 µM CBE (negative control). c. Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle, or inhibitor. d. Incubate the plate for 4-5 days at 37°C and 5% CO₂.

  • Washout Phase: a. After the incubation period, carefully aspirate the compound-containing medium from all wells. b. Gently wash the cell monolayer twice with pre-warmed sterile PBS. c. Add fresh, pre-warmed complete culture medium (without any compound) to all wells. d. Incubate for a washout period of 24 to 72 hours at 37°C and 5% CO₂. This step is crucial to allow the chaperone to diffuse out of the lysosomes, preventing it from inhibiting the GCase activity during the assay.[2][3]

  • In Situ Activity Measurement: a. Prepare the PFB-FDGlu substrate working solution. A final concentration of 400 µg/mL in pre-warmed, serum-free medium (like Opti-MEM) is often effective.[6] b. After the washout period, remove the medium and wash the cells once with pre-warmed PBS. c. Add the PFB-FDGlu working solution to each well. d. Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Fluorescence Reading: a. Following incubation, measure the fluorescence intensity using a microplate reader. b. For the fluorescein product generated from PFB-FDGlu, typical excitation and emission wavelengths are ~490 nm and ~520 nm, respectively. However, for other substrates like those yielding 4-methylumbelliferone, excitation is ~365 nm and emission is ~440 nm.[7] It is recommended to confirm the optimal settings for your specific instrument and substrate.

  • Data Analysis: a. Subtract the background fluorescence from the negative control wells (treated with CBE). b. Normalize the fluorescence signal of this compound-treated wells to the signal from the vehicle-treated (untreated) wells. c. Express the results as a fold-increase in GCase activity. d. Plot the fold-increase in activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

References

Application Notes and Protocols for the Enzymatic Assay of L-Afegostat

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the enzymatic assay of L-Afegostat, a glycosidase inhibitor. The primary focus is on the inhibition of β-glucosidase activity, a key target for this class of compounds. The provided protocols are intended for researchers, scientists, and drug development professionals involved in the characterization of enzyme inhibitors.

Introduction

This compound (also known as 5-epi-Isofagomine) is an iminosugar that acts as a glycosidase inhibitor.[1] It has been shown to inhibit β-Glucosidase with a Ki of 30 μM.[1] β-Glucosidases are a class of enzymes that catalyze the hydrolysis of β-glucosidic linkages in various substrates. There are two major β-glucosidases in mammals: the lysosomal glucocerebrosidase (GBA1) and the non-lysosomal glucosylceramidase (GBA2).[2][3][4] Mutations in GBA1 are the cause of Gaucher disease, a lysosomal storage disorder.[5][6] this compound's D-isomer, Afegostat (Isofagomine), has been investigated as a pharmacological chaperone for mutant GBA1.[5][7][8] GBA2 is also involved in glucosylceramide metabolism and has been implicated in certain neurological disorders.[3][9]

This document describes a fluorometric enzymatic assay to determine the inhibitory activity of this compound on β-glucosidase. The assay utilizes the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by β-glucosidase to produce the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU formation is proportional to the enzyme activity and can be conveniently measured using a fluorescence plate reader.

Signaling Pathway: Glucosylceramide Metabolism

The following diagram illustrates the role of β-glucosidases (GBA1 and GBA2) in the hydrolysis of glucosylceramide and the inhibitory action of this compound.

Glucosylceramide_Metabolism cluster_lysosome Lysosome cluster_cytosol Cytosol / ER / Golgi GBA1 GBA1 (Lysosomal Glucocerebrosidase) Ceramide Ceramide GBA1->Ceramide Glucose Glucose GBA1->Glucose GBA2 GBA2 (Non-lysosomal Glucosylceramidase) GBA2->Ceramide GBA2->Glucose GlcCer Glucosylceramide GlcCer->GBA1 Hydrolysis GlcCer->GBA2 Hydrolysis LAfegostat This compound LAfegostat->GBA1 LAfegostat->GBA2

Caption: Glucosylceramide metabolism by GBA1 and GBA2 and inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps involved in the enzymatic assay for this compound.

Enzymatic_Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Assay Plate Preparation (Add buffer, enzyme, and this compound) A->B C Pre-incubation (Allow inhibitor to bind to the enzyme) B->C D Initiate Reaction (Add substrate 4-MUG) C->D E Kinetic Measurement (Monitor fluorescence over time) D->E F Data Analysis (Calculate reaction rates and IC50) E->F

Caption: Experimental workflow for the enzymatic assay of this compound.

Materials and Reagents

  • Enzyme: Recombinant human β-glucosidase (GBA1 or GBA2).

  • Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).

  • Inhibitor: this compound.

  • Buffer: Citrate-phosphate buffer (pH 5.8 for GBA2, pH 4.5-5.5 for GBA1).[10]

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4.

  • Assay Plate: Black, flat-bottom 96-well or 384-well microplate suitable for fluorescence measurements.

  • Instrumentation: Fluorescence microplate reader with excitation at ~360 nm and emission at ~445 nm.

Experimental Protocols

Reagent Preparation
  • Assay Buffer (Citrate-Phosphate):

    • Prepare a 0.1 M citric acid solution and a 0.2 M dibasic sodium phosphate solution.

    • Mix appropriate volumes of the two solutions to achieve the desired pH (e.g., for pH 5.8, mix ~31.5 mL of 0.1 M citric acid with ~68.5 mL of 0.2 M Na2HPO4 and adjust to a final volume of 200 mL).

    • Confirm the pH using a pH meter.

  • Enzyme Solution:

    • Prepare a stock solution of the β-glucosidase in assay buffer.

    • The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate for the duration of the measurement. A starting point could be in the low nanomolar range.

  • Substrate Solution (4-MUG):

    • Prepare a stock solution of 4-MUG (e.g., 10 mM) in DMSO or assay buffer.

    • Dilute the stock solution in assay buffer to the desired final concentration. The final concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

  • Inhibitor Solution (this compound):

    • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the stock solution to generate a range of inhibitor concentrations for IC50 determination.

Enzymatic Assay Protocol

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the this compound dilution series to the test wells.

    • Add 10 µL of solvent (the same used for this compound) to the control wells (no inhibitor).

    • Add 10 µL of assay buffer to the blank wells (no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the diluted enzyme solution to all wells except the blank wells.

    • Add 20 µL of assay buffer to the blank wells.

    • Mix the plate gently and pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the 4-MUG substrate solution to all wells to start the reaction. The final volume in each well will be 110 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 445 nm) every minute for 15-30 minutes.

Differentiating GBA1 and GBA2 Activity

To specifically measure the activity of GBA1 or GBA2, specific inhibitors can be used:

  • Conduritol B epoxide (CBE): An irreversible inhibitor of GBA1.[11] Pre-incubating the enzyme preparation with CBE will inhibit GBA1 activity, allowing for the specific measurement of GBA2 activity.

  • N-butyldeoxynojirimycin (NB-DNJ): A selective inhibitor of GBA2.[11] Its inclusion can help to distinguish GBA2 activity from GBA1.

Data Presentation and Analysis

The raw fluorescence data should be processed to determine the rate of the enzymatic reaction.

  • Blank Subtraction: Subtract the average fluorescence of the blank wells from all other wells at each time point.

  • Reaction Rate Calculation: For each well, plot the fluorescence intensity against time. The slope of the linear portion of this curve represents the reaction rate (RFU/min).

  • Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Control)) * 100

  • IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Tabular Data Summary

The quantitative results of the assay can be summarized in the following tables:

Table 1: Enzyme Kinetic Parameters

ParameterValueUnits
Enzyme Concentration[Specify]nM
Substrate (4-MUG) Concentration[Specify]µM
Km for 4-MUG[Determine Experimentally]µM
Vmax[Determine Experimentally]RFU/min
Assay Temperature37°C
Assay pH[Specify]

Table 2: this compound Inhibition Data

This compound Concentration (µM)Average Reaction Rate (RFU/min)Standard Deviation% Inhibition
0 (Control)[Value][Value]0
[Concentration 1][Value][Value][Value]
[Concentration 2][Value][Value][Value]
[Concentration 3][Value][Value][Value]
[Concentration 4][Value][Value][Value]
[Concentration 5][Value][Value][Value]
[Concentration 6][Value][Value][Value]
[Concentration 7][Value][Value][Value]

Table 3: Inhibitor Potency

InhibitorTarget EnzymeIC50 (µM)Ki (µM)
This compoundβ-Glucosidase (GBA1/GBA2)[Determine from Dose-Response Curve]30[1]

Conclusion

This application note provides a comprehensive framework for developing and executing an enzymatic assay to characterize the inhibitory activity of this compound against β-glucosidases. The detailed protocol for the fluorometric assay using 4-MUG, along with guidelines for data analysis and presentation, will enable researchers to reliably determine the potency of this compound and similar compounds. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying principles and procedures. Careful optimization of assay conditions, particularly enzyme and substrate concentrations, is crucial for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

L-Afegostat Technical Support Center: Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the solubility and stability of L-Afegostat (also known as Isofagomine) in various buffer systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For this compound, sterile water is a suitable solvent. For its D-tartrate salt, both water and dimethyl sulfoxide (DMSO) can be used. When preparing a stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use[1].

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Is the stability of this compound dependent on pH?

A3: While specific stability data for this compound across a wide range of pH values is limited in publicly available literature, studies on its target enzyme, acid-β-glucosidase (GCase), show that the stability of the this compound-GCase complex is pH-sensitive[2][3]. This compound, as an iminosugar, binds with high affinity to GCase at the neutral pH of the endoplasmic reticulum, thereby stabilizing the enzyme[4]. This suggests that the interaction and potentially the stability of this compound itself could be influenced by pH. Generally, iminosugars are more stable at a lysosomal pH[2][3].

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively documented. However, as a piperidine derivative, it may be susceptible to oxidation or hydrolysis under certain conditions. Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, would be necessary to identify its specific degradation products and pathways[5][6].

Solubility Data

The solubility of this compound and its D-tartrate salt in common laboratory solvents is summarized below.

CompoundSolventSolubilityMolar Concentration (approx.)Notes
This compoundWater4.17 mg/mL28.33 mMUltrasonic assistance may be needed for dissolution[1].
This compound D-TartrateWater≥ 50 mg/mL≥ 168.20 mMSaturation may not be reached at this concentration.
This compound D-TartratePBS (pH 7.2)5 mg/mL16.82 mM
This compound D-TartrateDMSO2 mg/mL6.73 mM

Troubleshooting Guide

Issue: this compound is precipitating out of my buffer solution.

Potential Cause Troubleshooting Steps
Exceeded Solubility Limit Review the solubility data table. Ensure the concentration of this compound in your buffer does not exceed its solubility limit. If necessary, prepare a more dilute solution.
pH of the Buffer The pH of the buffer can influence the solubility of this compound. Although specific data is limited, the protonation state of the piperidine nitrogen is pH-dependent, which can affect solubility. Consider testing a small range of pH values around your desired experimental pH to find the optimal solubility.
Incorrect Solvent If you are using a co-solvent like DMSO to prepare your initial stock, ensure that the final concentration of the organic solvent in the aqueous buffer is low enough to not cause precipitation.
Temperature Effects Solubility is often temperature-dependent. Ensure that your working solution is maintained at a constant temperature. A sudden decrease in temperature can cause the compound to precipitate.
Buffer Composition Certain buffer components can interact with the compound and affect its solubility. If possible, try an alternative buffer system with a similar pH range.

Issue: I am observing a loss of this compound activity or concentration over time.

Potential Cause Troubleshooting Steps
Degradation This compound may be degrading in your experimental conditions. Consider the following: - pH: Extreme pH values can promote hydrolysis. If possible, work in a pH range where the compound is more stable. - Light Exposure: Protect your solutions from light, as some compounds are photolabile. - Oxidation: If your buffer contains components that could promote oxidation, consider degassing the buffer or adding an antioxidant, if compatible with your experiment.
Improper Storage Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term and -80°C for long-term) and are not subjected to repeated freeze-thaw cycles.
Adsorption to Labware Some compounds can adsorb to the surface of plastic or glass labware. Consider using low-adhesion microplates or tubes.

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the equilibrium solubility of this compound in a specific buffer.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the desired buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the solution to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol for Assessing this compound Stability in Buffer

This protocol outlines a general procedure to evaluate the stability of this compound in a buffer solution over time.

  • Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.

  • Incubation: Aliquot the solution into several vials and incubate them under controlled conditions (e.g., specific temperature and light exposure).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.

  • Sample Quenching (if necessary): Stop any further degradation by, for example, freezing the sample or adding a quenching agent.

  • Analysis: Analyze the samples from each time point using a stability-indicating HPLC method to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizations

Signaling Pathway of Acid-β-Glucosidase (GCase)

GCase_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) ER_GCase Misfolded GCase Folded_GCase Correctly Folded GCase ER_GCase->Folded_GCase Promotes Correct Folding & Stabilization L_Afegostat This compound (Pharmacological Chaperone) L_Afegostat->ER_GCase Binds to Golgi Trafficking Folded_GCase->Golgi Transport Lysosomal_GCase Active GCase Golgi->Lysosomal_GCase Delivery Products Glucose + Ceramide Lysosomal_GCase->Products Hydrolyzes L_Afegostat_dissociates This compound dissociates in acidic environment Lysosomal_GCase->L_Afegostat_dissociates Glucosylceramide Glucosylceramide (Substrate) Glucosylceramide->Lysosomal_GCase

Caption: this compound acts as a pharmacological chaperone in the ER.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow Prep 1. Prepare this compound solution in test buffer Incubate 2. Incubate at defined temperature and time points Prep->Incubate Sample 3. Collect samples at T=0, T=1, T=2... Incubate->Sample Quench 4. Quench reaction (e.g., freeze or add solvent) Sample->Quench Analyze 5. Analyze by stability-indicating HPLC method Quench->Analyze Data 6. Quantify this compound peak area and calculate remaining % Analyze->Data

Caption: Workflow for determining the stability of this compound in a buffer.

Troubleshooting Logic for this compound Solubility Issues

Solubility_Troubleshooting Start Issue: this compound Precipitation Check_Conc Is concentration below solubility limit? Start->Check_Conc Check_pH Is the buffer pH appropriate? Check_Conc->Check_pH Yes Solution1 Reduce concentration Check_Conc->Solution1 No Check_Solvent Is co-solvent percentage low? Check_pH->Check_Solvent Yes Solution2 Test different pH values Check_pH->Solution2 No Check_Temp Is temperature stable? Check_Solvent->Check_Temp Yes Solution3 Lower co-solvent % Check_Solvent->Solution3 No Solution4 Maintain constant temperature Check_Temp->Solution4 No Resolved Issue Resolved Check_Temp->Resolved Yes Solution1->Resolved Solution2->Resolved Solution3->Resolved Solution4->Resolved

Caption: A logical approach to troubleshooting this compound solubility.

References

L-Afegostat Technical Support Center: Optimizing Experimental Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Afegostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as 5-epi-Isofagomine) is an iminosugar and a glycosidase inhibitor.[1] It is the L-isomer of Afegostat (D-Isofagomine). While much of the literature focuses on the D-isomer, this compound also exhibits inhibitory activity against glycosidases, such as β-Glucosidase, with a reported inhibitory constant (Ki) of 30 μM.[1] Its D-isomer, Afegostat, acts as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase).[2][3] In conditions like Gaucher disease, where GCase is mutated and misfolded, Afegostat binds to the enzyme in the endoplasmic reticulum, promoting its correct folding and subsequent trafficking to the lysosome, thereby increasing its activity.[4][5]

Q2: What is a good starting concentration for this compound in cell culture experiments?

A2: For a new experiment, a good starting point is to perform a dose-response curve. Based on the reported Ki value of 30 μM for β-Glucosidase inhibition, a concentration range from 1 µM to 100 µM is a reasonable starting point for cellular assays.[1] The optimal concentration will be dependent on the cell type, the specific endpoint being measured, and the experimental duration.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound's D-isomer, Afegostat, is soluble in water and DMSO.[2][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent. To prevent repeated freeze-thaw cycles, you should aliquot the stock solution into smaller volumes. For long-term storage, keep the stock solution at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][7] When using water as the solvent for the stock solution, it is advisable to filter-sterilize the working solution before adding it to your cell cultures.[2][7]

Q4: I am not seeing the expected effect in my experiment. What could be the issue?

A4: There are several potential reasons for a lack of effect. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. Common factors include suboptimal concentration, issues with compound stability, cell line responsiveness, and the specific experimental endpoint being measured.

Q5: Can this compound be used for in vivo studies?

A5: While there is more extensive in vivo data for the D-isomer, Afegostat, which has been administered orally to mice at doses of 30-100 mg/kg, the use of this compound in vivo would require specific validation.[2][8][9] The formulation and dosage would need to be determined empirically for the specific animal model and research question.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
No or low activity observed Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific experimental system.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM).
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Prepare fresh stock solutions from powder. Ensure proper storage conditions (-20°C for short-term, -80°C for long-term) and aliquot to minimize freeze-thaw cycles.[2][7]
Cell Line Insensitivity: The targeted pathway may not be active or responsive to this compound in your chosen cell line.Use a positive control compound known to elicit the desired effect in your cell line. Consider using a different cell line with a known sensitivity.
Incorrect Endpoint Measurement: The assay used to measure the effect of this compound may not be sensitive enough or appropriate for the biological question.Verify the validity and sensitivity of your assay. Consider using multiple, orthogonal assays to confirm your findings.
High Cell Toxicity or Off-Target Effects Concentration Too High: The concentration of this compound used may be cytotoxic.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your main experiment to determine the cytotoxic concentration range. Lower the concentration of this compound used.
Solvent Toxicity: If using a solvent like DMSO, high concentrations in the final culture medium can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) and include a solvent-only control in your experiments.
Inconsistent Results Between Experiments Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes.Standardize your cell culture protocol. Use cells within a defined passage number range and seed them at a consistent density. Ensure media and supplements are from the same lot where possible.
Inaccurate Pipetting: Errors in preparing dilutions can lead to significant variability.Calibrate your pipettes regularly. Prepare a master mix of your final working solution to add to replicate wells to minimize pipetting errors.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Experiment for this compound

Objective: To determine the optimal concentration of this compound for a specific cellular endpoint.

Materials:

  • This compound powder

  • Sterile, high-purity water or DMSO

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Assay reagents for measuring the desired endpoint (e.g., cell viability, protein expression)

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO or water.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and stabilize for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM.

    • Include a vehicle-only control (medium with the same final concentration of DMSO or water).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a duration appropriate for your experiment (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Perform your chosen assay to measure the effect of this compound (e.g., Western blot for a target protein, a fluorescence-based activity assay, or an MTT assay for cell viability).

  • Data Analysis:

    • Plot the response versus the log of the this compound concentration to determine the EC50 (effective concentration, 50%) or IC50 (inhibitory concentration, 50%).

Data Presentation: Example Dose-Response Data

The following table is an example of how to structure the results from a dose-response experiment.

This compound Concentration (µM)% Inhibition of Target Activity (Mean ± SD)% Cell Viability (Mean ± SD)
Vehicle Control0 ± 2.5100 ± 3.1
0.15.2 ± 1.898.7 ± 4.0
115.6 ± 3.299.1 ± 3.5
1048.9 ± 4.595.3 ± 2.8
3075.4 ± 3.990.1 ± 4.2
10092.1 ± 2.175.6 ± 5.1
20095.3 ± 1.955.2 ± 6.3

Visualizing Experimental Logic and Pathways

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common experimental issues with this compound.

troubleshooting_workflow start Experiment Start: No or Low Effect Observed check_conc Is the concentration optimized? (Dose-response performed) start->check_conc check_prep Is the stock solution fresh and properly stored? check_conc->check_prep Yes optimize Action: Perform dose-response curve check_conc->optimize No check_cell Is the cell line appropriate and healthy? check_prep->check_cell Yes remake Action: Prepare fresh stock solution check_prep->remake No check_assay Is the endpoint assay validated and sensitive? check_cell->check_assay Yes validate_cell Action: Use positive control and check cell health check_cell->validate_cell No validate_assay Action: Validate assay with known modulators check_assay->validate_assay No success Problem Resolved check_assay->success Yes optimize->start remake->start validate_cell->start validate_assay->start

A flowchart for troubleshooting unexpected experimental results.
Signaling Pathway of Afegostat (D-Isomer) as a Pharmacological Chaperone

This diagram illustrates the mechanism of action for Afegostat, the D-isomer of this compound, in the context of Gaucher disease.

afegostat_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome mutant_gcase Misfolded Mutant GCase chaperone_complex GCase-Afegostat Complex mutant_gcase->chaperone_complex Binding & Chaperoning afegostat Afegostat afegostat->chaperone_complex folded_gcase Correctly Folded GCase chaperone_complex->folded_gcase Trafficking & Dissociation ceramide_glucose Ceramide + Glucose (Products) folded_gcase->ceramide_glucose Hydrolysis glucocerebroside Glucocerebroside (Substrate) glucocerebroside->folded_gcase

The chaperone mechanism of Afegostat on mutant GCase.

References

Technical Support Center: Enhancing the Efficacy of L-Afegostat and Other Iminosugar Glycosidase Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information and protocols provided in this technical support center are intended as a general guide for researchers, scientists, and drug development professionals working with iminosugar glycosidase inhibitors like L-Afegostat. Due to the limited availability of specific published data for this compound, many of the recommendations are based on the broader class of iminosugars and general cell culture best practices. Researchers should always perform their own optimization experiments for their specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as 5-epi-Isofagomine) is an iminosugar that acts as a glycosidase inhibitor. It has been shown to inhibit β-Glucosidase with a Ki of 30 μM[1]. Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. This structure allows them to bind to the active sites of glycosidases, inhibiting their function. In a cellular context, inhibition of glucosidases, particularly those in the endoplasmic reticulum (ER), can interfere with the proper folding of glycoproteins.

Q2: What are the potential applications of this compound in cell culture experiments?

Given its function as a β-glucosidase inhibitor, this compound can be used as a tool to study cellular processes that involve this class of enzymes. Potential applications, based on the activities of other iminosugars, could include studies on glycoprotein processing, lysosomal function, and the cellular response to ER stress.

Q3: How do I prepare and store this compound?

For specific solubility and storage instructions, always refer to the manufacturer's product data sheet. Generally, small molecule inhibitors are dissolved in a suitable solvent like DMSO or water to create a concentrated stock solution. For this compound's D-isomer, Afegostat, aqueous stock solutions can be prepared[2]. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability[2].

Q4: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration of this compound will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the effective concentration range. This typically involves treating your cells with a serial dilution of this compound and measuring the desired biological endpoint. It is also important to assess cytotoxicity at each concentration to distinguish between specific inhibitory effects and general toxicity.

Troubleshooting Guide

IssuePotential CausesSuggested Solutions
Low or No Observable Effect - Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit the target β-glucosidase in your specific cell line. - Incorrect Incubation Time: The treatment duration may be too short for the desired cellular changes to occur. - Cell Line Insensitivity: The chosen cell line may not be sensitive to the effects of β-glucosidase inhibition, or may have redundant pathways. - Compound Degradation: Improper storage or handling may have led to the degradation of this compound.- Perform a Dose-Response Study: Test a wider range of concentrations, starting from nanomolar to high micromolar, based on the known Ki of 30 μM[1]. - Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. - Select an Appropriate Cell Line: If possible, use a cell line known to be sensitive to glycosidase inhibitors or one where the pathway of interest is active. - Ensure Proper Handling: Prepare fresh dilutions from a properly stored stock solution for each experiment.
High Cytotoxicity - Concentration Too High: The concentration of this compound may be in a toxic range for your cell line. - Solvent Toxicity: If using a solvent like DMSO, high concentrations in the final culture medium can be toxic. - Off-Target Effects: At high concentrations, iminosugars can have off-target effects leading to cell death[3].- Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your dose-response experiment. Select a working concentration well below the toxic level. - Control for Solvent Effects: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically <0.5% for DMSO). - Use the Lowest Effective Concentration: Once the optimal concentration for the desired effect is determined, confirm that it is not causing significant cell death.
Inconsistent Results - Variability in Cell Culture: Differences in cell passage number, confluency, or overall cell health can lead to variable responses. - Inconsistent Compound Dosing: Errors in pipetting or dilution can lead to variability in the final concentration of this compound. - Assay Variability: The assay used to measure the biological endpoint may have inherent variability.- Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed at a consistent density, and ensure cultures are healthy and free of contamination. - Prepare Master Mixes: When treating multiple wells or plates, prepare a master mix of the medium containing this compound to ensure consistent dosing. - Include Appropriate Controls: Always include positive and negative controls for your assay to monitor its performance and normalize your data.

Experimental Protocols

General Protocol for a Dose-Response and Cytotoxicity Study

This protocol provides a general framework for determining the optimal working concentration of a new iminosugar like this compound.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 50-70% confluency).

    • Incubate overnight to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 2X concentrated serial dilution of this compound in your cell culture medium. For example, if your final desired concentrations are 1, 5, 10, 25, 50, and 100 µM, prepare 2, 10, 20, 50, 100, and 200 µM solutions.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add an equal volume of the 2X this compound dilutions to the corresponding wells to achieve the final 1X concentrations.

    • Incubate for the desired treatment duration (e.g., 48 hours).

  • Endpoint Analysis:

    • After incubation, perform your desired functional assay to measure the biological effect of this compound.

    • In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess cytotoxicity.

  • Data Analysis:

    • Plot the results of your functional assay as a function of this compound concentration to determine the effective concentration range.

    • Plot the cell viability data to determine the cytotoxic concentration range.

    • Select a working concentration that provides a significant biological effect with minimal cytotoxicity.

Data Presentation Template

The following table is a template for presenting the results of a dose-response experiment.

This compound (µM)Target Activity (% of Control)Cell Viability (% of Control)
0 (Vehicle)100100
195102
58098
106595
254092
502585
1002060

Visualizations

Signaling Pathway Diagram

Glycoprotein_Folding_Inhibition cluster_ER Endoplasmic Reticulum Nascent Polypeptide Nascent Polypeptide Glycosylation Glycosylation Nascent Polypeptide->Glycosylation Glucosidase_I_II Glucosidase I & II Glycosylation->Glucosidase_I_II Glucose Trimming Misfolded Glycoprotein Misfolded Glycoprotein ER_Degradation ER-Associated Degradation (ERAD) Misfolded Glycoprotein->ER_Degradation Correctly Folded Glycoprotein Correctly Folded Glycoprotein Golgi_Transport Transport to Golgi Correctly Folded Glycoprotein->Golgi_Transport Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_I_II->Calnexin_Calreticulin Calnexin_Calreticulin->Misfolded Glycoprotein Calnexin_Calreticulin->Correctly Folded Glycoprotein L_Afegostat This compound L_Afegostat->Glucosidase_I_II

Caption: Inhibition of ER glucosidases by this compound disrupts glycoprotein folding.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Seed_Cells Seed Cells in Multi-well Plates Prepare_Compound Prepare Serial Dilutions of this compound Treat_Cells Treat Cells with This compound and Controls Prepare_Compound->Treat_Cells Incubate Incubate for Optimized Duration Treat_Cells->Incubate Functional_Assay Perform Functional Assay Incubate->Functional_Assay Viability_Assay Perform Viability Assay Incubate->Viability_Assay Analyze_Data Analyze and Plot Data Functional_Assay->Analyze_Data Viability_Assay->Analyze_Data Determine_Concentration Determine Optimal Working Concentration Analyze_Data->Determine_Concentration

Caption: Workflow for optimizing this compound concentration in cell culture.

References

L-Afegostat Protocol Optimization for Kinetic Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing kinetic studies using L-Afegostat. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

Question: My enzymatic assay is showing no or very low GCase activity, even in the control group without this compound. What could be the issue?

Answer:

Several factors could contribute to low or absent GCase activity. Consider the following troubleshooting steps:

  • Enzyme Quality and Handling: Ensure the recombinant GCase is properly stored and handled. Avoid repeated freeze-thaw cycles. Confirm the enzyme's specific activity from the supplier's datasheet.

  • Assay Buffer Composition: The assay buffer is critical for GCase activity. Ensure it is at the optimal pH (typically pH 5.2-5.6) to mimic the lysosomal environment. The presence of a detergent like sodium taurocholate is often essential for optimal activity.

  • Substrate Concentration: The concentration of the fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside, 4-MUG) should be appropriate. If the concentration is too low, the signal may be weak. If it's too high, you might encounter substrate inhibition. It is recommended to use a substrate concentration around the Michaelis-Menten constant (Km) for the enzyme.

  • Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your plate reader are correctly set for the fluorophore being used (e.g., for 4-MU, excitation is ~365 nm and emission is ~445 nm).

Question: I am observing inconsistent IC50 values for this compound across different experiments. What could be causing this variability?

Answer:

Inconsistent IC50 values for this compound can arise from several experimental variables:

  • pH of the Assay Buffer: this compound's inhibitory potency is highly dependent on pH. As an iminosugar, its protonation state, which influences its binding to the GCase active site, changes with pH. As demonstrated in studies with isofagomine, the IC50 can be significantly lower at a neutral pH compared to an acidic pH[1]. Ensure precise and consistent pH control in your assay buffer for every experiment.

  • Pre-incubation Time: The pre-incubation time of the enzyme with this compound before adding the substrate can affect the measured IC50. A consistent pre-incubation period should be maintained across all experiments to ensure equilibrium is reached between the enzyme and the inhibitor.

  • Enzyme Concentration: The IC50 value can be influenced by the enzyme concentration, especially for tight-binding inhibitors. Use a consistent and appropriate concentration of GCase in all your assays.

  • Cellular vs. Acellular Assays: IC50 values obtained from cell-based assays can differ significantly from those in acellular (recombinant enzyme) assays. In cellular systems, factors like cell permeability, intracellular pH, and the chaperone effect of this compound can influence its apparent potency[1].

Question: My kinetic data does not fit well to standard enzyme inhibition models. What could be the reason?

Answer:

This compound's dual functionality as a competitive inhibitor and a pharmacological chaperone can lead to complex kinetic behavior.

  • Chaperone Effect: At certain concentrations and under specific conditions (e.g., in cell-based assays with mutant GCase), this compound can increase the amount of active enzyme by promoting its proper folding and trafficking. This chaperone effect can counteract its inhibitory effect, leading to non-standard kinetic profiles.

  • Slow-Binding Inhibition: Some inhibitors exhibit slow-binding kinetics, where the equilibrium between the enzyme, inhibitor, and substrate is not reached instantaneously. This can result in curved progress curves. Ensure that your reaction has reached a steady state before taking measurements.

  • Data Analysis: Use appropriate non-linear regression analysis software to fit your data to different inhibition models (e.g., competitive, non-competitive, mixed). A poor fit to a simple competitive model might indicate a more complex mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an iminosugar that acts as a competitive inhibitor of the enzyme acid β-glucosidase (GCase). It binds to the active site of GCase, mimicking the transition state of the substrate. In the context of Gaucher disease, which is caused by mutations that lead to misfolding and premature degradation of GCase, this compound can also function as a pharmacological chaperone. By binding to the misfolded enzyme in the endoplasmic reticulum, it stabilizes the protein, facilitating its correct folding and transport to the lysosome, thereby increasing the overall cellular GCase activity.

Q2: What is a typical Ki value for this compound?

A2: Isofagomine, the active component of Afegostat, has a reported Ki value of approximately 30 nM for wild-type and mutant forms of GCase[2].

Q3: How does pH affect the inhibitory activity of this compound?

A3: The inhibitory potency of this compound is highly pH-dependent. For instance, the IC50 of isofagomine for GCase is approximately 5 nM at pH 7.2 and increases to 30 nM at the acidic pH of 5.2[1]. This is because the protonation state of the iminosugar and the amino acid residues in the enzyme's active site are critical for binding.

Q4: Can I use this compound in cell-based assays?

A4: Yes, this compound is frequently used in cell-based assays to investigate its chaperone activity on mutant forms of GCase. However, be aware that the effective concentration required to observe a chaperone effect in cells (typically in the micromolar range) is significantly higher than its inhibitory concentration in enzymatic assays (nanomolar range)[1]. This difference is attributed to factors like cell membrane permeability and the need to overcome the competitive inhibition within the lysosome.

Q5: What is the difference between this compound and D-Afegostat?

A5: this compound and D-Afegostat (Isofagomine) are stereoisomers. While both can inhibit GCase, their inhibitory potencies can differ. For instance, one study reported an IC50 value of 8.7 µM for L-Isofagomine against human β-glucocerebrosidase[3]. It is crucial to use the correct stereoisomer for your experiments and to be aware of the specific properties of the isomer you are using.

Quantitative Data

ParameterValueEnzyme/SystemConditionsReference
Ki ~30 nMWild-type and mutant GCase (N370S, V394L)-[2]
IC50 5 nMGCasepH 7.2[1]
IC50 30 nMGCasepH 5.2[1]
IC50 8.7 µMHuman β-glucocerebrosidase-[3]
IC50 >500 µMSucraseIn vitro[4]
IC50 100 µMIsomaltaseIn vitro[4]
IC50 1 mMLysosomal acid α-glucosidaseIn vitro[4]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound for GCase

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for acid β-glucosidase (GCase) using the fluorogenic substrate 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Recombinant human GCase

  • This compound

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.2, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span at least four orders of magnitude around the expected IC50 (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control (assay buffer without this compound).

  • Prepare enzyme solution: Dilute the recombinant GCase in the assay buffer to a final concentration that gives a linear reaction rate for at least 30 minutes.

  • Pre-incubation: In a 96-well plate, add 20 µL of each this compound dilution (or vehicle control) to triplicate wells. Then, add 20 µL of the diluted GCase solution to each well. Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction: Add 20 µL of a 4-MUG solution (prepared in assay buffer at a concentration equal to its Km) to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction: Add 100 µL of the stop solution to each well.

  • Measure fluorescence: Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the percentage of inhibition versus the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Determination of the Inhibition Constant (Ki) of this compound

This protocol outlines the determination of the inhibition constant (Ki) and the mode of inhibition of this compound.

Materials:

  • Same as for the IC50 determination protocol.

Procedure:

  • Vary substrate concentration: Prepare a range of 4-MUG concentrations in the assay buffer, typically from 0.2 to 5 times the Km value.

  • Vary inhibitor concentration: Prepare a fixed set of this compound concentrations (e.g., 0, 0.5x, 1x, and 2x the previously determined IC50).

  • Perform the assay: For each this compound concentration, perform the GCase activity assay as described in Protocol 1, but using the different concentrations of 4-MUG.

  • Measure initial velocities: Determine the initial reaction velocity (rate of fluorescence increase per minute) for each combination of substrate and inhibitor concentration. Ensure that the measurements are taken in the linear range of the reaction.

  • Data analysis:

    • Plot the initial velocity versus the substrate concentration for each inhibitor concentration.

    • Use a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot with non-linear regression analysis to determine the apparent Km and Vmax values at each inhibitor concentration.

    • For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration. The Ki can be determined from the equation: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.

Visualizations

Gaucher_Disease_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Chaperone Pharmacological Chaperone Action cluster_Lysosome Lysosome GBA_gene GBA Gene Misfolded_GCase Misfolded GCase GBA_gene->Misfolded_GCase Mutation ERAD ER-Associated Degradation Misfolded_GCase->ERAD Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Binding & Stabilization L_Afegostat_ER This compound Lysosomal_GCase Active GCase Correctly_Folded_GCase->Lysosomal_GCase Trafficking Glucosylceramide Glucosylceramide (Substrate) Lysosomal_GCase->Glucosylceramide Inhibition Ceramide_Glucose Ceramide + Glucose (Products) Glucosylceramide->Ceramide_Glucose Hydrolysis L_Afegostat_Lysosome This compound

Caption: Mechanism of action of this compound in Gaucher Disease.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Substrate (4-MUG), and This compound dilutions Prep_Enzyme Dilute GCase Enzyme Prep_Reagents->Prep_Enzyme Preincubation Pre-incubate GCase with This compound (or vehicle) Prep_Enzyme->Preincubation Reaction_Start Add 4-MUG to initiate reaction Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Add Stop Solution Incubation->Reaction_Stop Read_Fluorescence Measure Fluorescence (Ex: 365 nm, Em: 445 nm) Reaction_Stop->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[this compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 using non-linear regression Plot_Data->Determine_IC50

Caption: Workflow for IC50 determination of this compound.

References

improving signal-to-noise in L-Afegostat assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L-Afegostat in their experiments. The focus is on improving the signal-to-noise ratio to ensure robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as Afegostat or AT2101) is a pharmacological chaperone that specifically and reversibly binds to the acid-β-glucosidase (GCase) enzyme in the endoplasmic reticulum (ER).[1] This binding helps to properly fold mutant GCase, facilitating its trafficking to the lysosome and increasing its activity.[1][2]

Q2: What is the primary application of this compound in a research setting?

This compound is primarily used to investigate its potential as a therapeutic agent for Gaucher disease by assessing its ability to rescue mutant GCase activity in various cell and animal models.[1][2]

Q3: What are the key parameters to consider when designing an this compound assay?

The critical parameters include the concentration of this compound, incubation time, cell type or source of GCase, and the method for measuring GCase activity. It is important to optimize the this compound concentration to ensure it acts as a chaperone and not an inhibitor.[2]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio can obscure the true effect of this compound in your assay. The S/N ratio is a measure of the strength of your experimental signal relative to the background noise.[3] A higher S/N ratio indicates greater confidence in your results.[3] The following guide addresses common issues and provides solutions to improve your S/N ratio.

Problem Potential Cause Recommended Solution
High Background Signal 1. Sub-optimal assay buffer composition. 2. Non-specific binding of detection reagents. 3. Autofluorescence of cells or compounds.1. Optimize buffer components (e.g., pH, salt concentration). 2. Increase the number of wash steps. 3. Include a "no-substrate" control to measure and subtract background fluorescence.
Low Signal 1. Insufficient this compound concentration. 2. Inadequate incubation time. 3. Low expression of mutant GCase in the cell model. 4. this compound is acting as an inhibitor at the tested concentration.1. Perform a dose-response curve to determine the optimal this compound concentration. 2. Optimize the incubation time for this compound and the GCase substrate.[4] 3. Use a cell line with a confirmed high level of mutant GCase expression. 4. Test a lower concentration range of this compound.
High Variability Between Replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Inhomogeneous distribution of this compound or substrate.1. Ensure a uniform single-cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure thorough mixing of reagents in each well.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for maximizing the signal-to-noise ratio.

  • Cell Seeding: Plate patient-derived fibroblasts with a known GCase mutation at a density of 1 x 104 cells/well in a 96-well plate and incubate for 24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in fresh culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control. Incubate for 48-72 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • GCase Activity Assay:

    • Add a fluorogenic GCase substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) to each lysate.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).

    • Measure the fluorescence using a plate reader (e.g., excitation at 365 nm and emission at 445 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Calculate the signal-to-noise ratio for each concentration by dividing the mean signal of the treated wells by the mean signal of the vehicle control wells.

    • Plot the S/N ratio against the this compound concentration to identify the optimal concentration.

Visualizations

L_Afegostat_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Vesicular Transport cluster_Lysosome Lysosome Mutant GCase (Misfolded) Mutant GCase (Misfolded) Correctly Folded GCase Correctly Folded GCase Mutant GCase (Misfolded)->Correctly Folded GCase Promotes Correct Folding This compound This compound This compound->Mutant GCase (Misfolded) Binds to active site Transport to Lysosome Transport to Lysosome Correctly Folded GCase->Transport to Lysosome Trafficking Active GCase Active GCase Transport to Lysosome->Active GCase Product Product Active GCase->Product Cleaves Substrate Substrate Substrate Substrate->Active GCase

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Start Low S/N Ratio Low S/N Ratio Start->Low S/N Ratio High Background? High Background? Low S/N Ratio->High Background? Low Signal? Low Signal? High Background?->Low Signal? No Optimize Buffer Optimize Buffer High Background?->Optimize Buffer Yes High Variability? High Variability? Low Signal?->High Variability? No Titrate this compound Titrate this compound Low Signal?->Titrate this compound Yes Standardize Seeding Standardize Seeding High Variability?->Standardize Seeding Yes Re-evaluate S/N Ratio Re-evaluate S/N Ratio High Variability?->Re-evaluate S/N Ratio No Increase Washes Increase Washes Optimize Buffer->Increase Washes Check Autofluorescence Check Autofluorescence Increase Washes->Check Autofluorescence Check Autofluorescence->Re-evaluate S/N Ratio Optimize Incubation Time Optimize Incubation Time Titrate this compound->Optimize Incubation Time Verify Cell Line Verify Cell Line Optimize Incubation Time->Verify Cell Line Verify Cell Line->Re-evaluate S/N Ratio Calibrate Pipettes Calibrate Pipettes Standardize Seeding->Calibrate Pipettes Ensure Mixing Ensure Mixing Calibrate Pipettes->Ensure Mixing Ensure Mixing->Re-evaluate S/N Ratio

Caption: Troubleshooting workflow for low S/N ratio.

References

L-Afegostat degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of L-Afegostat.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and integrity of this compound. For solid (powder) form, long-term storage at -20°C is recommended. For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). For short-term use (days to weeks), solutions can be stored at 2-8°C.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in water and DMSO. When preparing aqueous stock solutions, it is recommended to filter-sterilize the solution, for example, using a 0.22 µm filter, before use in cell-based assays.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in the color of the solution could indicate degradation or contamination. It is recommended to discard the solution and prepare a fresh one from a solid stock. To investigate the cause, you could analyze the solution using a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products.

Q4: I am observing unexpected results in my experiments. Could this compound degradation be a factor?

A4: Yes, degradation of this compound can lead to a loss of potency and the formation of impurities that might interfere with your experiments. Ensure you are following the recommended storage and handling procedures. If you suspect degradation, you should use a freshly prepared solution from a properly stored solid sample and compare the results.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
This compound Degradation 1. Prepare a fresh stock solution of this compound from a solid sample stored at -20°C. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Compare the performance of the fresh solution with the previously used solution. 4. If possible, analyze the old solution for degradation products using a suitable analytical method like HPLC.
Improper Solution Preparation 1. Review the solvent used and the final concentration. 2. Ensure the compound is fully dissolved. Sonication may aid in dissolution. 3. For aqueous solutions, check the pH and ensure it is within a stable range for your experimental setup.
Contamination 1. Use sterile techniques when preparing and handling solutions, especially for cell-based assays. 2. Filter-sterilize aqueous solutions.
Issue 2: Suspected Degradation of Solid this compound
Possible Cause Troubleshooting Steps
Improper Storage 1. Verify the storage temperature of the solid compound. It should be consistently at -20°C. 2. Check for exposure to moisture or light. The vial should be tightly sealed and stored in the dark.
Age of the Compound 1. Check the expiration date provided by the supplier. 2. If the compound is old, it is advisable to purchase a new batch.

This compound Storage Conditions Summary

Form Storage Temperature Duration Notes
Solid (Powder) -20°CLong-term (years)Keep tightly sealed and protected from light and moisture.
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Working Solution 2-8°CShort-term (days)Prepare fresh as needed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • High-purity water
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Ammonium formate
  • Formic acid
  • HPLC system with UV or Mass Spectrometry (MS) detector
  • pH meter
  • Temperature-controlled oven
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This hypothetical HPLC method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or Mass Spectrometry (for identification of degradation products)

Visualizations

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative and acidic conditions. This is a plausible pathway based on the chemical structure and is intended for illustrative purposes.

G cluster_main Hypothetical this compound Degradation cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_acidic Acidic Stress (e.g., HCl) LAfegostat This compound (C₆H₁₃NO₃) OxidizedProduct1 Oxidized Product 1 (e.g., Ring Opening) LAfegostat->OxidizedProduct1 Oxidation OxidizedProduct2 Oxidized Product 2 (e.g., Hydroxylation) LAfegostat->OxidizedProduct2 Oxidation AcidProduct1 Acid-catalyzed Dehydration Product LAfegostat->AcidProduct1 Dehydration

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

This diagram outlines the logical flow of a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow Start Start: this compound Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Heat Thermal Stress->Heat Light Photolytic Stress->Light Analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis ID Identify Degradation Products Analysis->ID Pathway Propose Degradation Pathways ID->Pathway End End: Stability Profile Pathway->End

Caption: Workflow for a forced degradation study.

Technical Support Center: Measuring L-Afegostat Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Afegostat and related pharmacological chaperones.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its stereoisomer Afegostat (Isofagomine)?

This compound is a glycosidase inhibitor that shows inhibitory activity against β-Glucosidase.[1] Its more extensively studied D-isomer, Afegostat (also known as Isofagomine), acts as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase).[2][3] In conditions like Gaucher disease, mutations in the GCase gene result in a misfolded, unstable enzyme that is prematurely degraded.[4][5] Afegostat binds to the misfolded GCase in the endoplasmic reticulum, promoting its correct folding and subsequent trafficking to the lysosome, thereby increasing its enzymatic activity.[2][4]

Q2: What is the primary application of Afegostat in research?

Afegostat was experimentally developed for the treatment of Gaucher disease.[4][5] In a research context, it is used to investigate the cellular mechanisms of protein folding and trafficking, particularly for lysosomal enzymes. It serves as a tool to study the potential of pharmacological chaperones to rescue the function of mutant enzymes in various lysosomal storage disorders.

Q3: What are the key challenges in measuring the activity of this compound and Afegostat?

The primary challenge stems from the dual nature of Afegostat as both a chaperone and a competitive inhibitor of GCase.[6] At high concentrations, its inhibitory effect can mask the increase in enzyme activity resulting from its chaperoning function.[6] Therefore, careful optimization of experimental conditions, such as concentration and incubation time, is crucial. Additionally, ensuring complete washout of the compound before the enzymatic assay is critical for accurate measurement of the chaperoning effect.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No increase in GCase activity observed after treatment. 1. Inhibition by residual compound: The concentration of Afegostat in the final assay may be high enough to inhibit GCase activity. 2. Suboptimal concentration: The concentration used for chaperoning may be too low to elicit a significant effect or too high, leading to overwhelming inhibition. 3. Incorrect assay pH: The pH of the assay buffer may not be optimal for GCase activity.1. Implement a thorough washout step after incubation with Afegostat and before cell lysis or enzyme activity measurement.[6][7] 2. Perform a dose-response curve to determine the optimal concentration of Afegostat for chaperoning in your specific cell line or experimental system. 3. Ensure the GCase activity assay is performed at an acidic pH (typically pH 4.0-5.0) to mimic the lysosomal environment.
High variability in GCase activity measurements. 1. Inconsistent washout: Incomplete or inconsistent removal of Afegostat between samples. 2. Variable cell health: Differences in cell density or viability across wells can affect GCase expression. 3. Protein quantification errors: Inaccurate protein concentration measurements for normalization.1. Standardize the washout protocol, ensuring equal washing volumes and durations for all samples. 2. Seed cells at a consistent density and monitor cell health throughout the experiment. 3. Use a reliable protein quantification method (e.g., BCA assay) and ensure complete cell lysis.
Western blot shows increased GCase protein but no activity increase. 1. Enzyme is inactive: The rescued GCase may be mislocalized or in an inactive conformation. 2. In-assay inhibition: Residual Afegostat is inhibiting the enzyme during the activity measurement.[6]1. Perform immunofluorescence microscopy to verify the lysosomal localization of the rescued GCase. 2. As mentioned, ensure a stringent washout protocol is in place before the activity assay.

Experimental Protocols

Protocol 1: Measurement of GCase Activity in Cultured Cells

This protocol is designed to measure the increase in GCase activity in patient-derived fibroblasts or other relevant cell lines after treatment with Afegostat.

  • Cell Culture: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with varying concentrations of Afegostat for a predetermined period (e.g., 3-5 days). Include an untreated control.

  • Washout:

    • Aspirate the media containing Afegostat.

    • Wash the cells three times with phosphate-buffered saline (PBS).

    • Incubate the cells in fresh, compound-free media for 24 hours to allow for complete washout of the inhibitor from the lysosomes.[7]

  • Cell Lysis:

    • Wash the cells again with PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • GCase Activity Assay:

    • Dilute the cell lysates to a uniform protein concentration in an acidic assay buffer (e.g., citrate-phosphate buffer, pH 4.5).

    • Add a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[7][8]

    • Incubate the reaction at 37°C.

    • Stop the reaction with a high pH stop buffer (e.g., glycine-carbonate buffer, pH 10.7).

    • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer (Excitation: ~360 nm, Emission: ~445 nm).[8]

  • Data Analysis: Normalize the fluorescence readings to the protein concentration and express the GCase activity as nmol/mg/hr.

Quantitative Data Summary

The following table summarizes representative data on the effect of Afegostat (Isofagomine) on GCase activity from published studies.

Cell Line/ModelGCase MutationAfegostat (IFG) ConcentrationIncubation TimeFold Increase in GCase ActivityReference
Gaucher FibroblastsN370S10 µM5 days~2-fold[7]
Gaucher LymphoblastsL444P30 µM5 days~3.5-fold[6]
L444P GCase Mouse (Liver)L444P30 mg/kg/day2 weeks~4-fold[7]
L444P GCase Mouse (Brain)L444P30 mg/kg/day2 weeks~2-fold[7]

Visualizations

Signaling and Chaperone Action Pathway

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase (Unstable) Complex GCase-Afegostat Complex (Stable) Misfolded_GCase->Complex Binding & Stabilization Proteasome Proteasomal Degradation Misfolded_GCase->Proteasome ERAD Pathway Afegostat Afegostat Afegostat->Complex Trafficking Trafficking Complex->Trafficking Transport Folded_GCase Correctly Folded GCase (Active) Trafficking->Folded_GCase Delivery & Dissociation Products Glucose + Ceramide (Products) Folded_GCase->Products Hydrolysis Glucocerebroside Glucocerebroside (Substrate) Glucocerebroside->Products GCase_Activity_Workflow start Start: Plate Cells incubation Incubate with Afegostat (e.g., 3-5 days) start->incubation washout Washout Step: 1. Wash with PBS (3x) 2. Incubate in fresh media (24h) incubation->washout lysis Cell Lysis and Protein Quantification washout->lysis assay_prep Prepare Reaction: Lysate + Acidic Buffer + 4-MUG Substrate lysis->assay_prep incubation_37c Incubate at 37°C assay_prep->incubation_37c stop_reaction Stop Reaction (High pH Buffer) incubation_37c->stop_reaction read_fluorescence Measure Fluorescence (Ex: 360nm, Em: 445nm) stop_reaction->read_fluorescence analysis Data Analysis: Normalize to Protein Calculate Activity read_fluorescence->analysis end End analysis->end Troubleshooting_Logic start Issue: No increase in GCase activity check_washout Was a thorough washout step included? start->check_washout check_concentration Was a dose-response curve performed? check_washout->check_concentration Yes implement_washout Action: Implement a 24h washout period check_washout->implement_washout No check_ph Is the assay pH acidic (e.g., pH 4.5)? check_concentration->check_ph Yes optimize_concentration Action: Optimize Afegostat concentration check_concentration->optimize_concentration No adjust_ph Action: Adjust assay buffer to acidic pH check_ph->adjust_ph No re_evaluate Re-evaluate Experiment check_ph->re_evaluate Yes implement_washout->re_evaluate optimize_concentration->re_evaluate adjust_ph->re_evaluate

References

Validation & Comparative

A Comparative Guide to L-Afegostat and Other Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of L-Afegostat with other prominent glycosidase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Introduction to Glycosidase Inhibitors

Glycosidase inhibitors are a class of compounds that interfere with the function of glycosidase enzymes, which are involved in the cleavage of glycosidic bonds in carbohydrates. These inhibitors have diverse therapeutic applications, ranging from the management of type 2 diabetes to the treatment of lysosomal storage disorders like Gaucher and Fabry diseases. Their mechanisms of action vary, with some acting as competitive inhibitors at the enzyme's active site, while others function as pharmacological chaperones to assist in the proper folding and trafficking of mutated enzymes.

This guide focuses on this compound and compares its characteristics with other notable glycosidase inhibitors, including its stereoisomer Afegostat (D-Isofagomine), the α-glucosidase inhibitors acarbose, miglitol, and voglibose, the pharmacological chaperone migalastat, and the enzyme replacement therapy imiglucerase.

Comparative Performance of Glycosidase Inhibitors

The following tables summarize the quantitative data on the inhibitory potency and target enzymes of this compound and other selected glycosidase inhibitors.

Table 1: Inhibitory Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50) of Selected Glycosidase Inhibitors

InhibitorTarget Enzyme(s)KiIC50Therapeutic Area
This compound (5-epi-Isofagomine) β-Glucosidase30 µM[1]-Research
Afegostat (D-Isofagomine) Acid β-Glucosidase (GCase)~30 nM (wild-type and mutant)[2][3]5 nM (pH 7.2), 30 nM (pH 5.2)[4]Gaucher Disease (investigational)
Acarbose α-Glucosidase, α-Amylase-α-Glucosidase: 9 - 328 µM[5][6], α-Amylase: 5 µM[5]Type 2 Diabetes
Miglitol α-Glucosidase--Type 2 Diabetes
Voglibose α-Glucosidase--Type 2 Diabetes
Migalastat α-Galactosidase A (α-Gal A)21 nM (wild-type), 19-254 nM (mutant)[7]-Fabry Disease
Imiglucerase - (Enzyme Replacement)--Gaucher Disease

Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.

Experimental Protocols

Determination of Glycosidase Inhibition (IC50)

A common method for determining the half-maximal inhibitory concentration (IC50) of a glycosidase inhibitor is through a spectrophotometric assay using a chromogenic substrate.

Principle: The glycosidase enzyme hydrolyzes a synthetic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase), releasing a colored product (p-nitrophenol) that can be quantified by measuring its absorbance at a specific wavelength (e.g., 405 nm). The inhibitor competes with the substrate for the enzyme's active site, reducing the rate of product formation. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity under specific assay conditions.

General Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the glycosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a stock solution of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in the same buffer.

    • Prepare a series of dilutions of the inhibitor to be tested.

    • Prepare a quenching solution (e.g., sodium carbonate) to stop the enzymatic reaction.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. A control well with no inhibitor should be included.

    • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 5 minutes at 37°C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the reaction mixture for a defined period (e.g., 20 minutes at 37°C).

    • Stop the reaction by adding the quenching solution.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.[8][9][10]

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is a more absolute measure of an inhibitor's potency and represents the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, the Ki can be determined from IC50 values using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate and the substrate concentration used in the IC50 assay are known.[8][11]

Cheng-Prusoff Equation for Competitive Inhibition: Ki = IC50 / (1 + [S]/Km)

Where:

  • Ki: Inhibition constant

  • IC50: Half-maximal inhibitory concentration

  • [S]: Substrate concentration

  • Km: Michaelis-Menten constant

Signaling Pathways and Mechanisms of Action

This compound and Afegostat: Targeting Lysosomal Storage Disorders

This compound and its stereoisomer Afegostat are iminosugars that primarily target β-glucosidases. Afegostat (D-Isofagomine) was specifically investigated as a pharmacological chaperone for the treatment of Gaucher disease. This disease is caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes, particularly in macrophages.[12][13] This accumulation triggers downstream pathological events, including inflammatory responses mediated by the complement system and dysregulation of cellular processes through pathways like mTORC1.[14][15] Afegostat binds to the mutated GCase in the endoplasmic reticulum, stabilizing its conformation and facilitating its transport to the lysosome, thereby partially restoring its enzymatic activity.

Gaucher_Disease_Pathway cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome cluster_Downstream Downstream Effects GBA1_mut Mutant GBA1 Gene mutant_GCase Misfolded GCase GBA1_mut->mutant_GCase Transcription & Translation Afegostat Afegostat chaperoned_GCase Stabilized GCase Afegostat->chaperoned_GCase Binding & Stabilization Lysosomal_GCase Functional GCase chaperoned_GCase->Lysosomal_GCase Trafficking Glucosylceramide Glucosylceramide Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose Hydrolysis Accumulation Glucosylceramide Accumulation Glucosylceramide->Accumulation Deficient GCase Activity Complement Complement System Activation Accumulation->Complement mTORC1 mTORC1 Pathway Activation Accumulation->mTORC1 Inflammation Inflammation Complement->Inflammation

Gaucher Disease Pathophysiology and Afegostat's Mechanism.
α-Glucosidase Inhibitors: Managing Type 2 Diabetes

Acarbose, miglitol, and voglibose are competitive inhibitors of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. By inhibiting these enzymes, these drugs delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[16][17][18] This mechanism is particularly beneficial for managing hyperglycemia in patients with type 2 diabetes.

Alpha_Glucosidase_Inhibition Carbohydrates Dietary Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Enzymes (in Small Intestine) Carbohydrates->Alpha_Glucosidase Digestion Monosaccharides Monosaccharides (e.g., Glucose) Alpha_Glucosidase->Monosaccharides Reduced_Glucose Reduced Postprandial Blood Glucose Inhibitors Acarbose, Miglitol, Voglibose Inhibitors->Alpha_Glucosidase Competitive Inhibition Inhibitors->Reduced_Glucose Absorption Glucose Absorption into Bloodstream Monosaccharides->Absorption Blood_Glucose Postprandial Blood Glucose Absorption->Blood_Glucose Increase Blood_Glucose->Reduced_Glucose Leads to

Mechanism of Action of α-Glucosidase Inhibitors.
Enzyme Replacement Therapy: Imiglucerase for Gaucher Disease

Imiglucerase is a recombinant form of the human GCase enzyme used in enzyme replacement therapy (ERT) for Gaucher disease.[1][19] It is administered intravenously and is taken up by macrophages, the primary cells affected by glucosylceramide accumulation. Once inside the lysosomes of these cells, imiglucerase catalyzes the breakdown of the accumulated glucosylceramide, thereby reducing the substrate burden and alleviating the clinical manifestations of the disease.[20][21][22]

ERT_Workflow Imiglucerase_infusion Intravenous Infusion of Imiglucerase Macrophage Macrophage Imiglucerase_infusion->Macrophage Uptake Lysosome Lysosome Macrophage->Lysosome Trafficking Glucosylceramide Accumulated Glucosylceramide Breakdown Hydrolysis of Glucosylceramide Lysosome->Breakdown Imiglucerase Activity Glucosylceramide->Breakdown Ceramide_Glucose Ceramide + Glucose Breakdown->Ceramide_Glucose

Experimental Workflow of Enzyme Replacement Therapy.

References

A Comparative Analysis of L-Afegostat and Deoxynojirimycin: Glycosidase Inhibition and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of L-Afegostat (also known as isofagomine) and deoxynojirimycin (DNJ), two iminosugar compounds with significant roles in glycosidase inhibition. This document outlines their mechanisms of action, presents quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes key cellular pathways.

Introduction

This compound and deoxynojirimycin are both piperidine alkaloids that function as glycosidase inhibitors, but their therapeutic applications and primary mechanisms of action differ significantly. This compound was investigated primarily as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder.[1][2] In contrast, deoxynojirimycin is a well-characterized inhibitor of α-glucosidases and is widely studied for its potential in managing type 2 diabetes and other metabolic disorders.[3][4]

Biochemical Properties and Mechanism of Action

This compound (Isofagomine) is a potent inhibitor of β-glucosidases.[5][6] Its primary therapeutic rationale was to act as a pharmacological chaperone for mutant acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease.[1][2] By binding to the misfolded GCase in the endoplasmic reticulum, this compound was intended to stabilize the enzyme's conformation, facilitating its proper trafficking to the lysosome and thereby increasing its activity.[7][8] While it is a potent inhibitor of GCase, it has been shown to have little to no inhibitory activity towards intestinal disaccharidases or ER α-glucosidase II at concentrations where it exhibits its chaperoning effect.[9]

Deoxynojirimycin (DNJ) is a powerful competitive inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[10][11] By inhibiting these enzymes, DNJ delays carbohydrate digestion and reduces postprandial glucose absorption, thus helping to manage hyperglycemia.[3] Beyond its role as a digestive enzyme inhibitor, DNJ has also been shown to activate the insulin signaling pathway in skeletal muscle by increasing the phosphorylation of key proteins such as Akt and PI3K, thereby improving insulin sensitivity.[5][12]

Quantitative Data Presentation

The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and deoxynojirimycin against various glycosidases. It is important to note that direct comparison of values between different studies should be done with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity of this compound

Enzyme TargetSourceInhibition Constant (Ki)IC50Reference(s)
β-Glucosidase-30 μM-[5]
Acid β-Glucosidase (GCase)Wild-type and mutant~30 nM-[13]
Human β-Glucocerebrosidase--8.7 μM[14]

Table 2: Inhibitory Activity of Deoxynojirimycin

Enzyme TargetSourceInhibition Constant (Ki)IC50Reference(s)
α-GlucosidaseYeast-0.297 µg/mL
α-Glucosidase--8.15 ± 0.12 μM[10]
α-Glucosidase-10 µM, 52 µM, 150 µM (derivatives)30.0 ± 0.6 µM to 2000 µM (derivatives)[11]
α-GlucosidaseYeast-155 ± 15 μM[15]

Experimental Protocols

α-Glucosidase Inhibition Assay (for Deoxynojirimycin)

This protocol is adapted from a typical in vitro assay to determine the α-glucosidase inhibitory activity of a compound like DNJ.[10]

Materials:

  • α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Deoxynojirimycin (or test compound)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.1 U/mL).

  • Prepare various concentrations of deoxynojirimycin in phosphate buffer.

  • In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

  • Add 50 µL of the different concentrations of deoxynojirimycin to the respective wells. A control well should contain 50 µL of phosphate buffer instead of the inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • To initiate the reaction, add 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_enzyme Prepare α-Glucosidase Solution prep_plate Add Enzyme and DNJ to Plate prep_enzyme->prep_plate prep_dnj Prepare DNJ Solutions prep_dnj->prep_plate pre_incubate Pre-incubate at 37°C prep_plate->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with Na₂CO₃ incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % Inhibition and IC₅₀ read_absorbance->calculate

Workflow for α-Glucosidase Inhibition Assay.

Signaling Pathways

This compound: Pharmacological Chaperone Mechanism

This compound acts as a pharmacological chaperone for mutant GCase. In Gaucher disease, mutations in the GBA1 gene lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER). This misfolded protein is recognized by the ER's quality control system and targeted for degradation via the proteasome. This compound binds to the misfolded GCase in the ER, stabilizing its structure and allowing it to pass the quality control checks. The correctly folded GCase, complexed with this compound, is then trafficked through the Golgi apparatus to the lysosome. In the acidic environment of the lysosome, this compound dissociates from GCase, leaving a functional enzyme to catabolize its substrate, glucosylceramide.

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase Complex GCase-Afegostat Complex Misfolded_GCase->Complex Binding Degradation Proteasomal Degradation Misfolded_GCase->Degradation ER Quality Control L_Afegostat This compound L_Afegostat->Complex Transport Trafficking Complex->Transport Dissociation Dissociation Transport->Dissociation Functional_GCase Functional GCase Products Glucose + Ceramide Functional_GCase->Products Catalysis Dissociation->L_Afegostat Release Dissociation->Functional_GCase Substrate Glucosylceramide Substrate->Products

This compound's Chaperone Mechanism.

Deoxynojirimycin: α-Glucosidase Inhibition and Insulin Signaling

Deoxynojirimycin's primary action is the competitive inhibition of α-glucosidases in the small intestine, which reduces the rate of dietary carbohydrate digestion and subsequent glucose absorption. This leads to a blunted postprandial blood glucose spike. Additionally, absorbed DNJ can influence cellular signaling. In skeletal muscle, DNJ has been shown to enhance the insulin signaling pathway. It promotes the phosphorylation of key downstream effectors of the insulin receptor, including Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B). The activation of this pathway ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane, increasing glucose uptake into the muscle cells and improving insulin sensitivity.[5][12]

DNJ_Signaling_Pathway cluster_Intestine Small Intestine cluster_Muscle Skeletal Muscle Cell Carbohydrates Dietary Carbohydrates Glucose Glucose Carbohydrates->Glucose Digestion alpha_Glucosidase α-Glucosidase DNJ_inhibit Deoxynojirimycin (DNJ) DNJ_inhibit->alpha_Glucosidase Inhibition Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Stimulation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake DNJ_signal Deoxynojirimycin (DNJ) DNJ_signal->IRS1 Enhances Phosphorylation DNJ_signal->PI3K Enhances Activation DNJ_signal->Akt Enhances Phosphorylation

DNJ's Dual Mechanism of Action.

Pharmacokinetics

This compound: Detailed pharmacokinetic data for this compound in humans is limited due to the termination of its clinical development.[2]

Deoxynojirimycin: Following oral administration, DNJ is absorbed, and its plasma concentration increases in a dose-dependent manner.[1] Studies in humans have shown that after oral intake of mulberry extract, DNJ is detected in the plasma, with a significant portion being excreted in the urine, suggesting systemic absorption.[16] The oral bioavailability of DNJ has been reported to be around 50% in rats.[17]

Conclusion

This compound and deoxynojirimycin, while both classified as iminosugars, exhibit distinct pharmacological profiles. This compound's potential as a pharmacological chaperone for GCase in Gaucher disease was promising, but it did not translate into clinical success. Deoxynojirimycin, on the other hand, is a well-established α-glucosidase inhibitor with a clear mechanism for managing hyperglycemia. Its additional effects on insulin signaling pathways present further avenues for its therapeutic application in metabolic diseases. This comparative guide highlights the importance of understanding the specific molecular targets and mechanisms of action when developing glycosidase inhibitors for therapeutic use.

References

Validating L-Afegostat's Specificity for β-Glucosidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Afegostat's performance against other β-Glucosidase inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the specificity and potency of this compound for their studies.

Introduction to this compound

This compound, also known as isofagomine, is a potent iminosugar inhibitor of β-Glucosidase. It functions as a pharmacological chaperone for the lysosomal enzyme acid β-glucosidase (GCase), which is deficient in Gaucher disease. By binding to the active site of GCase, this compound can stabilize the enzyme, leading to its proper folding and trafficking to the lysosome.

Specificity of this compound for β-Glucosidase

The specificity of an enzyme inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. This compound has been demonstrated to be a highly selective inhibitor of β-Glucosidase.

Experimental Data Summary:

Studies have shown that this compound is a potent inhibitor of β-Glucosidase while exhibiting significantly weaker or no inhibitory activity against other glycosidases. This high specificity minimizes off-target effects, making it a valuable tool for studying the role of β-Glucosidase in various biological processes.

GlycosidaseThis compound InhibitionReference
β-GlucosidasePotent Inhibition (Ki ≈ 30 nM)[1]
α-GlucosidaseVery Weak Inhibition (IC50 = 1 mM)
β-Galactosidase<10% inhibition at 500 μM
β-N-acetylhexosaminidase<10% inhibition at 500 μM
β-Mannosidase<10% inhibition at 500 μM
β-Glucuronidase<10% inhibition at 500 μM

Comparison with Alternative β-Glucosidase Inhibitors

Several other compounds are known to inhibit β-Glucosidase. This section provides a comparison of this compound with some of these alternatives. It is important to note that the inhibitory values presented below are compiled from various sources and may have been determined under different experimental conditions.

InhibitorTypeKiIC50Reference
This compound (Isofagomine) Iminosugar (Pharmacological Chaperone)≈ 30 nM-[1]
Conduritol B Epoxide Cyclitol (Irreversible Inhibitor)-9 μM
Castanospermine Alkaloid2.6 nM (for sucrase)0.12 µM (for α-Glucosidase)[2]
1-Deoxynojirimycin (DNJ) Iminosugar-20-30 μM[3][4]

Experimental Protocols

β-Glucosidase Inhibition Assay Protocol

This protocol describes a common method for determining the inhibitory activity of a compound against β-Glucosidase using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

  • β-Glucosidase enzyme

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Stop Solution (e.g., 1 M sodium carbonate)

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of β-Glucosidase in the assay buffer.

    • Prepare a solution of pNPG in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a small volume of each inhibitor dilution to triplicate wells.

    • Include control wells containing only the assay buffer (for 100% enzyme activity) and wells with a known inhibitor as a positive control.

    • Add the β-Glucosidase solution to all wells except for the blank wells.

    • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the pNPG solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10-30 minutes).

  • Stop Reaction:

    • Add the stop solution to all wells to terminate the reaction. The stop solution will also induce a color change in the product.

  • Measure Absorbance:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate (pNPG) setup Assay Setup: - Add Inhibitor to Plate - Add Enzyme - Pre-incubate reagents->setup initiate Initiate Reaction: - Add pNPG setup->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction: - Add Stop Solution incubate->stop measure Measure Absorbance at 405 nm stop->measure calculate Calculate % Inhibition measure->calculate plot Plot Data & Determine IC50 calculate->plot

Caption: Experimental workflow for determining β-Glucosidase inhibition.

Signaling_Pathway substrate β-Glucoside enzyme β-Glucosidase substrate->enzyme Binds to active site product1 Glucose enzyme->product1 Releases product2 Aglycone enzyme->product2 Releases inhibitor This compound inhibitor->enzyme Inhibits

Caption: Inhibition of β-Glucosidase by this compound.

References

L-Afegostat: A Comparative Analysis of its Cross-Reactivity with Other Glycosidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Afegostat, also known as isofagomine, is a potent iminosugar inhibitor of lysosomal acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease. As a pharmacological chaperone, it binds to misfolded GCase in the endoplasmic reticulum, promoting its proper conformation and trafficking to the lysosome, thereby increasing its enzymatic activity. Understanding the selectivity of this compound is crucial for its therapeutic development and for interpreting its biological effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other glycosidases, supported by experimental data and detailed methodologies.

Data Presentation: this compound Inhibition Profile

The inhibitory activity of this compound against a panel of glycosidases has been evaluated in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values, providing a clear comparison of its potency and selectivity.

Enzyme TargetCommon NameThis compound InhibitionReference
Primary Target
Acid β-GlucosidaseGlucosylceramidase (GCase)Ki ≈ 30 nM[1]
Cross-Reactivity Profile
Sucrase-IC50 > 500 µM[2]
Isomaltase-IC50 = 100 µM[2]
Lysosomal Acid α-Glucosidase-IC50 = 1 mM[2]
β-Galactosidase-< 10% inhibition at 500 µM[2]
β-N-Acetylhexosaminidase-< 10% inhibition at 500 µM[2]
β-Mannosidase-< 10% inhibition at 500 µM[2]
β-Glucuronidase-< 10% inhibition at 500 µM[2]

Key Findings:

  • This compound is a highly potent inhibitor of its target enzyme, acid β-glucosidase (GCase), with a Ki value in the nanomolar range[1].

  • It exhibits significantly weaker inhibition against other glycosidases. For instance, the IC50 value for lysosomal acid α-glucosidase is in the millimolar range, indicating a much lower affinity[2].

  • For several other lysosomal hydrolases, including β-galactosidase, β-N-acetylhexosaminidase, β-mannosidase, and β-glucuronidase, negligible inhibition (<10%) is observed even at a high concentration of 500 µM, highlighting the high selectivity of this compound[2].

  • Its inhibitory activity against intestinal disaccharidases like sucrase and isomaltase is also substantially lower than for GCase[2].

Experimental Protocols

The following is a detailed methodology for a typical in vitro glycosidase inhibition assay using a chromogenic or fluorogenic substrate, which is a common method to determine the IC50 values presented above.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific glycosidase.

Materials:

  • Purified or recombinant glycosidase enzyme

  • Appropriate chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase, 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase)

  • This compound (or other inhibitor) stock solution

  • Assay buffer (specific to the enzyme's optimal pH)

  • Stop solution (e.g., sodium carbonate or glycine-NaOH buffer)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Incubator

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of the glycosidase enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare a stock solution of the substrate in the appropriate solvent and then dilute it to the desired final concentration in the assay buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Assay buffer

      • A fixed volume of the enzyme solution.

      • A volume of the this compound dilution (or solvent for the control).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme for a specific time period, ensuring the reaction remains in the linear range.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a stop solution. This also develops the color for chromogenic substrates.

    • Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (wells without enzyme) from all experimental readings.

    • Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that produces 50% inhibition of the enzyme activity.

Mandatory Visualization

The following diagrams illustrate the core concepts and workflows described in this guide.

Glycosidase_Inhibition_Pathway cluster_Enzyme_Action Normal Enzymatic Reaction cluster_Inhibition Inhibition by this compound Enzyme Glycosidase (e.g., GCase) Product Products Enzyme->Product Hydrolysis Substrate Glycoside Substrate Substrate->Enzyme Inhibited_Enzyme Glycosidase + this compound (Inactive Complex) No_Product No Product Formation Inhibited_Enzyme->No_Product LAfegostat This compound LAfegostat->Inhibited_Enzyme Binding Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and this compound dilutions B Pre-incubate Enzyme with this compound A->B C Initiate reaction with Substrate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

References

Confirming L-Afegostat Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent is engaging its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for confirming the target engagement of L-Afegostat, a pharmacological chaperone for β-Glucocerebrosidase (GCase), in cells. This compound, an iminosugar, functions by binding to and stabilizing misfolded GCase, thereby enhancing its enzymatic activity.[1] This mechanism is particularly relevant in the context of Gaucher's disease, a lysosomal storage disorder caused by mutations in the GCase gene.[1][2]

This guide will delve into various experimental approaches to quantify the interaction between this compound and GCase within a cellular environment. We will compare the principles, advantages, and limitations of these methods, and provide detailed protocols for their implementation.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate assay for confirming target engagement depends on various factors, including the specific research question, available resources, and desired throughput. Below is a summary of key methods, with their performance contrasted.

AssayPrincipleReadoutThroughputKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[3][4]Quantification of soluble protein after heat shock (e.g., Western Blot, ELISA, Mass Spectrometry).[4][5]Low to High (with adaptations).[6]Label-free, confirms target engagement in a physiological context.[3][7]Can be technically challenging; protein abundance and antibody quality are critical.
Fluorescence Polarization (FP) Assay Measures the change in polarization of emitted light from a fluorescently labeled ligand upon binding to a larger protein.[8][9]Change in millipolarization (mP) units.[9]HighHomogeneous assay, suitable for high-throughput screening.[9]Requires a fluorescently labeled ligand; may not be suitable for all targets.
Enzyme Activity Assay Measures the catalytic activity of the target enzyme (GCase) in the presence of the compound.Quantification of the product of the enzymatic reaction.Medium to HighDirectly measures the functional consequence of target engagement.Indirect measure of binding; activity can be influenced by other cellular factors.
Reporter Gene Assay Measures the transcriptional activation of a reporter gene linked to a signaling pathway downstream of the target.[10][11]Luminescence, fluorescence, or colorimetric signal.[12]HighHighly sensitive and suitable for high-throughput screening.[11][13]Indirect measure of target engagement; requires a well-characterized signaling pathway.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to confirm this compound engagement with GCase.

1. Cell Culture and Treatment:

  • Culture cells expressing the target protein (GCase) to an appropriate confluency.
  • Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

2. Heat Shock:

  • Harvest the cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspension and expose the different aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes). A temperature gradient is crucial to determine the melting curve of the protein.[3]

3. Cell Lysis and Fractionation:

  • Lyse the cells using freeze-thaw cycles or detergents.[14]
  • Separate the soluble protein fraction from the precipitated protein by centrifugation.[4]

4. Protein Quantification:

  • Quantify the amount of soluble GCase in the supernatant using a suitable method like Western blotting, ELISA, or mass spectrometry.[4][5]

5. Data Analysis:

  • Plot the amount of soluble GCase as a function of temperature for both treated and untreated samples.
  • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[14]

Fluorescence Polarization (FP) Assay

This protocol describes a competitive FP assay to measure the binding of this compound to GCase.

1. Reagent Preparation:

  • Prepare a fluorescently labeled ligand that binds to GCase (fluorescent probe).
  • Purify the GCase protein.
  • Prepare a series of dilutions of this compound.

2. Assay Setup:

  • In a microplate, add a constant concentration of the GCase protein and the fluorescent probe to each well.[15]
  • Add the different concentrations of this compound to the wells. Include wells with no this compound as a control for maximum polarization and wells with only the fluorescent probe for minimum polarization.

3. Incubation:

  • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

4. Measurement:

  • Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.[9]

5. Data Analysis:

  • Plot the fluorescence polarization values against the concentration of this compound.
  • The decrease in polarization with increasing concentrations of this compound indicates that it is competing with the fluorescent probe for binding to GCase.
  • Calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

Visualizing Cellular Target Engagement

Diagrams illustrating the underlying principles and workflows can aid in understanding these complex assays.

L_Afegostat_Mechanism cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Misfolded_GCase Misfolded GCase Complex GCase-Afegostat Complex Misfolded_GCase->Complex Forms L_Afegostat This compound L_Afegostat->Misfolded_GCase Binds to Correctly_Folded_GCase Correctly Folded GCase Complex->Correctly_Folded_GCase Promotes folding Active_GCase Active GCase Correctly_Folded_GCase->Active_GCase Traffics to Glucocerebroside Glucocerebroside Active_GCase->Glucocerebroside Hydrolyzes Glucose_Ceramide Glucose + Ceramide Glucocerebroside->Glucose_Ceramide

Caption: Mechanism of action of this compound as a pharmacological chaperone for GCase.

CETSA_Workflow Start Cells expressing GCase Treatment Treat with this compound or Vehicle Control Start->Treatment Heat_Shock Apply Temperature Gradient Treatment->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Separate Soluble and Insoluble Fractions Lysis->Centrifugation Quantification Quantify Soluble GCase (e.g., Western Blot) Centrifugation->Quantification Analysis Plot Melting Curves and Determine Thermal Shift Quantification->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Assay_Comparison_Logic cluster_Direct Direct Binding Assays cluster_Functional Functional Assays Target_Engagement Confirming this compound Target Engagement CETSA CETSA (in-cell) Target_Engagement->CETSA Physiological context FP Fluorescence Polarization (in-vitro) Target_Engagement->FP Biochemical binding Enzyme_Activity Enzyme Activity Assay (downstream effect) Target_Engagement->Enzyme_Activity Functional outcome Reporter_Assay Reporter Gene Assay (pathway activation) Target_Engagement->Reporter_Assay Signaling pathway

Caption: Logical relationship between different target engagement assay categories.

References

A Comparative Kinetic Analysis of L-Afegostat and Its Analogs as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of L-Afegostat and its analogs as inhibitors of β-glucosidases. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug development efforts.

Comparative Kinetic Data

The following table summarizes the available kinetic data for this compound and its analogs. It is important to note that the data has been compiled from various sources and the experimental conditions, including the specific enzyme and substrate used, may differ. Therefore, direct comparison of absolute values should be made with caution.

CompoundTarget EnzymeInhibition ParameterValueReference
This compoundβ-GlucosidaseK_i_30 µM[cite: ]
Afegostat (D-Isofagomine)Acid β-glucosidase (GCase)K_i_~30 nM[1][2]
L-IsofagomineHuman β-glucocerebrosidaseIC_50_8.7 µM[3]
N-2-(3-phenylpropyl) aza-galactofagomineSweet almond β-glucosidaseIC_50_2.08 µM[4]
N-2-heptyl aza-galactofagomineSweet almond β-glucosidaseIC_50_> 50 µM[4]
N-2-(2-phenylethyl) aza-galactofagomineSweet almond β-glucosidaseIC_50_7.5 µM[4]

Experimental Protocols

A detailed methodology for a common β-glucosidase inhibition assay is provided below. This protocol is based on the use of the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

Objective: To determine the inhibitory activity of test compounds against β-glucosidase.

Materials:

  • β-glucosidase (from a specified source, e.g., sweet almond, human lysosomal)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO, water)

  • Sodium carbonate solution (e.g., 0.4 M or 1 M) or Sodium Hydroxide (e.g. 1mM) to stop the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C or 50°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of pNPG (e.g., 10 mM) in sodium acetate buffer.

    • Prepare a series of dilutions of the test compounds in the assay buffer.

    • Prepare a solution of β-glucosidase in sodium acetate buffer at a concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of sodium acetate buffer to each well.

    • Add 25 µL of the diluted test compound solutions to the appropriate wells. For the control (uninhibited reaction), add 25 µL of the assay buffer or the solvent used to dissolve the compounds.

    • Add 25 µL of the β-glucosidase solution to each well.

    • Pre-incubate the plate at the desired temperature for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the pNPG solution to each well.

    • Incubate the plate at the optimal temperature for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Measurement:

    • Stop the reaction by adding 100 µL of sodium carbonate or sodium hydroxide solution to each well. This will raise the pH and stop the enzyme activity, as well as develop the yellow color of the p-nitrophenolate ion.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (containing all reagents except the enzyme) from the absorbance of the samples.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (K_i_), the assay should be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as the Lineweaver-Burk plot.[5]

Visualizations

Gaucher Disease Pathophysiology

Gaucher disease is a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GCase).[6][7] This deficiency leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages.[6][7] The following diagram illustrates the simplified signaling pathway associated with Gaucher disease.

Gaucher_Disease_Pathway cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome GBA1_gene GBA1 Gene misfolded_GCase Misfolded GCase GBA1_gene->misfolded_GCase Mutation ERAD ER-Associated Degradation misfolded_GCase->ERAD folded_GCase Properly Folded GCase misfolded_GCase->folded_GCase Assisted Folding GCase_enzyme GCase chaperone Pharmacological Chaperone (e.g., Afegostat) chaperone->folded_GCase folded_GCase->GCase_enzyme Trafficking Glucosylceramide Glucosylceramide Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose Hydrolysis Accumulation Glucosylceramide Accumulation Glucosylceramide->Accumulation Deficient GCase GCase_enzyme->Ceramide_Glucose Dysfunction Lysosomal Dysfunction Accumulation->Dysfunction Cellular_Effects Cellular Dysfunction (e.g., Inflammation, Autophagy Impairment) Dysfunction->Cellular_Effects Downstream Effects

References

L-Afegostat's Inhibitory Effect: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of enzyme inhibitors is paramount. This guide provides a comparative analysis of L-Afegostat, a glycosidase inhibitor, with its more potent stereoisomer, Afegostat, and other therapeutic alternatives for Gaucher disease. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds.

Executive Summary

This compound is a stereoisomer of Afegostat (also known as Isofagomine), a pharmacological chaperone investigated for the treatment of Gaucher disease. Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme acid β-glucosidase (GCase), leading to the accumulation of glucosylceramide. While Afegostat showed promise as a competitive inhibitor of GCase, its development was halted due to insufficient efficacy in clinical trials. This compound exhibits significantly weaker inhibitory activity against β-glucosidase compared to Afegostat's potent inhibition of GCase. This guide compares the inhibitory effects of these compounds and contrasts their mechanism with established therapies for Gaucher disease, namely enzyme replacement therapy (Imiglucerase) and substrate reduction therapies (Miglustat and Eliglustat).

Comparison of Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory effects of this compound and its comparators.

CompoundTarget EnzymeMechanism of ActionInhibitory Constant
This compound β-GlucosidaseCompetitive InhibitorKᵢ = 30 µM
Afegostat (Isofagomine) Acid β-glucosidase (GCase)Competitive Inhibitor / Pharmacological ChaperoneKᵢ ≈ 30 nM
Imiglucerase (Cerezyme®) Not applicable (enzyme replacement)Recombinant GCaseNot applicable
Miglustat (Zavesca®) Glucosylceramide synthaseSubstrate ReductionIC₅₀ = 20-50 µM[1]
Eliglustat (Cerdelga®) Glucosylceramide synthaseSubstrate ReductionIC₅₀ ≈ 24 nM[2][3]

Signaling Pathway in Gaucher Disease and Therapeutic Intervention

Gaucher disease results from a deficiency in the GCase enzyme, which is responsible for the breakdown of glucosylceramide in the lysosome. This deficiency leads to the accumulation of glucosylceramide, primarily in macrophages, leading to a cascade of cellular and clinical manifestations. The diagram below illustrates this pathway and the points of intervention for the compared therapies.

Gaucher Disease Pathophysiology and Therapeutic Interventions cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome cluster_Golgi Golgi Apparatus Misfolded_GCase Misfolded GCase GCase Functional GCase Misfolded_GCase->GCase Correct Folding & Trafficking Afegostat Afegostat (Pharmacological Chaperone) Afegostat->Misfolded_GCase Binds and Stabilizes Glucosylceramide Glucosylceramide Glucosylceramide->GCase Substrate Accumulation Glucosylceramide Accumulation (Gaucher Cells) Glucosylceramide->Accumulation Leads to Ceramide_Glucose Ceramide + Glucose GCase->Ceramide_Glucose Hydrolysis Imiglucerase Imiglucerase (Enzyme Replacement) Imiglucerase->Glucosylceramide Replaces deficient GCase Ceramide Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase Glucosylceramide_Synthase->Glucosylceramide Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide_Synthase Miglustat_Eliglustat Miglustat / Eliglustat (Substrate Reduction) Miglustat_Eliglustat->Glucosylceramide_Synthase Inhibits

Gaucher Disease Pathway and Drug Targets

Experimental Protocols

In Vitro GCase Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential of a compound against purified acid β-glucosidase (GCase).

Materials:

  • Purified recombinant human GCase

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Citrate-phosphate buffer (pH 5.4)

  • Sodium taurocholate

  • Test compounds (e.g., this compound, Afegostat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the 4-MUG substrate in the citrate-phosphate buffer.

  • Prepare serial dilutions of the test compounds.

  • In the wells of the 96-well plate, add the citrate-phosphate buffer, sodium taurocholate, and the test compound dilutions.

  • Add the purified GCase enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a high pH stop buffer (e.g., glycine-NaOH, pH 10.7).

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (excitation ~360 nm, emission ~448 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value.

Cell-Based Pharmacological Chaperone Activity Assay

This protocol assesses the ability of a compound to act as a pharmacological chaperone by measuring the increase in GCase activity within cultured cells.

Materials:

  • Fibroblast cell lines derived from Gaucher disease patients (e.g., N370S homozygous)

  • Cell culture medium and supplements

  • Test compounds (potential pharmacological chaperones)

  • Lysis buffer (e.g., containing Triton X-100)

  • 4-MUG substrate solution (as in the in vitro assay)

  • BCA protein assay kit

  • 96-well plates

Procedure:

  • Seed the Gaucher patient-derived fibroblasts in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a period of 3-5 days to allow for chaperone-mediated stabilization and trafficking of GCase.

  • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using the lysis buffer.

  • Determine the total protein concentration in each lysate using a BCA protein assay.

  • Perform the GCase activity assay on the cell lysates as described in the in vitro protocol, using the 4-MUG substrate.

  • Normalize the GCase activity to the total protein concentration for each sample.

  • Calculate the fold increase in GCase activity relative to untreated control cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and validation of a pharmacological chaperone like Afegostat.

Experimental Workflow for Pharmacological Chaperone Validation Start Start: Hypothesis HTS High-Throughput Screening (e.g., thermal shift assay) Start->HTS Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID In_Vitro_Assay In Vitro Enzyme Inhibition Assay (IC50/Ki) Hit_ID->In_Vitro_Assay Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Cell_Based_Assay Cell-Based Chaperone Activity Assay Cell_Based_Assay->Data_Analysis Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Opt->In_Vitro_Assay Lead_Opt->Cell_Based_Assay In_Vivo_Studies In Vivo Studies (Gaucher Mouse Model) In_Vivo_Studies->Data_Analysis Clinical_Trials Clinical Trials Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo Go_NoGo->Cell_Based_Assay Go Go_NoGo->Lead_Opt Go Go_NoGo->In_Vivo_Studies Go Go_NoGo->Clinical_Trials Go

Pharmacological Chaperone Validation Workflow

Conclusion

The data clearly indicates that this compound is a weak inhibitor of β-glucosidase, and by extension, is unlikely to be an effective pharmacological chaperone for GCase, especially when compared to its stereoisomer, Afegostat. The development of Afegostat itself was terminated, highlighting the challenges in developing effective pharmacological chaperones for Gaucher disease. In contrast, enzyme replacement therapy with Imiglucerase and substrate reduction therapies with Miglustat and Eliglustat represent clinically validated and effective treatment modalities for Gaucher disease, each with a distinct mechanism of action. For researchers in this field, this comparative guide underscores the critical importance of stereochemistry in drug design and the rigorous experimental validation required to advance a compound from a preliminary hit to a viable therapeutic candidate.

References

L-Afegostat: A Comparative Analysis of Glycosidase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Afegostat, an iminosugar, has garnered attention as a glycosidase inhibitor. Understanding its selectivity is crucial for its potential therapeutic applications and for minimizing off-target effects. This guide provides a comparative analysis of the selectivity profile of this compound and its stereoisomer, Afegostat (also known as isofagomine), against a panel of glycosidases, supported by available experimental data and detailed methodologies.

Enzyme Inhibition Profile

The selectivity of this compound and its D-isomer, Afegostat, has been characterized against several glycosidases. The following table summarizes the available quantitative data on their inhibitory activity, primarily expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

EnzymeThis compoundAfegostat (Isofagomine)Alternative Inhibitors
β-Glucosidase Ki: 30 µMPotent Inhibitor (data not specified)Miglustat (N-butyldeoxynojirimycin) : Weak inhibitor
Acid β-Glucosidase (GCase) Data not availableActs as a pharmacological chaperoneAmbroxol : Pharmacological chaperone
β-Galactosidase Data not availablePotent Inhibitor1-Deoxynojirimycin (DNJ) : Potent inhibitor
Lysosomal Acid α-Glucosidase Data not availableIC50: 1 mM (weak inhibitor)1-Deoxynojirimycin (DNJ) : Potent inhibitor
α-Galactosidase Data not availableData not availableMigalastat (1-deoxygalactonojirimycin) : Specific inhibitor
α-Mannosidase Data not availableData not availableSwainsonine : Potent inhibitor

Note: Data for a comprehensive panel of enzymes for this compound is limited in the public domain. The data for its D-isomer, Afegostat (isofagomine), is included to provide a broader perspective on the potential selectivity of this class of iminosugars.

Experimental Protocols

The determination of enzyme inhibition constants (Ki and IC50) is critical for defining the selectivity profile of a compound. A generalized protocol for a fluorometric glycosidase activity assay is described below.

General Protocol for Fluorometric Glycosidase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against a panel of glycosidases.

1. Materials and Reagents:

  • Specific glycosidase enzyme (e.g., β-glucosidase, α-glucosidase, etc.)
  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidase)
  • Assay buffer (specific to the enzyme, e.g., citrate buffer for lysosomal enzymes)
  • Inhibitor compound (this compound or alternatives) dissolved in an appropriate solvent (e.g., water or DMSO)
  • Stop solution (e.g., high pH glycine-carbonate buffer)
  • 96-well black microplates
  • Fluorometric microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.
  • In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or solvent for control wells).
  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
  • Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature.
  • Terminate the reaction by adding the stop solution.
  • Measure the fluorescence of the product (e.g., 4-methylumbelliferone) using a microplate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all readings.
  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
  • To determine the inhibition constant (Ki) and the mode of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Glycosidase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Incubate D->E F Stop Reaction E->F G Measure Fluorescence F->G H Data Analysis (IC50/Ki Determination) G->H

Caption: Workflow of a typical glycosidase inhibition assay.

G cluster_1 Inhibitor-Enzyme Interaction Enzyme Glycosidase (Active Site) Product Cleaved Products Enzyme->Product Catalysis Substrate Glycosidic Substrate Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme Binding

Caption: Competitive inhibition of a glycosidase by this compound.

Conclusion

The available data indicates that this compound is a selective inhibitor of β-glucosidase. Its stereoisomer, Afegostat, demonstrates a broader inhibitory profile that includes β-galactosidase, while showing weak activity against lysosomal α-glucosidase. This suggests that the stereochemistry at the C-5 position of the isofagomine scaffold plays a significant role in determining its selectivity towards different glycosidases. Further comprehensive screening of this compound against a wider panel of enzymes is necessary to fully elucidate its selectivity profile and to better assess its therapeutic potential. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the field of glycosidase inhibition and drug development.

A Head-to-Head Comparison of L-Afegostat and Isofagomine: Potency and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of glycosidase inhibitors, particularly those investigated for lysosomal storage disorders like Gaucher disease, the stereochemistry of a compound can dramatically influence its biological activity. This guide provides a detailed, data-driven comparison of L-Afegostat (L-isofagomine) and its diastereomer, isofagomine (D-isofagomine, also known as afegostat). While isofagomine has been extensively studied as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase), data on this compound is comparatively sparse. This guide aims to objectively present the available experimental data for both compounds to inform researchers, scientists, and drug development professionals.

At a Glance: Key Performance Indicators

The inhibitory potency of these compounds against their target enzyme, human β-glucocerebrosidase (GCase), is a critical determinant of their therapeutic potential. The available data, summarized in the table below, reveals a significant difference in potency between the two isomers.

ParameterThis compound (L-isofagomine)Isofagomine (D-isofagomine/Afegostat)
Target Enzyme Human β-glucocerebrosidase (GCase)Human β-glucocerebrosidase (GCase)
IC50 Value 8.7 µM[1][2][3][4]5 nM (at pH 7.2), 30 nM (at pH 5.2)[1]
Ki Value Not explicitly reported~30 nM[5][6]
Mechanism of Action Glycosidase InhibitorPharmacological Chaperone and competitive inhibitor of GCase[7][8]
Clinical Development PreclinicalTerminated after Phase II clinical trials for Gaucher disease[7]

Deciphering the Data: A Tale of Two Isomers

The quantitative data clearly indicates that isofagomine is a significantly more potent inhibitor of human β-glucocerebrosidase than this compound, with inhibitory constants in the nanomolar range compared to the micromolar activity of this compound.[1][2][3][4] This substantial difference in potency underscores the critical role of stereochemistry in the binding of these iminosugars to the active site of GCase.

Isofagomine (Afegostat) was developed as a pharmacological chaperone for Gaucher disease.[7] This therapeutic strategy involves small molecules that bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome and thereby increasing their residual activity.[8] Isofagomine was shown to increase the activity of mutant GCase in patient-derived cells.[9] However, despite promising preclinical and early-phase clinical results, it ultimately failed to demonstrate sufficient clinical efficacy in Phase II trials, leading to the termination of its development.[7]

This compound , as the L-isomer of isofagomine, has been evaluated in comparative studies of isofagomine isomers to understand the structure-activity relationships (SAR) for GCase inhibition.[1][2][3][4] The micromolar IC50 value of this compound suggests a much weaker interaction with the enzyme's active site compared to its D-isomer counterpart.[1][2][3][4] This weaker binding affinity likely precludes it from being an effective pharmacological chaperone, a role that requires a delicate balance of binding to stabilize the enzyme without causing excessive inhibition in the lysosome.

Visualizing the Mechanism: The Pharmacological Chaperone Pathway

The primary mechanism of action for isofagomine involves its role as a pharmacological chaperone for acid β-glucosidase (GCase). In Gaucher disease, mutations in the GBA1 gene lead to misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for degradation. Isofagomine binds to the misfolded GCase in the ER, stabilizing its conformation and allowing it to pass the ER quality control system and traffic to the lysosome, where it can partially restore the degradation of glucosylceramide.

Pharmacological Chaperone Mechanism of Isofagomine cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Misfolded_GCase Misfolded GCase Stabilized_Complex [Isofagomine-GCase] Stabilized Complex Misfolded_GCase->Stabilized_Complex Stabilizes ERAD ER-Associated Degradation Misfolded_GCase->ERAD Targeted for Degradation Isofagomine_ER Isofagomine Isofagomine_ER->Stabilized_Complex Binds to Active_GCase Active GCase Stabilized_Complex->Active_GCase Trafficking to Lysosome Products Glucose + Ceramide (Products) Active_GCase->Products Degrades Isofagomine_Lysosome Isofagomine Active_GCase->Isofagomine_Lysosome Dissociates from Glucosylceramide Glucosylceramide (Substrate) Glucosylceramide->Active_GCase Binds to Experimental Workflow for Pharmacological Chaperone Evaluation A Compound Synthesis and Characterization B In Vitro Enzyme Inhibition Assay (IC50/Ki) A->B Screening C Cell-Based Assays (Patient-derived Fibroblasts) B->C Lead Compound Selection D Measurement of GCase Activity and Protein Levels C->D E Assessment of Substrate (Glucosylceramide) Reduction C->E F In Vivo Studies (Gaucher Disease Mouse Models) D->F Promising Cellular Activity E->F G Evaluation of GCase Activity in Tissues and Biomarkers F->G H Clinical Trials G->H Preclinical Proof-of-Concept

References

Safety Operating Guide

Navigating the Disposal of L-Afegostat: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of L-Afegostat, a compound of interest in various research applications.

Core Safety and Handling Precautions

While the Safety Data Sheet (SDS) for Afegostat D-Tartrate indicates that it is not classified as a hazardous substance or mixture, it is crucial to handle all laboratory chemicals with a high degree of caution.[1] Under fire conditions, this compound may decompose and emit toxic fumes.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of any potential dust or aerosols.

  • Contain the Spill: For liquid spills, absorb the solution using an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate Surfaces: Thoroughly scrub the affected surfaces and any contaminated equipment with alcohol.[1]

  • Dispose of Contaminated Materials: Collect all contaminated materials, including absorbent pads and cleaning supplies, and place them in a designated, sealed container for proper disposal according to institutional and local regulations.

Disposal Procedures for this compound

The disposal of this compound and its associated waste should be conducted in a manner that prioritizes safety and regulatory compliance.

Disposal of Unused this compound:

  • Non-Hazardous Classification: As this compound is not classified as hazardous, its disposal requirements may be less stringent than those for regulated hazardous waste. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Incompatible Materials: Avoid mixing this compound with strong acids, strong alkalis, or strong oxidizing/reducing agents, as this can lead to hazardous reactions.[1]

  • Waste Collection: Collect waste this compound in a clearly labeled, sealed container. Do not dispose of it down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines.

Disposal of Contaminated Labware:

  • Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound should be placed in a rigid, puncture-resistant sharps container that is clearly labeled.

  • Glassware: Contaminated glassware should be decontaminated with alcohol. If the glassware is to be disposed of, it should be placed in a designated container for broken glass.

  • Plasticware and Consumables: Contaminated plasticware, such as pipette tips and tubes, should be collected in a designated waste bag or container.

Quantitative Data Summary

For quick reference, the following table summarizes key information regarding this compound.

ParameterValueReference
Chemical Name This compound
Synonyms D-Isofagomine[1]
Hazard Classification Not a hazardous substance or mixture[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Hazardous Decomposition May emit toxic fumes under fire conditions[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

L_Afegostat_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_disposal Final Disposal Waste This compound Waste (Unused chemical, contaminated labware) Decision Is the waste contaminated with other hazardous materials? Waste->Decision NonHazardous Collect in a designated, labeled, non-hazardous chemical waste container. Decision->NonHazardous No Hazardous Follow institutional guidelines for hazardous chemical waste. Decision->Hazardous Yes EHS Consult Institutional EHS for final disposal protocol. NonHazardous->EHS Hazardous->EHS

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling L-Afegostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Handling Information

According to the Safety Data Sheet (SDS) for Afegostat D-Tartrate, the compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory precautions should always be observed to minimize any potential risks.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is crucial for safe handling.

PPE CategoryRecommended EquipmentRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols.Minimizes inhalation of airborne particles.
Handling and Storage

Proper handling and storage are critical to maintain the integrity of L-Afegostat and ensure a safe laboratory environment.

AspectProcedure
Handling Avoid contact with eyes and skin.[2] Avoid the formation of dust and aerosols.[2] Use only in areas with appropriate exhaust ventilation.[2]
Storage Store in a cool, well-ventilated area in a tightly sealed container.[2] Recommended storage temperature is -20°C, protected from light.[2][3][4]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound, from receiving to disposal.

L_Afegostat_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving and Verification Storage Store at -20°C, Protect from Light Receiving->Storage Verify Integrity Weighing Weighing in Vented Enclosure Storage->Weighing Equilibrate to Room Temperature Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Transfer Compound Experiment Experimental Use Dissolution->Experiment Use Solution Decontamination Decontaminate Glassware and Surfaces Experiment->Decontamination Post-Experiment Waste_Collection Collect Waste in Labeled Containers Decontamination->Waste_Collection Disposal Dispose According to Institutional and Local Regulations Waste_Collection->Disposal

Caption: Standard workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
Spill Absorb with an inert material and place in a suitable container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2] As the SDS for the related compound does not provide specific disposal instructions, it is imperative to consult your institution's environmental health and safety (EHS) office for guidance on proper chemical waste disposal. Contaminated packaging should be handled in the same manner as the substance itself.

Experimental Protocols

Detailed, publicly available experimental protocols for this compound are scarce. This is likely because this compound, developed under the name Plicera, was an experimental drug whose clinical development was terminated in 2009 following a failed clinical trial.[5] However, some in vivo studies in mice have been published, which may provide a starting point for experimental design. For instance, oral administration of Afegostat has been used in mouse models of synucleinopathy.[3][6] Researchers should refer to the primary scientific literature for methodological details relevant to their specific research questions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.